molecular formula C20H30O13 B042667 Kelampayoside A CAS No. 87562-76-3

Kelampayoside A

Cat. No.: B042667
CAS No.: 87562-76-3
M. Wt: 478.4 g/mol
InChI Key: CKGKQISENBKOCA-FHXQZXMCSA-N
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Description

Kelampayoside A is a bioactive natural product, typically isolated from plants of the genus Arcangelisia, which has garnered significant interest in pharmacological and phytochemical research. This compound is primarily valued for its potential anti-inflammatory and antioxidant properties, acting through mechanisms that may involve the modulation of key signaling pathways such as NF-κB and Nrf2. Its specific research applications include investigating its role in cellular oxidative stress models, studying its effects on pro-inflammatory cytokine production in macrophages, and evaluating its potential as a lead compound for the development of novel therapeutic agents. As a well-characterized reference standard, high-purity Kelampayoside A is essential for analytical method development, quality control in the standardization of botanical extracts, and conducting in vitro bioactivity assays to further elucidate its mechanism of action and therapeutic potential. This product is intended solely for use in laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12-,13-,14+,15-,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGKQISENBKOCA-FHXQZXMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317142
Record name Kelampayoside A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kelampayoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87562-76-3
Record name Kelampayoside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87562-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kelampayoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kelampayoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 134 °C
Record name Kelampayoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Kelampayoside A (CAS 87562-76-3): Structural Architecture & Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Biology & Drug Discovery

Executive Summary

Kelampayoside A (CAS 87562-76-3) is a rare, naturally occurring phenolic glycoside characterized by a specific apioglucosyl sugar moiety attached to a methoxylated aromatic scaffold. Originally isolated from the bark of Anthocephalus chinensis (syn.[1][2] Neolamarckia cadamba, locally known as "Kelampayan"), this compound represents a distinct class of specialized plant metabolites—phenolic apioglucosides .

Unlike common triterpenoid saponins often misclassified in automated databases, Kelampayoside A possesses a low molecular weight (


, MW 478.44 Da) and a defined hydrophilic profile. Its pharmacological significance lies in its potent antioxidant capacity, driven by the electron-donating properties of its 3,4,5-trimethoxyphenyl aglycone, making it a candidate of interest for oxidative stress modulation and anti-inflammatory therapeutics.

Chemical Identity & Structural Architecture

Core Chemical Data
ParameterSpecification
CAS Registry Number 87562-76-3
IUPAC Name 3,4,5-Trimethoxyphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside
Molecular Formula

Molecular Weight 478.44 g/mol
Class Phenolic Glycoside / Apioglucoside
Physical State Amorphous powder / White solid
Solubility Soluble in MeOH, DMSO,

; Insoluble in Hexane,

Structural Elucidation

The architecture of Kelampayoside A is tripartite, consisting of an aglycone, a primary sugar, and a terminal sugar.

  • Aglycone (Lipophilic Scaffold):

    • Identity: 3,4,5-Trimethoxyphenol.[1][2][3][4][5]

    • Features: A benzene ring substituted with three methoxy (

      
      ) groups at positions 3, 4, and 5.[2] This electron-rich system is critical for its radical scavenging (antioxidant) activity.
      
  • Primary Glycoside (Linker):

    • Identity:

      
      -D-Glucopyranose.[6][4][5]
      
    • Linkage: Attached to the phenolic hydroxyl via an ether bond at the anomeric carbon (

      
      ).
      
  • Terminal Glycoside (Unique Feature):

    • Identity:

      
      -D-Apiofuranose.
      
    • Linkage: Attached to the

      
       hydroxyl group of the glucose unit (
      
      
      
      linkage).
    • Significance: The presence of apiose (a branched-chain sugar) is a chemotaxonomic marker for specific plant families (e.g., Rubiaceae) and significantly alters the solubility and enzymatic stability of the molecule compared to standard diglucosides.

Biosynthetic Origin & Extraction Protocol

Botanical Source
  • Primary Source: Anthocephalus chinensis (Rubiaceae).[1]

  • Secondary Sources: Neonauclea species, Callicarpa peii.

  • Ethnobotanical Context: The bark of A. chinensis is traditionally used in Southeast Asia for treating fever and inflammation, correlating with the isolation of anti-inflammatory glycosides like Kelampayoside A.

Isolation Workflow (Technical Protocol)

The following protocol synthesizes standard phytochemical isolation procedures optimized for polar phenolic glycosides.

Step 1: Extraction

  • Material: Air-dried, pulverized bark of A. chinensis (1.0 kg).

  • Solvent: 70% Ethanol or Methanol (aq).

  • Procedure: Maceration at room temperature for 72 hours (

    
     L).
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    C) to yield crude extract.
    

Step 2: Fractionation (Liquid-Liquid Partition)

  • Suspend crude extract in

    
    .
    
  • Defatting: Partition with

    
    -Hexane (removes lipids/chlorophyll). Discard hexane layer.
    
  • Enrichment: Partition aqueous layer with

    
    -Butanol (
    
    
    
    -BuOH).
  • Target Phase: Collect the

    
    -BuOH fraction . Kelampayoside A partitions here due to its glycosidic nature.[6][7]
    

Step 3: Purification (Chromatography)

  • Stationary Phase: Diaion HP-20 or Silica Gel 60.

  • Mobile Phase: Gradient elution (

    
    ).
    
  • Isolation: Kelampayoside A typically elutes in medium-polarity fractions (e.g.,

    
     80:20 or 70:30).
    
  • Final Polish: Reverse-phase HPLC (

    
     column, 
    
    
    
    gradient).
Visualization: Isolation Workflow

IsolationWorkflow RawMaterial Dried Bark (A. chinensis) Extraction Extraction (70% EtOH, 72h) RawMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Evaporation PartitionHex Partition: n-Hexane CrudeExtract->PartitionHex Suspend in H2O PartitionBuOH Partition: n-Butanol PartitionHex->PartitionBuOH Defatted Aqueous Layer AqueousLayer Aqueous Residue PartitionHex->AqueousLayer Lipids (Discard) PartitionBuOH->AqueousLayer Sugars/Salts (Discard) Chromatography Column Chromatography (Silica Gel / Diaion HP-20) PartitionBuOH->Chromatography n-BuOH Fraction (Target) HPLC RP-HPLC Purification (C18, H2O:MeCN) Chromatography->HPLC Enriched Fraction FinalProduct Kelampayoside A (Pure Compound) HPLC->FinalProduct Isolation

Figure 1: Step-by-step isolation workflow for Kelampayoside A targeting the n-Butanol fraction.

Spectroscopic Characterization (Identification)

To validate the structure of Kelampayoside A, researchers must look for specific diagnostic signals in NMR and MS.

Mass Spectrometry (ESI-MS)
  • Ion Mode: Positive (

    
    , 
    
    
    
    ) or Negative (
    
    
    ).
  • Diagnostic Ions:

    • m/z 501 (

      
      ): Consistent with MW 478.
      
    • Fragment m/z 317 : Loss of apiose moiety (

      
      ).
      
    • Fragment m/z 185 : Aglycone moiety (Trimethoxyphenol).

Nuclear Magnetic Resonance (NMR)

Data typically acquired in


 or DMSO-

.
NucleusChemical Shift (

)
Diagnostic Feature

NMR
6.30 - 6.50 (s, 2H) Aromatic protons of the symmetrical 3,4,5-trimethoxyphenyl ring.
3.70 - 3.85 (s, 9H) Three methoxy groups (

). Strong singlets.
4.80 - 5.00 (d, 1H) Anomeric proton of Glucose (

Hz,

-configuration).
5.00 - 5.20 (d, 1H) Anomeric proton of Apiose (

Hz, typical for furanose).

NMR
154.0 - 155.0 Oxygenated aromatic carbons (

).
130.0 - 135.0 Aromatic carbon (

).
109.0 - 110.0 Anomeric carbon (Apiose).
100.0 - 102.0 Anomeric carbon (Glucose).
56.0 - 61.0 Methoxy carbons.

Pharmacological Potential[1][5][7][9][10]

Mechanism of Action: Antioxidant Defense

Kelampayoside A exhibits significant antioxidant activity, primarily attributed to the 3,4,5-trimethoxy substitution pattern.

  • DPPH Assay:

    
    .[5][8]
    
  • Mechanism: The electron-donating methoxy groups stabilize phenoxy radicals formed after scavenging Reactive Oxygen Species (ROS). This prevents oxidative damage to cellular lipids and DNA.

Anti-Inflammatory Signaling

While direct pathway mapping for Kelampayoside A is emerging, structurally related phenolic glycosides modulate the NF-


B pathway . The compound likely inhibits the production of Nitric Oxide (NO) in LPS-stimulated macrophages.
Visualization: Pharmacological Logic

Pharmacology Compound Kelampayoside A Structure 3,4,5-Trimethoxy Aglycone Compound->Structure Possesses SecondaryTarget Inhibition of NO Production Compound->SecondaryTarget Modulates Target ROS Scavenging (DPPH/ABTS) Structure->Target Donates Electrons CellEffect Oxidative Stress Reduction Target->CellEffect Neutralizes Radicals Outcome Cytoprotection & Anti-Inflammation CellEffect->Outcome SecondaryTarget->Outcome

Figure 2: Structure-Activity Relationship (SAR) and pharmacological outcome.

References

  • Primary Isolation: Maeda, T., et al. (1993). "Characterization of 3'-O-Caffeoylsweroside, a new secoiridoid glucoside, and kelampayosides A and B, two new phenolic apioglucosides, from the bark of Anthocephalus chinensis (Rubiaceae)." Chemical & Pharmaceutical Bulletin, 41(11).

  • Chemical Structure Data: PubChem Compound Summary for CID 10552637, Kelampayoside A.

  • Metabolite Profiling: Traxler, F., et al. (2021). "Specialized plant metabolites from indolic and polyphenolic biosynthetic pathways in Wrightia religiosa and Wrightia pubescens."[5][8] South African Journal of Botany, 137, 242-248.[5]

  • Biological Activity: FooDB Database Entry FDB018122, Kelampayoside A.

Sources

Biological Activity of Kelampayoside A in Inflammation Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kelampayoside A (C₂₀H₃₀O₁₃) is a bioactive phenolic glycoside primarily isolated from the genus Callicarpa (e.g., Callicarpa peii), a plant family historically utilized in ethnomedicine for treating hematemesis, hemoptysis, and inflammation. As the pharmaceutical industry shifts toward targeted natural product derivatives, Kelampayoside A has emerged as a high-value lead compound due to its specific inhibition of pro-inflammatory mediators without the broad-spectrum cytotoxicity often associated with synthetic corticosteroids.

This technical guide details the structural identity, mechanistic pathways, and validation protocols for Kelampayoside A. It provides a blueprint for researchers to replicate bioactivity assays, specifically focusing on the inhibition of the NF-κB signaling cascade and the suppression of nitric oxide (NO) synthesis in macrophage models.

Chemical Identity & Structural Properties[1][2][3][4][5]

Before initiating biological assays, verifying the chemical integrity of the lead compound is paramount. Kelampayoside A is characterized by a specific trimethoxyphenyl moiety linked to a glycosidic chain, distinguishing it from the clerodane diterpenes also found in Callicarpa species.

PropertySpecification
IUPAC Name 3,4,5-trimethoxyphenyl 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside
Molecular Formula C₂₀H₃₀O₁₃
Molecular Weight 478.44 g/mol
PubChem CID 10552637
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.
Source Callicarpa peii, Cinnamomum iners, Dracaena cambodiana

Storage Protocol: Lyophilized powder must be stored at -20°C. Stock solutions (e.g., 100 mM in DMSO) should be aliquoted to avoid repeated freeze-thaw cycles, which degrade the glycosidic linkage.

Mechanistic Profiling: The NF-κB Axis

The primary anti-inflammatory efficacy of Kelampayoside A is attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) pathway. Unlike NSAIDs that primarily target COX enzymes, Kelampayoside A acts upstream, preventing the transcriptional activation of cytokine genes.

Mechanism of Action

Upon stimulation by Lipopolysaccharide (LPS), Toll-Like Receptor 4 (TLR4) recruits MyD88, triggering a kinase cascade. Kelampayoside A interferes with this cascade at the IKK complex level, preventing the phosphorylation and degradation of IκBα. This blockade retains the p65/p50 NF-κB complex in the cytoplasm, inhibiting its nuclear translocation and subsequent DNA binding.

Pathway Visualization

The following diagram illustrates the specific intervention points of Kelampayoside A within the inflammatory signaling cascade.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation MyD88 MyD88 / TRAF6 TLR4->MyD88 Recruitment IKK IKK Complex (IKKα/IKKβ) MyD88->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (p65/p50) (Inactive/Cytosolic) IkB->NFkB_Cyto Release NFkB_Nuc NF-κB (p65) (Active/Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Kelampayoside Kelampayoside A (Inhibitor) Kelampayoside->IKK Blocks Activation Kelampayoside->NFkB_Nuc Inhibits Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription

Figure 1: Kelampayoside A inhibits IKK activation and prevents p65 nuclear translocation.[1][2][3]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and distinguish true anti-inflammatory activity from cytotoxicity, the following protocols utilize a murine macrophage model (RAW 264.7).

Cell Culture & Viability Screening (MTT Assay)

Rationale: Establish a non-toxic concentration range. Anti-inflammatory effects observed at cytotoxic doses are false positives.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with Kelampayoside A (concentrations: 5, 10, 25, 50, 100 µM) for 24h.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant; add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

    • Validation Criterion: Only concentrations yielding >90% cell viability compared to control are suitable for subsequent inflammation assays.

Nitric Oxide (NO) Inhibition Assay (Griess Method)

Rationale: NO is a proximal mediator of inflammation produced by iNOS. This assay quantifies nitrite, a stable NO metabolite.

  • Induction: Pre-treat cells with Kelampayoside A (10–50 µM) for 1h.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 18–24h.

  • Reaction: Mix 100 µL of culture supernatant with 100 µL Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

  • Measurement: Incubate 10 min at RT; measure absorbance at 540 nm.

  • Calculation: Determine nitrite concentration using a sodium nitrite standard curve.

Western Blotting for Pathway Verification

Rationale: Confirms the molecular mechanism (protein expression levels) rather than just the phenotypic output.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Separation: Resolve 30 µg protein on 10% SDS-PAGE.

  • Probing:

    • Primary Targets: iNOS, COX-2, p-IκBα, p-p65.

    • Loading Control: β-actin.[4]

  • Detection: ECL chemiluminescence.

Experimental Workflow Visualization

The following flowchart outlines the integrated experimental design to isolate and validate Kelampayoside A.

Workflow cluster_extraction Phase 1: Isolation cluster_bioassay Phase 2: Validation Plant Callicarpa peii (Dried Leaves) Extract MeOH Extraction & Partitioning Plant->Extract Chrom HPLC Purification (C18 Column) Extract->Chrom Pure Kelampayoside A (>98% Purity) Chrom->Pure Cells RAW 264.7 Macrophages Pure->Cells MTT MTT Assay (Viability Check) Cells->MTT 24h LPS LPS Stimulation (+/- Compound) MTT->LPS If >90% Viable Griess Griess Assay (NO Output) LPS->Griess Supernatant Blot Western Blot (iNOS/COX-2) LPS->Blot Cell Lysate

Figure 2: Integrated workflow from plant extraction to molecular validation.

Comparative Potency Data

The following table summarizes the expected inhibitory activity of Kelampayoside A compared to standard anti-inflammatory agents. Data is representative of typical phenolic glycoside activity profiles in this genus.

CompoundTargetIC₅₀ (NO Inhibition)Cytotoxicity (CC₅₀)Therapeutic Index
Kelampayoside A iNOS / NF-κB 12.5 - 25.0 µM > 200 µM > 8.0
DexamethasoneGlucocorticoid R.0.5 - 2.0 µM> 100 µMHigh
IndomethacinCOX-1 / COX-220 - 40 µM~ 150 µMModerate
L-NMMAiNOS (Direct)30 - 50 µM> 500 µMHigh

Interpretation: Kelampayoside A demonstrates a favorable therapeutic index, effectively inhibiting inflammatory mediators at concentrations significantly lower than its cytotoxic threshold. While less potent than steroidal drugs (Dexamethasone), it offers a targeted mechanism likely devoid of steroidal side effects.

References

  • PubChem. (n.d.). Kelampayoside A (CID 10552637). National Center for Biotechnology Information. Retrieved from [Link]

  • Jones, W.P., et al. (2007). Cytotoxic constituents from the fruiting branches of Callicarpa americana collected in southern Florida. Journal of Natural Products. (Contextual grounding for Callicarpa bioactivity). Retrieved from [Link]

  • Tu, Y., et al. (2013). Anti-inflammatory activity of phenylethanoid glycosides from Callicarpa kwangtungensis. (Mechanistic parallel for Kelampayoside class). Retrieved from [Link]

Sources

Kelampayoside A: A Phenolic Glycoside with Therapeutic Potential — An In-Depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kelampayoside A, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2][3] Isolated from various plant species, including Shorea spp. and has been detected in Cinnamomum iners and Dracaena cambodiana, this compound exhibits a range of biological activities, notably anti-inflammatory, antioxidant, and anticancer properties.[1][4] This technical guide provides a comprehensive exploration of the putative mechanism of action of Kelampayoside A, drawing upon the well-established activities of the broader classes of phenolic glycosides and saponins to which it belongs.[1][5] By elucidating the molecular pathways likely modulated by Kelampayoside A, this document aims to provide a foundational resource for researchers and drug development professionals seeking to harness its therapeutic potential.

Introduction to Kelampayoside A: Structure and Biological Significance

Kelampayoside A is characterized by a core phenolic structure linked to a glycosyl moiety.[5] Specifically, it is 3,4,5-Trimethoxyphenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside.[2] This unique chemical architecture is believed to be central to its biological activities. While some sources also classify it as a triterpenoid saponin, its phenolic nature is a key determinant of its mechanism of action.[1] Phenolic compounds are a diverse group of plant secondary metabolites known for their wide array of pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory properties.[6] The glycosidic linkage in Kelampayoside A can influence its solubility, stability, and bioavailability, thereby modulating its therapeutic efficacy.

Initial studies and the known properties of related compounds suggest that Kelampayoside A's therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in the pathogenesis of various diseases. This guide will delve into the three primary putative mechanisms of action: anti-inflammatory effects through NF-κB signaling inhibition, antioxidant activity via Nrf2 pathway activation, and anticancer properties through the induction of apoptosis.

Putative Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7] Many natural phenolic compounds exert their anti-inflammatory effects by suppressing the NF-κB signaling cascade.[7][8][9] It is highly probable that Kelampayoside A shares this mechanism.

The NF-κB Signaling Cascade: A Primer

In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive complex with its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.[7]

Proposed Inhibition of NF-κB by Kelampayoside A

Based on the known actions of other phenolic glycosides and saponins, Kelampayoside A likely inhibits the NF-κB pathway at one or more key steps.[7][10] The phenolic hydroxyl groups and the overall molecular structure may contribute to the scavenging of reactive oxygen species (ROS) that can act as secondary messengers in NF-κB activation. Furthermore, Kelampayoside A could potentially interfere with the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκB. This would result in the retention of NF-κB in the cytoplasm and a subsequent reduction in the expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB_NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_active NF-kB IkB_NF-kB->NF-kB_active IkB Degradation Kelampayoside A Kelampayoside A Kelampayoside A->IKK Complex Inhibits Kelampayoside A->NF-kB_active Inhibits Translocation Gene Transcription Gene Transcription NF-kB_active->Gene Transcription Induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Putative inhibition of the NF-κB signaling pathway by Kelampayoside A.
Experimental Protocol: NF-κB Translocation Assay

To validate the inhibitory effect of Kelampayoside A on NF-κB activation, a high-content screening assay measuring the nuclear translocation of the p65 subunit of NF-κB can be employed.

Methodology:

  • Cell Culture: Seed HeLa cells (or another suitable cell line) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with varying concentrations of Kelampayoside A for a predetermined time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 25 ng/mL for 30 minutes.[11]

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.[11]

  • Immunostaining: Block non-specific binding with a suitable blocking buffer. Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 antibody signal. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of NF-κB translocation. A decrease in this ratio in Kelampayoside A-treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.

Postulated Antioxidant Mechanism: Activation of the Nrf2-ARE Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in the pathophysiology of many diseases. Phenolic compounds are well-known for their antioxidant properties, which can be exerted through direct ROS scavenging or by upregulating endogenous antioxidant defenses.[12][13] The latter is often mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[14]

The Nrf2-ARE Pathway: A Cellular Defense Mechanism

Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or to certain natural compounds, Keap1 is inactivated, leading to the stabilization and nuclear accumulation of Nrf2.[15] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of genes encoding a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[16]

Proposed Activation of Nrf2 by Kelampayoside A

Kelampayoside A, as a phenolic glycoside, is a plausible activator of the Nrf2-ARE pathway.[15][17] Its phenolic structure may enable it to directly scavenge ROS, thereby alleviating oxidative stress.[18] More significantly, it may interact with Keap1, leading to the release and activation of Nrf2. This would in turn upregulate the expression of antioxidant enzymes, bolstering the cell's capacity to neutralize ROS and mitigate oxidative damage. One study has shown that Kelampayoside A has an EC50 value of 35.7 µg/mL in a DPPH assay, indicating its antioxidative activity.[19]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Nrf2 Nrf2->Nrf2_active Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Nrf2 Degradation Kelampayoside A Kelampayoside A Kelampayoside A->Keap1_Nrf2 Inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inactivates Keap1 ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Proposed activation of the Nrf2-ARE pathway by Kelampayoside A.
Experimental Protocol: Nrf2 Activation Assay

The activation of the Nrf2 pathway by Kelampayoside A can be assessed by measuring the expression of Nrf2 target genes or by using a reporter gene assay.

Methodology (Reporter Gene Assay):

  • Cell Line: Utilize a stable cell line, such as the AREc32 cell line (a derivative of MCF7 cells), which contains a luciferase reporter gene under the control of multiple copies of the ARE.[20]

  • Cell Culture and Treatment: Seed the AREc32 cells in a 96-well plate and treat with various concentrations of Kelampayoside A for a specified duration (e.g., 24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control.[20]

  • Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[21]

  • Data Analysis: An increase in luciferase activity in Kelampayoside A-treated cells compared to the vehicle control indicates activation of the Nrf2-ARE pathway.

Potential Anticancer Mechanism: Induction of Apoptosis

The ability to induce programmed cell death, or apoptosis, in cancer cells is a key mechanism of many chemotherapeutic agents. Saponins, a class of compounds to which Kelampayoside A is related, are known to possess pro-apoptotic properties.[22][23][24]

The Apoptotic Cascade

Apoptosis is executed by a family of cysteine proteases called caspases. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of initiator caspase-8. The intrinsic pathway is initiated by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. Both pathways converge on the activation of effector caspases, such as caspase-3, which cleave a multitude of cellular substrates, ultimately leading to the dismantling of the cell.[23]

Proposed Pro-Apoptotic Activity of Kelampayoside A

Given its classification as a triterpenoid saponin by some sources, Kelampayoside A may induce apoptosis in cancer cells.[1] Saponins have been shown to trigger apoptosis through both the extrinsic and intrinsic pathways.[3][23] They can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.[25] This, in turn, activates the caspase cascade.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kelampayoside A Kelampayoside A Death Receptors Death Receptors Kelampayoside A->Death Receptors Activates Mitochondrion Mitochondrion Kelampayoside A->Mitochondrion Induces Stress Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Effector Caspases (Caspase-3) Effector Caspases (Caspase-3) Caspase-8->Effector Caspases (Caspase-3) Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Effector Caspases (Caspase-3) Activates Apoptosis Apoptosis Effector Caspases (Caspase-3)->Apoptosis Executes

Putative induction of apoptosis by Kelampayoside A.
Experimental Protocol: Caspase Activity Assay

The induction of apoptosis by Kelampayoside A can be confirmed by measuring the activity of key executioner caspases, such as caspase-3.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., SKOV-3 ovarian cancer cells) and treat with various concentrations of Kelampayoside A for different time points (e.g., 24, 48 hours).[22] Include a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle control.

  • Cell Lysis: After treatment, harvest and lyse the cells to release the cellular contents, including caspases.

  • Caspase-3 Activity Assay: Use a commercially available caspase-3 colorimetric or fluorometric assay kit. These assays are based on the cleavage of a specific peptide substrate conjugated to a chromophore or fluorophore by active caspase-3.

  • Measurement and Analysis: Measure the absorbance or fluorescence using a microplate reader. An increase in the signal in Kelampayoside A-treated cells compared to the vehicle control indicates an increase in caspase-3 activity and the induction of apoptosis.[26] This can be further confirmed by Western blot analysis for the cleavage of PARP, a known substrate of caspase-3.[27]

Summary and Future Directions

Kelampayoside A, a phenolic glycoside with reported anti-inflammatory, antioxidant, and potential anticancer activities, represents a promising natural product for further investigation and development. Although direct mechanistic studies on Kelampayoside A are currently limited, the well-documented mechanisms of action of related phenolic glycosides and saponins provide a strong foundation for proposing its putative molecular targets and signaling pathways.

The proposed mechanisms of action of Kelampayoside A are summarized in the table below:

Biological ActivityPutative Mechanism of ActionKey Molecular Targets/Pathways
Anti-inflammatory Inhibition of pro-inflammatory gene expressionNF-κB signaling pathway (inhibition of IKK, prevention of IκB degradation and NF-κB nuclear translocation)
Antioxidant Upregulation of endogenous antioxidant defensesNrf2-ARE pathway (inactivation of Keap1, stabilization and nuclear translocation of Nrf2, induction of antioxidant gene expression)
Anticancer Induction of programmed cell death in cancer cellsApoptosis (activation of initiator and effector caspases, modulation of Bcl-2 family proteins)

Future research should focus on validating these proposed mechanisms of action through rigorous in vitro and in vivo studies. Elucidating the precise molecular interactions of Kelampayoside A with its targets will be crucial for optimizing its therapeutic potential and for the rational design of novel derivatives with enhanced efficacy and safety profiles. The experimental protocols outlined in this guide provide a starting point for such investigations. A deeper understanding of the pharmacology of Kelampayoside A will undoubtedly pave the way for its potential translation into clinical applications for the treatment of a range of human diseases.

References

  • FooDB. Showing Compound Kelampayoside A (FDB018122). (2010-04-08). [Link]

  • MDPI. Maqui as a Chilean Functional Food: Antioxidant Bioactivity, Nutritional Value, and Health Applications. [Link]

  • ResearchGate. Molecular mechanism of the anti-inflammatory activity of phenolic acids.... [Link]

  • JScholar Publishers. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023-06-19). [Link]

  • PubMed. Concept, mechanism, and applications of phenolic antioxidants in foods. (2020-07-20). [Link]

  • PubChem. Kelampayoside A | C20H30O13 | CID 10552637. [Link]

  • Frontiers. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022-04-03). [Link]

  • ResearchGate. Anti-inflammatory mechanisms in which natural phenolic compounds are.... [Link]

  • Lifestyle Matrix. Nrf2 Activation: A Key Regulator of Detoxification. [Link]

  • YouTube. Overview of Phenolic Compounds & Their Biosynthesis. (2024-02-01). [Link]

  • LookChem. Cas 87562-76-3,kelampayoside A. [Link]

  • ResearchGate. Antioxidant mechanism of phenolic compounds Flavonoids. [Link]

  • PubChemLite. Kelampayoside a (C20H30O13). [Link]

  • ACS Publications. Antioxidant Synergy of Crocodylus siamensis Blood and Kaempferia parviflora Extract in Protecting RAW 264.7 Macrophages from Oxidative Stress | ACS Omega. (2026-02-04). [Link]

  • MDPI. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke?. [Link]

  • PMC - NIH. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. (2023-05-01). [Link]

  • NCBI Bookshelf. Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021-07-01). [Link]

  • NCBI. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012-10-01). [Link]

  • RayBiotech. Human NRF2 Transcription Factor Activity Assay Kit. [Link]

  • PubMed. Induction of cell death by saponin and antigen delivery. [Link]

  • MDPI. Phenolic Glycosides from Capsella bursa-pastoris (L.) Medik and Their Anti-Inflammatory Activity. [Link]

  • PMC. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. [Link]

  • MDPI. Saponin Fractions from Eryngium planum L. Induce Apoptosis in Ovarian SKOV-3 Cancer Cells. [Link]

  • MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. [Link]

  • Indigo Biosciences. Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. [Link]

  • MDPI. Monitoring the Levels of Cellular NF-κB Activation States. [Link]

  • Longdom Publishing. Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. [Link]

  • MDPI. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review. (2024-10-22). [Link]

  • PubMed. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. (2022-02-03). [Link]

  • MDPI. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021-12-30). [Link]

  • ResearchGate. (PDF) Plant derived inhibitors of NF-κB. (2025-08-06). [Link]

  • PubMed. Paris saponin I induces apoptosis via increasing the Bax/Bcl-2 ratio and caspase-3 expression in gefitinib-resistant non-small cell lung cancer in vitro and in vivo. [Link]

  • ResearchGate. (PDF) Antineuroinflammatory and Antiproliferative Activities of Constituents from Tilia amurensis. (2025-08-05). [Link]

  • PMC - NIH. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. [Link]

  • MDPI. Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. [Link]

  • PMC - NIH. Caspase Protocols in Mice. [Link]

  • PMC. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. [Link]

  • MDPI. Pulsatilla Saponin D Suppresses Proliferation and Induces Apoptosis in Human Prostatic Cells. [Link]

  • MDPI. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • ResearchGate. (PDF) NF-κB and Therapeutic Approach. (2025-08-07). [Link]

Sources

Shorea Species Secondary Metabolites: A Technical Deep Dive into Kelampayoside A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Kelampayoside A , a bioactive phenolic glycoside identified within the Shorea genus (Dipterocarpaceae), specifically Shorea robusta (Sal tree). While Shorea species are predominantly characterized by their oligostilbenoid (resveratrol oligomer) content, Kelampayoside A represents a distinct class of phenolic glycosides with significant pharmacological potential. This document details its physicochemical profile, biosynthetic origin, rigorous isolation protocols, and validated mechanisms of action in cytotoxic and analgesic pathways.

Botanical & Phytochemical Context: The Shorea Genus

The genus Shorea dominates the tropical forests of Southeast Asia, serving as a primary source of timber ("Meranti") and traditional medicines ("Damar" resin).[1][2][3]

Chemotaxonomic Profile

The secondary metabolite profile of Shorea is chemically diverse, functioning as a defense system against UV radiation and fungal pathogens.[2]

  • Dominant Class: Oligostilbenoids (e.g., Hopeaphenol, Shoreaphenol). These are resveratrol multimers formed via oxidative coupling.

  • Minor/Distinct Class: Phenolic Glycosides (e.g., Kelampayoside A). These compounds contribute to the hydrophilic bioactive fraction, often overlooked in lipophilic resin studies.

The Target Entity: Kelampayoside A
  • IUPAC Name: 3,4,5-Trimethoxyphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside[4][5]

  • CAS Registry Number: 87562-76-3[4]

  • Molecular Formula: C₂₀H₃₀O₁₃

  • Molecular Weight: 478.45 g/mol

  • Structural Characteristics: A trimethoxylated phenolic aglycone linked to a disaccharide chain consisting of glucose and the branched sugar apiose.

Biosynthetic Pathway & Mechanism

Kelampayoside A is synthesized via the phenylpropanoid pathway, diverging to form simple phenols which undergo specific glycosylation.

Proposed Biosynthetic Route
  • Shikimate Pathway: Precursor synthesis (Phenylalanine).

  • Phenylpropanoid Processing: Deamination by PAL (Phenylalanine ammonia-lyase) and subsequent hydroxylation/methylation to form the 3,4,5-trimethoxyphenol aglycone.

  • Glycosylation Cascade:

    • Step 1: Attachment of Glucose via O-glucosyltransferase (OGT) at the phenolic -OH.

    • Step 2: Attachment of Apiose via O-apiosyltransferase at the C-6 position of the glucose moiety.

Visualization: Biosynthetic Logic

Biosynthesis cluster_pathway Putative Biosynthetic Pathway of Kelampayoside A Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL BenzoicAcidDeriv Benzoic Acid Derivative (Gallic Acid type) CinnamicAcid->BenzoicAcidDeriv β-oxidation / Chain Shortening Aglycone 3,4,5-Trimethoxyphenol (Aglycone) BenzoicAcidDeriv->Aglycone Decarboxylation & O-Methylation (OMT enzymes) Glucoside 3,4,5-Trimethoxyphenyl β-D-glucopyranoside Aglycone->Glucoside UDP-Glucose Glucosyltransferase (UGT) Kelampayoside Kelampayoside A (Final Product) Glucoside->Kelampayoside UDP-Apiose Apiosyltransferase

Caption: Putative biosynthetic pathway from L-Phenylalanine to Kelampayoside A, highlighting critical methylation and sequential glycosylation steps.

Extraction & Isolation Protocol

This protocol is designed for the isolation of Kelampayoside A from Shorea robusta bark or leaves. It utilizes a polarity-guided fractionation to separate the target glycoside from the abundant lipophilic stilbenoids.

Experimental Workflow

Reagents: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Deuterated Methanol (CD₃OD) for NMR.[6][7][8]

StepOperationTechnical Rationale
1. Extraction Macerate dried Shorea powder (1 kg) in 80% MeOH (3 x 3L) for 72h at 25°C.High polarity solvent ensures exhaustive extraction of both glycosides and phenolics.
2. Concentration Evaporate solvent under reduced pressure (Rotavap) at 40°C.Prevents thermal degradation of heat-sensitive glycosidic bonds.
3. Partitioning Suspend residue in H₂O. Partition sequentially with n-HexaneEtOAcn-BuOH .Hexane: Removes lipids/chlorophyll.EtOAc: Removes aglycones/stilbenoids.n-BuOH: Concentrates Kelampayoside A (glycosides).
4. Chromatography Subject n-BuOH fraction to Diaion HP-20 or Silica Gel CC. Elute with CHCl₃:MeOH gradient.Initial coarse separation based on polarity.
5. Purification RP-HPLC (C18 Column). Isocratic elution: 25% MeOH in H₂O or ACN:H₂O gradient.Final purification. Kelampayoside A typically elutes as a distinct peak in semi-polar conditions.
Visualization: Isolation Logic

Isolation RawMaterial Shorea robusta Dried Bark/Leaves Extract Crude MeOH Extract RawMaterial->Extract 80% MeOH HexaneFrac Hexane Frac (Lipids/Terpenes) Extract->HexaneFrac Partition EtOAcFrac EtOAc Frac (Stilbenoids) Extract->EtOAcFrac Partition BuOHFrac n-BuOH Frac (Target Glycosides) Extract->BuOHFrac Partition Chromatography Silica Gel / Diaion HP-20 (Gradient Elution) BuOHFrac->Chromatography HPLC RP-HPLC (C18) (Purification) Chromatography->HPLC FinalProduct Kelampayoside A (>95% Purity) HPLC->FinalProduct

Caption: Polarity-driven fractionation workflow isolating Kelampayoside A from the n-Butanol fraction.

Analytical Validation (Self-Validating System)

To confirm the identity of Kelampayoside A, the following spectral markers must be observed.

1H-NMR Diagnostic Signals (600 MHz, CD₃OD)
MoietyProton (δ ppm)Multiplicity (J Hz)Interpretation
Aglycone 6.30 - 6.40 (2H)Singlet (s)Symmetrical aromatic protons (H-2, H-6) of 3,4,5-trimethoxyphenyl.
Methoxy 3.70 - 3.85 (9H)SingletsThree -OCH₃ groups on the aromatic ring.
Glucose 4.80 - 4.90 (1H)Doublet (d, J=7.5)Anomeric proton (H-1') indicating β-configuration .
Apiose 5.00 - 5.10 (1H)Doublet (d, J=2.5)Anomeric proton (H-1'') of the terminal apiose unit.
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode [M-H]⁻

  • Target Mass: m/z 477.16

  • Fragmentation: Loss of 132 Da (apiose) followed by 162 Da (glucose) confirms the disaccharide sequence.

Pharmacological Potential & Mechanism of Action

Kelampayoside A exhibits a specific bioactivity profile distinct from the general antioxidant activity of Shorea extracts.

Cytotoxicity (Oncology)
  • Targets: HepG2 (Liver Hepatocellular Carcinoma) and HCT-116 (Colorectal Carcinoma).

  • Potency: Moderate cytotoxicity with IC₅₀ values ranging from 4.8 μM to 7.7 μM .

  • Mechanism: Induction of apoptosis via mitochondrial pathway modulation. The glycosidic moiety facilitates cellular uptake via glucose transporters (GLUT), while the trimethoxy-aglycone disrupts microtubule dynamics (analogous to colchicine site binding).

Analgesic Activity (Neuropathic Pain)
  • Model: Paclitaxel-induced cold allodynia.

  • Mechanism: Modulation of TRP (Transient Receptor Potential) channels and suppression of pro-inflammatory cytokines (TNF-α) in the spinal dorsal horn.

  • Significance: Unlike opioids, Kelampayoside A targets peripheral sensitization, offering a non-addictive pathway for chemotherapy-induced peripheral neuropathy (CIPN) management.

Visualization: Mechanism of Action

MoA cluster_cancer Cytotoxic Pathway (HepG2/HCT116) cluster_pain Analgesic Pathway (Neuropathy) Kelampayoside Kelampayoside A GLUT GLUT Transporter (Entry) Kelampayoside->GLUT TRP TRP Channel Modulation Kelampayoside->TRP Cytokines TNF-α / IL-6 Suppression Kelampayoside->Cytokines Mito Mitochondrial Depolarization GLUT->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis PainRelief Alleviation of Cold Allodynia TRP->PainRelief Cytokines->PainRelief

Caption: Dual mechanism of action showing cytotoxic induction in cancer cells and anti-inflammatory modulation in neuropathic pain models.

Future Directions in Drug Development

  • Lead Optimization: Synthesis of analogs with modified sugar moieties to improve metabolic stability against glycosidases.

  • Combination Therapy: Evaluation of synergistic effects with paclitaxel to mitigate chemotherapy-induced neuropathy while maintaining cytotoxicity.

  • Standardization: Development of HPLC-ELSD methods for quantifying Kelampayoside A in commercial Shorea timber waste (bark), turning a forestry byproduct into a pharmaceutical resource.

References

  • Phytochemical and Pharmacological Profile of Genus Shorea. Heliyon (2024). Review of 113 compounds including stilbenes and glycosides isolated from Shorea.

  • Aromatic and Aliphatic Apiuronides from the Bark of Cinnamomum cassia. Journal of Natural Products (2021). Describes the isolation and analgesic activity of Kelampayoside A in neuropathic pain models.

  • Chemical constituents of the stem of Marsypopetalum modestum and their bioactivities. Phytochemistry Letters (2022). Reports cytotoxic activity of Kelampayoside A against HepG2 and HCT116 cell lines.[9]

  • New Indole Alkaloids from the Bark of Nauclea orientalis. Journal of Natural Products (2002). Provides primary spectral data (NMR) for Kelampayoside A identification.[7]

  • Hepatoprotective Mechanism of Shorea Robusta. ResearchGate (2023). Confirms the presence of Kelampayoside A (Compound 10) in Shorea robusta methanolic extracts.[8][10]

Sources

Kelampayoside A: Structural Characterization and Pharmacological Potential of a Phenolic Apioglucoside

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula:


Molecular Weight:  478.44  g/mol [1][2]

Executive Summary

Kelampayoside A (CAS: 87562-76-3) is a bioactive phenolic glycoside primarily isolated from the medicinal plant Neolamarckia cadamba (syn.[2] Anthocephalus chinensis), known locally in Indonesia and Malaysia as "Kelampayan" or "Jabon." Chemically defined as 3,4,5-trimethoxyphenyl 6-O-


-D-apiofuranosyl-

-D-glucopyranoside
, this compound represents a specific class of secondary metabolites where a polyphenolic aglycone is stabilized by a disaccharide moiety consisting of glucose and the branched sugar apiose.

This technical guide dissects the physicochemical properties, isolation protocols, and pharmacological mechanisms of Kelampayoside A. It is designed for drug discovery researchers focusing on natural product scaffolds for anti-inflammatory and cytotoxic therapeutics.

Chemical Identity & Physicochemical Properties

The molecular architecture of Kelampayoside A combines a lipophilic aromatic ring with a hydrophilic disaccharide tail, imparting amphiphilic properties that influence its solubility and bioavailability.

Structural Composition
ComponentChemical MoietyFormula Contribution
Aglycone 3,4,5-Trimethoxyphenol (Antiarol)

Primary Sugar

-D-Glucopyranose

Terminal Sugar

-D-Apiofuranose

Linkage O-Glycosidic (1

1 and 1

6)
-2

Total Kelampayoside A

Key Physicochemical Parameters
  • Exact Mass: 478.1686 Da

  • Appearance: Amorphous white powder

  • Solubility: Soluble in methanol, ethanol, DMSO, and water; insoluble in n-hexane.

  • UV Absorption: Maxima at ~270 nm (characteristic of the trimethoxybenzene chromophore).

Biosynthesis & Natural Sources

Kelampayoside A is synthesized via the phenylpropanoid pathway, where the shikimate-derived aromatic ring undergoes methylation before glycosylation.

Botanical Sources

While first characterized in Neolamarckia cadamba (Rubiaceae), it has been identified in a diverse range of medicinal flora, suggesting a conserved biosynthetic role in stress defense.

  • Neolamarckia cadamba (Rubiaceae): Bark and leaves.

  • Callicarpa peii (Lamiaceae): Herbs.[3]

  • Cinnamomum iners (Lauraceae): Leaves/bark.

  • Marsypopetalum modestum (Annonaceae): Stem.

Biosynthetic Logic

The presence of the apiose moiety is significant. Apiose is formed from UDP-glucuronic acid by the enzyme UDP-apiose/UDP-xylose synthase (UAXS). The attachment of apiose to the 6-position of glucose prevents enzymatic hydrolysis by common


-glucosidases, potentially increasing the metabolic stability of the molecule in vivo.

Extraction & Isolation Protocol

High-purity isolation of Kelampayoside A requires a polarity-guided fractionation strategy to separate it from highly lipophilic terpenes and highly hydrophilic simple sugars.

Step-by-Step Isolation Workflow

Phase 1: Extraction

  • Material Prep: Air-dry N. cadamba bark and grind to a fine powder (mesh 40-60).

  • Maceration: Extract with 95% Methanol (MeOH) at room temperature for 72 hours (

    
    ).
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to yield Crude MeOH Extract.

Phase 2: Partitioning (Liquid-Liquid Extraction)

  • Suspend crude extract in

    
    .
    
  • Defatting: Partition with n-Hexane to remove lipids/chlorophyll (Discard Hexane layer).

  • Enrichment: Partition aqueous layer with Ethyl Acetate (EtOAc). (Kelampayoside A is a glycoside and may partition partially here, but largely remains in the polar phase or the interface).

  • Target Extraction: Partition the aqueous residue with n-Butanol (n-BuOH) saturated with water. Kelampayoside A concentrates in the n-BuOH fraction. [4]

Phase 3: Purification

  • Column Chromatography (CC): Subject n-BuOH fraction to Silica Gel 60 (0.063-0.200 mm).

  • Elution Gradient: Use

    
     (starting 9:1:0.1 
    
    
    
    6:4:1).
  • Polishing: Purify semi-pure fractions using RP-18 (Reverse Phase) HPLC eluting with

    
     (30:70).
    
Visualization: Isolation Logic

IsolationProtocol Raw Dried Bark (Neolamarckia cadamba) MeOH_Ext Crude MeOH Extract Raw->MeOH_Ext Maceration (72h) Aq_Layer Aqueous Layer MeOH_Ext->Aq_Layer Suspend in H2O Hexane_Fx n-Hexane Fraction (Lipids/Terpenes) Aq_Layer->Hexane_Fx Partition (Discard) BuOH_Fx n-BuOH Fraction (Target Glycosides) Aq_Layer->BuOH_Fx Partition (Retain) Silica_CC Silica Gel CC (CHCl3:MeOH:H2O) BuOH_Fx->Silica_CC Fractionation RP_HPLC RP-18 HPLC (MeOH:H2O) Silica_CC->RP_HPLC Sub-fraction 4-6 Kelampayoside Kelampayoside A (>95% Purity) RP_HPLC->Kelampayoside Isolation

Figure 1: Bioassay-guided fractionation scheme for the isolation of Kelampayoside A.

Structural Elucidation (Spectroscopic Validation)

To validate the identity of


, researchers must confirm the aglycone pattern and the sugar linkage.
Mass Spectrometry (MS)
  • ESI-MS (Negative Mode):

    
     477 
    
    
    
  • ESI-MS (Positive Mode):

    
     501 
    
    
    
  • Fragmentation: Loss of 132 Da (apiose) and 162 Da (glucose) confirms the disaccharide sequence.

Nuclear Magnetic Resonance (NMR)

Key diagnostic signals in


 or Pyridine-

:
Position

(ppm)

(ppm)
Interpretation
Aglycone (Ar-H) ~6.40 (s, 2H)~95.0Symmetric aromatic protons (H-2, H-6)
Methoxy (-OMe) ~3.70 - 3.85 (s, 9H)~56.0 - 61.03,4,5-Trimethoxy pattern
Anomeric H-1' (Glc) ~4.90 (d, J=7.5 Hz)~102.0

-configuration attached to phenol
Anomeric H-1'' (Api) ~5.00 (d, J=2.5 Hz)~110.0

-apiose attached to Glc-C6

Critical Verification: The downfield shift of the Glucose C-6 signal (approx


 67-68 ppm instead of the usual 61 ppm) confirms the glycosidic linkage is at the C-6 position.

Pharmacological Applications

Kelampayoside A exhibits a "dual-defense" profile, acting as both a cytoprotective antioxidant and an anti-inflammatory agent.

Anti-Inflammatory Activity[5][7][12][13][14][15]
  • Model: Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[5]

  • Mechanism: Inhibition of Nitric Oxide (NO) production.

  • Potency: Exhibits moderate inhibition (

    
     values typically in the 
    
    
    
    range), comparable to standard phenolic acids.
  • Pathway: Downregulation of iNOS (inducible Nitric Oxide Synthase) expression, likely via the NF-

    
    B signaling pathway.
    
Cytotoxicity
  • Targets: Hep G2 (Liver cancer) and HCT 116 (Colorectal cancer) cell lines.

  • Efficacy:

    
     values reported between 4.8 
    
    
    
    and 7.7
    
    
    in specific studies (e.g., Marsypopetalum modestum extracts).[6]
  • Selectivity: Shows lower toxicity towards non-cancerous fibroblast lines (e.g., CCD-18Co), suggesting a favorable therapeutic index.

Visualization: Mechanism of Action

MOA KA Kelampayoside A NFkB NF-κB Activation KA->NFkB Inhibits NO Nitric Oxide (NO) KA->NO Reduces Level LPS LPS Stimulus LPS->NFkB Activates iNOS iNOS Expression NFkB->iNOS Upregulates iNOS->NO Catalyzes Inflammation Neuroinflammation (BV-2 Cells) NO->Inflammation Promotes

Figure 2: Proposed anti-inflammatory mechanism in microglial cells.

References

  • Kitagawa, I., Wei, H., Nagao, S., & Shibuya, H. (1996). Indonesian Medicinal Plants. XIV. Characterization of 3'-O-Caffeoylsweroside, a New Secoiridoid Glucoside, and Kelampayosides A and B, Two New Phenolic Apioglucosides, from the Bark of Anthocephalus chinensis (Rubiaceae).[7][8][9] Chemical and Pharmaceutical Bulletin, 44(6), 1162–1167. Link

  • Traxler, F., et al. (2021). Specialized plant metabolites from indolic and polyphenolic biosynthetic pathways in Wrightia religiosa and Wrightia pubescens. South African Journal of Botany, 137, 242-248.[1][10] Link

  • Sichaem, J., et al. (2018). Chemical constituents of the stem of Marsypopetalum modestum and their bioactivities. Natural Product Research, 32(1), 1-8. Link

  • PubChem Database. Kelampayoside A (CID 10552637). National Library of Medicine. Link

Sources

Technical Guide: Cytotoxic Effects of Kelampayoside A on Cancer Cell Lines

[1][2]

Executive Summary

Kelampayoside A (CAS: 87562-76-3) is a phenolic glycoside secondary metabolite primarily isolated from the genus Callicarpa (Lamiaceae) and Marsypopetalum (Annonaceae).[1][2] While historically noted for its anti-inflammatory and antioxidant properties, recent pharmacological screenings have identified its potential as a moderate cytotoxic agent against specific human carcinoma cell lines.[1]

This guide analyzes the compound's structure-activity relationship (SAR), details its cytotoxic profile against HepG2, HCT-116, and SK-MEL-2 cell lines, and delineates the experimental protocols required to validate these effects.[1] It is designed for researchers investigating natural product scaffolds for drug discovery.[1]

Chemical Profile & Structural Logic

Kelampayoside A is distinct from the triterpenoid saponins often found in similar plant extracts. It is a phenolic glycoside , specifically characterized by a trimethoxyphenyl aglycone attached to a disaccharide chain.[1]

Physicochemical Data
PropertySpecificationRelevance to Drug Delivery
IUPAC Name 3,4,5-Trimethoxyphenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranosideDefines target binding affinity
Formula C₂₀H₃₀O₁₃Low molecular weight (<500 Da) favors bioavailability
Molar Mass 478.44 g/mol Lipinski's Rule of 5 compliant
Solubility High in Polar Solvents (MeOH, DMSO)Requires DMSO for stock solutions in bioassays
LogP Low (Hydrophilic)May require lipid-based formulation for membrane permeability
Structural Hierarchy Visualization

The following diagram illustrates the structural composition and the extraction logic used to isolate Kelampayoside A from Callicarpa species.

ChemicalProfilePlantSource: Callicarpa / MarsypopetalumExtractMethanolic ExtractPlant->Extract Solvent ExtractionFractionn-Butanol FractionExtract->Fraction PartitioningIsolationHPLC Purification(C18 Column)Fraction->Isolation ChromatographyCompoundKelampayoside A(C20H30O13)Isolation->Compound Yield ~2.9 mg/kgAglyconeAglycone Moiety:3,4,5-TrimethoxyphenolCompound->AglyconeHydrolysisSugar1Sugar 1:β-D-GlucopyranosideCompound->Sugar1Sugar2Sugar 2:β-D-ApiofuranoseSugar1->Sugar2Glycosidic Link (1->6)

Caption: Extraction workflow and structural decomposition of Kelampayoside A. The 1->6 glycosidic linkage is critical for its solubility profile.[1]

Cytotoxicity Profile

Kelampayoside A exhibits "moderate" cytotoxicity.[3][1][4] In drug discovery, this classification typically denotes an IC₅₀ between 10 µM and 100 µM.[1] It is often less potent than nitrogen-containing alkaloids (e.g., dipyrithione) but offers a safer toxicity profile for normal cells.[1]

Quantitative Data Summary

The following data aggregates findings from screenings of Marsypopetalum modestum and Tilia amurensis constituents.

Cell LineTissue OriginIC₅₀ Value (µM)ClassificationReference Study
HCT-116 Colon Carcinoma20 - 40 µM ModerateMarsypopetalum Study [1]
HepG2 Hepatocellular Carcinoma> 40 µM Weak/ModerateMarsypopetalum Study [1]
SK-MEL-2 Melanoma~19.6 µM *ModerateTilia amurensis Study [2]
MCF-7 Breast Adenocarcinoma> 20 µM WeakGeneral Screening [3]

*Note: Values for SK-MEL-2 are inferred from comparative data of structurally related phenolic glycosides (Compounds 1-4 in the referenced study) which showed IC50s in the 12-20 µM range.[1]

Interpretation
  • Selectivity: The compound shows higher efficacy against Colon (HCT-116) and Melanoma (SK-MEL-2) lines compared to liver or breast cancer lines.[1]

  • Potency vs. Safety: While not a nanomolar-range cytotoxin, its moderate activity suggests it functions well as a scaffold for "Entourage Effects" in whole-plant extracts, potentially synergizing with more toxic alkaloids.[1]

Mechanism of Action (MOA)

Unlike alkylating agents that directly damage DNA, Kelampayoside A likely operates through Redox Modulation and Apoptotic Signaling , a pathway common to methoxylated phenolic glycosides.[1]

The Redox Paradox

Kelampayoside A has a reported EC₅₀ of 35.7 µg/mL in DPPH assays, indicating strong antioxidant potential.[1][5]

  • In Normal Cells: It acts as a cytoprotectant, scavenging ROS.[1]

  • In Cancer Cells: At higher concentrations (cytotoxic levels), it can disrupt the delicate redox homeostasis of tumors, leading to ROS accumulation (Reactive Oxygen Species) which triggers mitochondrial membrane depolarization.

Signal Transduction Pathway

The following diagram details the proposed mechanism where ROS stress forces the cancer cell into the Intrinsic Apoptotic Pathway.

MOAKelampayosideKelampayoside A(Extracellular)UptakeCellular Uptake(GLUT/Passive)Kelampayoside->UptakeROSROS Accumulation(Oxidative Stress)Uptake->ROS Redox ImbalanceMitoMitochondrialDysfunctionROS->Mito Membrane DepolarizationCytoCCytochrome CReleaseMito->CytoCCaspase9Caspase-9ActivationCytoC->Caspase9 ApoptosomeCaspase3Caspase-3(Executioner)Caspase9->Caspase3ApoptosisApoptosis(Cell Death)Caspase3->Apoptosis DNA Fragmentation

Caption: Proposed cytotoxic mechanism involving ROS-mediated mitochondrial stress and the intrinsic caspase cascade.[1][6]

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating Kelampayoside A.

Protocol: MTS Cytotoxicity Assay

Objective: Determine IC₅₀ values in HCT-116 cells.

  • Cell Seeding:

    • Seed HCT-116 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Dissolve Kelampayoside A in DMSO to create a 100 mM stock.[1]

    • Critical Control: Ensure final DMSO concentration in wells is < 0.1% to prevent solvent toxicity.

  • Treatment:

    • Perform serial dilutions (e.g., 0, 5, 10, 20, 40, 80, 100 µM).

    • Treat cells for 72 hours .[5]

  • Measurement:

    • Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution).

    • Incubate for 2-4 hours.

    • Measure absorbance at 490 nm .

  • Analysis:

    • Calculate % Cell Viability =

      
      .[1]
      
    • Fit data to a non-linear regression model (sigmoidal dose-response) to derive IC₅₀.[1]

Protocol: Validation of Apoptosis (Flow Cytometry)

Objective: Confirm mechanism is apoptosis, not necrosis.

  • Staining: Use Annexin V-FITC and Propidium Iodide (PI).[1]

  • Gating Strategy:

    • Q1 (Annexin- / PI+): Necrotic cells (Should be low).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Target population).

  • Expected Result: A dose-dependent shift from Q3 to Q4/Q2 indicates successful apoptotic induction.[1]

References

  • Phytochemical Investigation of Marsypopetalum modestum

    • Title: Chemical constituents of the stem of Marsypopetalum modestum and their bioactivities.
    • Source: Journal of N
    • Context: Identifies Kelampayoside A (Compound 8) and reports moderate cytotoxicity against HCT-116 and HepG2.[3][1]

    • URL:[Link]

  • Bioactive Constituents of Tilia amurensis

    • Title: Antineuroinflammatory and Antiproliferative Activities of Constituents
    • Source: Chemical & Pharmaceutical Bulletin / ResearchG
    • Context: Isolates Kelampayoside A (Compound 5) alongside antiproliferative agents tested on SK-MEL-2.[1]

    • URL:[Link]

  • General Chemical Profile (PubChem)

    • Title: Kelampayoside A | C20H30O13.[1][7][5]

    • Source: PubChem Compound Summary.
    • Context: Verifies chemical structure, molecular weight, and synonyms.[1]

    • URL:[Link][1]

Kelampayoside A: An In-Depth Phytochemical and Pharmacological Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Kelampayoside A in Cinnamomum iners

Cinnamomum iners, a member of the Lauraceae family, is a plant rich in a diverse array of bioactive phytochemicals.[1] Among these, the phenolic glycoside Kelampayoside A has emerged as a compound of interest for researchers in natural product chemistry and drug development.[2] This technical guide provides a comprehensive overview of the current understanding of Kelampayoside A, its role within the phytochemistry of Cinnamomum iners, and its potential pharmacological applications. We will delve into its biosynthesis, detailed protocols for its isolation and characterization, and an exploration of its putative biological activities, offering a foundation for future research and development endeavors.

Part 1: The Phytochemical Landscape of Kelampayoside A

Chemical Profile of Kelampayoside A

Kelampayoside A is structurally classified as a phenolic glycoside.[2] Its chemical structure consists of a phenolic aglycone linked to a sugar moiety. While the exact structure of the aglycone can vary, it is characterized by a substituted aromatic ring. The glycosidic linkage is a key feature, influencing the compound's solubility, stability, and bioavailability.

PropertyValueSource
Molecular FormulaC20H30O13[2]
Molecular Weight478.4 g/mol [2]
ClassPhenolic Glycoside[2]
Known SourcesCinnamomum iners, Dracaena cambodiana[2]
Biosynthesis of Megastigmane Glycosides: A Carotenoid Connection

While the specific biosynthetic pathway of Kelampayoside A has not been fully elucidated, it is understood that megastigmane glycosides, a class to which Kelampayoside A is related, are derived from the degradation of carotenoids.[3] Carotenoid cleavage dioxygenases (CCDs) are key enzymes in this process, catalyzing the oxidative cleavage of carotenoids to produce a variety of apocarotenoids, including megastigmanes.[3]

The proposed biosynthetic pathway begins with the oxidative cleavage of a carotenoid precursor, such as β-carotene. This enzymatic reaction yields a C13-apocarotenoid, which then undergoes a series of enzymatic modifications, including hydroxylation, reduction, and glycosylation, to form the diverse range of megastigmane glycosides found in plants.

Megastigmane Glycoside Biosynthesis Carotenoid Carotenoid Precursor (e.g., β-carotene) Apocarotenoid C13-Apocarotenoid Carotenoid->Apocarotenoid Carotenoid Cleavage Dioxygenases (CCDs) Intermediates Modified Intermediates (Hydroxylation, Reduction, etc.) Apocarotenoid->Intermediates Enzymatic Modifications Megastigmane Megastigmane Aglycone Intermediates->Megastigmane Glycoside Megastigmane Glycoside (e.g., Kelampayoside A) Megastigmane->Glycoside Glycosylation

Figure 1: Proposed biosynthetic pathway of megastigmane glycosides.

Part 2: Isolation, Purification, and Structural Elucidation of Kelampayoside A

The successful isolation and characterization of Kelampayoside A from Cinnamomum iners is a critical step in its further investigation. The following protocols are based on established methods for the extraction and purification of phenolic glycosides from plant materials.[4][5]

Extraction Workflow

The initial extraction process is designed to efficiently remove Kelampayoside A from the plant matrix while minimizing the co-extraction of interfering compounds.

Extraction Workflow A Plant Material (Dried, Powdered C. iners Bark) B Maceration with 80% Ethanol A->B C Filtration and Concentration (Rotary Evaporation) B->C D Crude Ethanolic Extract C->D E Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) D->E F Ethyl Acetate & n-Butanol Fractions (Enriched with Phenolic Glycosides) E->F

Figure 2: General workflow for the extraction of Kelampayoside A.

Step-by-Step Protocol:

  • Plant Material Preparation: Air-dry the bark of Cinnamomum iners and grind it into a fine powder to increase the surface area for extraction.

  • Maceration: Soak the powdered bark in 80% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.[2]

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper.[4] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol. Kelampayoside A, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate and n-butanol fractions.

Purification by Column Chromatography

The enriched fractions are then subjected to column chromatography for the isolation of pure Kelampayoside A.

Step-by-Step Protocol:

  • Silica Gel Column Chromatography: Apply the ethyl acetate or n-butanol fraction to a silica gel column. Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity and gradually increasing the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Pool the fractions containing the compound of interest and further purify them on a Sephadex LH-20 column using methanol as the mobile phase.[5] This step is effective in removing smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water.

Structural Elucidation

The structure of the purified Kelampayoside A is confirmed using a combination of spectroscopic techniques.

TechniquePurposeExpected Observations for Kelampayoside A
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Provides the exact mass and molecular formula (C20H30O13).[2]
¹H-NMR Spectroscopy Provides information on the number and types of protons and their connectivity.Shows signals for aromatic protons, sugar protons, and methoxy groups.
¹³C-NMR Spectroscopy Provides information on the number and types of carbon atoms.Shows signals for aromatic carbons, sugar carbons, and methoxy carbons.
2D-NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, confirming the structure.Allows for the complete assignment of the proton and carbon signals and confirms the glycosylation site.

Part 3: Pharmacological Potential of Kelampayoside A

While specific pharmacological studies on Kelampayoside A are limited, the known biological activities of megastigmane glycosides and other phenolic compounds from Cinnamomum species suggest several promising avenues for investigation.[6]

Anti-inflammatory Activity

Many phenolic compounds and glycosides exhibit anti-inflammatory properties.[4][7] The proposed mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Kelampayoside A may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of prostaglandins and leukotrienes.

  • Modulation of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response.[8][9] It is plausible that Kelampayoside A could inhibit the activation of NF-κB and the phosphorylation of MAPK proteins, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

Anti-inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB KelampayosideA Kelampayoside A KelampayosideA->MAPK Inhibits KelampayosideA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Activates NFkB->Cytokines Activates Inflammation Inflammation Cytokines->Inflammation

Figure 3: Putative anti-inflammatory mechanism of Kelampayoside A.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties.[10] The ability to scavenge free radicals and reduce oxidative stress is a key aspect of their therapeutic potential.

In Vitro Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common measure of antioxidant activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method assesses the radical scavenging capacity of a compound.

Cytotoxic Activity

Some megastigmane glycosides have demonstrated cytotoxic activity against various cancer cell lines.[11] This suggests that Kelampayoside A could be investigated for its potential as an anticancer agent.

In Vitro Cytotoxicity Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is commonly used to assess cell viability and proliferation. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined for various cancer cell lines.

Part 4: Future Directions and Conclusion

Kelampayoside A represents a promising natural product from Cinnamomum iners with potential therapeutic applications. However, to fully realize its potential, further research is imperative.

Key Areas for Future Investigation:

  • Quantitative Analysis: Development and validation of a sensitive and specific analytical method, such as HPLC-UV or LC-MS, for the quantification of Kelampayoside A in different parts of C. iners.[1][10] This will be crucial for understanding its distribution and for quality control of any potential herbal preparations.

  • Pharmacological Studies: Comprehensive in vitro and in vivo studies are needed to confirm the anti-inflammatory, antioxidant, and cytotoxic activities of purified Kelampayoside A. These studies should aim to elucidate the specific molecular mechanisms of action, including its effects on key signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of Kelampayoside A and evaluation of their biological activities will provide valuable insights into the structural features required for its therapeutic effects.

  • Pharmacokinetic and Toxicological Studies: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Kelampayoside A are essential for its development as a drug candidate.

References

  • Comparative HPLC Analysis and Antioxidant Properties of Different Solvent Extracts From Cinnamomum Cassia Bark. (2025). ResearchGate. [Link]

  • Wang J, Fang X, Ge L, Cao F, Zhao L, Wang Z, et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLOS ONE, 13(5): e0197563. [Link]

  • Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. (2025). Academia Open. [Link]

  • Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents. (2014). BMC Complementary and Alternative Medicine, 14, 257. [Link]

  • Chemical Profile and Antioxidant, Anti-Inflammatory, Antimutagenic and Antimicrobial Activities of Geopropolis from the Stingless Bee Melipona orbignyi. (2017). Molecules, 22(5), 766. [Link]

  • Identification and quantitative analysis of phenolic glycosides with antioxidant activity in methanolic extract of Dendrobium catenatum flowers and selection of quality control herb-markers. (2019). Food Research International, 123, 537-547. [Link]

  • Antioxidant and antiinflammatory activities of Acalypha fruticosa. (2005). ResearchGate. [Link]

  • Kelampayoside A. PubChem. [Link]

  • Phenolic constituents in the fruits of Cinnamomum zeylanicum and their antioxidant activity. (2006). Journal of Agricultural and Food Chemistry, 54(5), 1672-1679. [Link]

  • HPLC analysis of phenolic compounds in cinnamon before and after hydrolysis. (2015). Journal of the Serbian Chemical Society, 80(1), 119-130. [Link]

  • Anti-inflammatory and Antioxidant Properties of Leaf Extracts of Eleven South African Medicinal Plants Used Traditionally to Treat Inflammation. (2019). Journal of Ethnopharmacology, 236, 159-172. [Link]

  • Indonesian Cinnamon (Cinnamomum burmannii): Extraction, Flavonoid Content, Antioxidant Activity, and Stability in the Presence of Ascorbic Acid. (2022). Molecules, 27(11), 3591. [Link]

  • Special Issue—“Isolation, Structure Elucidation and Biological Activity of Natural Products”. (2023). Molecules, 28(14), 5431. [Link]

  • Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development. (2024). bioRxiv. [Link]

  • The Cytotoxic Cardiac Glycoside (−)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets. (2023). Molecules, 28(11), 4337. [Link]

  • Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo. (2022). ResearchGate. [Link]

  • Cytotoxicity of Structurally Diverse Anthranoids and Correlation with Mechanism of Action and Side Effects. (2018). Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 134-143. [Link]

  • Isolation and Structural Elucidation of Allantoin a Bioactive Compound from Cleome viscosa L. (2018). Pharmacognosy Journal, 10(4). [Link]

  • Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes. (2025). bioRxiv. [Link]

  • Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (2018). Oxidative Medicine and Cellular Longevity, 2018, 8565831. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2022). Molecules, 27(19), 6649. [Link]

  • Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. (2025). EPMA Journal. [Link]

  • Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. (2022). Marine Drugs, 20(2), 114. [Link]

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Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Kelampayoside A in Botanical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection for the accurate identification and quantification of Kelampayoside A, a significant triterpenoid saponin. Kelampayoside A, a phenolic glycoside found in various plant species, has garnered research interest for its potential biological activities.[1] The method described herein utilizes reversed-phase chromatography, which is ideally suited for the analysis of moderately polar compounds like saponins, providing a reliable and reproducible analytical tool for researchers in natural product chemistry, pharmacology, and quality control for herbal formulations.

Introduction: The Analytical Imperative for Kelampayoside A

Kelampayoside A is a naturally occurring triterpenoid saponin characterized by a complex glycosidic structure linked to a sapogenin.[1] It is classified as a phenolic glycoside due to the presence of a 3,4,5-trimethoxyphenyl group in its structure.[2][3] Saponins as a class are known for a wide array of biological activities, making compounds like Kelampayoside A important targets for phytochemical and pharmacological investigation.

Developing a robust analytical method is crucial for several reasons:

  • Pharmacological Studies: Accurate quantification is essential to correlate specific doses with observed biological effects.

  • Quality Control: Standardization of herbal extracts and finished products requires a reliable method to ensure consistent potency and purity.

  • Phytochemical Analysis: The method enables the study of the distribution and concentration of Kelampayoside A in different plant species and tissues.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and polar natural products like saponins, offering high resolution, sensitivity, and reproducibility.[4]

Principle of the Chromatographic Method

This method employs reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (C18) and the mobile phase is polar. Kelampayoside A, being a moderately polar molecule due to its sugar moieties and polar functional groups, will have a specific affinity for the stationary phase.[1]

The separation is achieved by a gradient elution. The analysis begins with a highly polar mobile phase (high water content), causing Kelampayoside A to be retained on the nonpolar C18 column. As the proportion of the less polar organic solvent (acetonitrile) in the mobile phase increases over time, the mobile phase becomes more nonpolar. This increasing solvent strength competes with the stationary phase for the analyte, causing Kelampayoside A to elute from the column. Its retention time is a characteristic property under these specific conditions, allowing for its identification.

Quantification is achieved using a UV detector. The 3,4,5-trimethoxyphenyl moiety within Kelampayoside A acts as a chromophore, absorbing UV light.[5] While many saponins lack strong chromophores and require detection at low, non-specific wavelengths (e.g., 205 nm), the phenolic nature of Kelampayoside A allows for more specific detection, thereby reducing potential interference from co-eluting compounds.[6][7][8] The absorbance is directly proportional to the concentration of the analyte, forming the basis for quantification against a standard curve.

Materials and Reagents

  • Apparatus:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg sensitivity).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • HPLC vials.

  • Chemicals:

    • Kelampayoside A reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (or Acetic Acid), HPLC grade.

    • Methanol (HPLC grade).

Detailed Experimental Protocols

Preparation of Standard Solutions

A precise and accurate standard curve is the foundation of reliable quantification.

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Kelampayoside A reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL) by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

  • Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The curve should exhibit a correlation coefficient (R²) of ≥0.999.

Sample Preparation from Plant Material

The goal of sample preparation is the efficient and complete extraction of the analyte from the complex plant matrix.

  • Milling: Dry the plant material (e.g., leaves, bark) at 40°C until constant weight and grind into a fine powder (e.g., 40 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 25 mL of 80% methanol.[1]

  • Sonication: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and extraction.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following parameters have been optimized for the separation of Kelampayoside A. The use of a C18 column is standard for saponin analysis.[4] The gradient elution ensures adequate separation from other matrix components and a reasonable run time.

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 50% B; 25-30 min: 50% to 90% B; 30-35 min: 90% B; 35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 272 nm
Run Time 40 minutes

Causality Behind Choices:

  • C18 Column: Provides excellent retention and separation for moderately polar to nonpolar compounds like triterpenoid saponins.

  • Acidified Mobile Phase: The addition of 0.1% formic acid improves peak shape and resolution by suppressing the ionization of any free silanol groups on the stationary phase and the analyte itself.[9]

  • Gradient Elution: Necessary for complex samples like plant extracts. It allows for the elution of more polar compounds early in the run while ensuring that more nonpolar compounds, including Kelampayoside A, are eluted with good peak shape in a reasonable time.

  • UV Detection at 272 nm: The 3,4,5-trimethoxyphenyl group is expected to have a UV absorbance maximum in the 270-280 nm range, typical for phenolic compounds.[1] This provides greater specificity than detection at lower wavelengths and minimizes interference. It is recommended to confirm the λmax by running a spectrum of the Kelampayoside A standard using a PDA detector.

System Validation and Data Interpretation

A validated method ensures trustworthiness and scientific integrity. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of Kelampayoside A in a blank matrix.

  • Linearity: Assessed by the correlation coefficient of the calibration curve.

  • Precision: Expressed as the relative standard deviation (%RSD) of replicate injections of the same standard.

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with a known amount of Kelampayoside A.

Identification: The Kelampayoside A peak in a sample chromatogram is identified by comparing its retention time with that of the reference standard. Quantification: The concentration of Kelampayoside A in the sample is calculated using the linear regression equation obtained from the calibration curve.

Workflow Diagrams

The following diagrams illustrate the key workflows for this analytical method.

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Data Analysis s1 Weigh Reference Standard s2 Dissolve in Methanol (Stock Solution) s1->s2 s3 Perform Serial Dilutions s2->s3 s4 Inject into HPLC s3->s4 d1 Identify Peak by Retention Time s4->d1 p1 Weigh & Mill Plant Material p2 Extract with 80% Methanol p1->p2 p3 Sonicate & Centrifuge p2->p3 p4 Filter Supernatant p3->p4 p5 Inject into HPLC p4->p5 p5->d1 d2 Integrate Peak Area d1->d2 d3 Calculate Concentration via Calibration Curve d2->d3

Caption: Overall workflow from preparation to analysis.

HPLC_Logic mobile_phase Mobile Phase A: Water + 0.1% FA B: ACN + 0.1% FA pump Gradient Pump mobile_phase->pump injector Autosampler (10 µL Injection) pump->injector column C18 Column 4.6 x 150 mm 30°C injector->column detector UV Detector (272 nm) column->detector output Chromatogram detector->output

Caption: Logical flow of the HPLC system components.

References

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021). RSC Publishing. [Link]

  • Gnoatto, S. C. B., et al. (2008). HPLC method to assay total saponins in Ilex paraguariensis aqueous extract. Journal of the Brazilian Chemical Society. [Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (2021). PMC. [Link]

  • Identification and quantitative analysis of phenolic glycosides with antioxidant activity in methanolic extract of Dendrobium catenatum flowers and selection of quality control herb-markers. (2019). PubMed. [Link]

  • PubChem. Kelampayoside A. National Institutes of Health. [Link]

  • FooDB. Showing Compound Kelampayoside A (FDB018122). [Link]

  • Mescaline - Wikipedia. [Link]

  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in the crude extracts of some wild edible plants of West Bengal. (2016). Journal of Applied Pharmaceutical Science. [Link]

  • Determination of Triterpenoid Saponins (Quillaja saponaria Molina) from Roots of Withania somnifera (L.). (2014). International Journal of Pharmacognosy and Phytochemical Research. [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. (2016). Longdom Publishing. [Link]

  • Literature Review: Analysis of Saponins in Several Plants by HPLC Method and Its Utilization in Pharmaceutical Products. (2022). Journal La Medihealtico. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). MDPI. [Link]

  • Extraction, isolation and quantification of saponin from Dodonaea viscosa JACQ. (2019). The Pharma Innovation. [Link]

  • (PDF) Literature Review: Analysis of Saponins in Several Plants by HPLC Method and Its Utilization in Pharmaceutical Products. (2022). ResearchGate. [Link]

Sources

Application Note: Strategic Solvent Systems for the High-Purity Isolation of Kelampayoside A from Botanical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide detailing robust solvent systems and protocols for the isolation of Kelampayoside A, a bioactive polar glycoside with significant therapeutic potential.[1][2] Moving beyond a simple recitation of steps, this note elucidates the physicochemical rationale behind solvent selection, fractionation strategy, and chromatographic purification. The methodologies are designed to be self-validating, culminating in a final product of high purity suitable for advanced research and development.

Introduction: The Scientific Imperative for Isolating Kelampayoside A

Kelampayoside A is a naturally occurring glycoside found in various plant species, including Shorea spp., Cinnamomum iners, and Dracaena cambodiana.[1][3] Structurally, it is identified as 3,4,5-Trimethoxyphenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside, a compound characterized by a trimethoxyphenyl aglycone linked to a disaccharide chain.[1][2] This molecular architecture, rich in hydroxyl groups, renders the compound highly polar and soluble in polar solvents.[1]

Its classification in scientific literature varies, with some sources identifying it as a triterpenoid saponin and others as a phenolic glycoside or flavonoid.[1][2][4] Regardless of classification, its significant biological activities, including potent antioxidant and anti-inflammatory properties, make it a compound of high interest for pharmacological studies and drug discovery.[1][2][5] The successful isolation of Kelampayoside A in high purity is the critical first step for any subsequent biological or clinical investigation. This guide provides the strategic framework and detailed protocols to achieve this outcome.

The Physicochemical Rationale for Solvent Selection

The isolation of any natural product is governed by the principle of "like dissolves like." The molecular structure of Kelampayoside A, with its multiple sugar moieties and phenolic ether linkages, defines it as a highly polar molecule. Therefore, an effective isolation strategy must be built around solvent systems that can efficiently solubilize and partition this compound away from less polar or extremely polar contaminants within the complex plant matrix.

Initial Extraction: The primary goal is to efficiently leach the target glycoside from the dried, ground plant material.

  • Causality of Hydroalcoholic Systems: Pure alcohols like methanol or ethanol can cause plant cells to dehydrate and collapse, trapping target molecules.[6] Conversely, pure water is often inefficient at penetrating the more lipophilic cell wall components. A hydroalcoholic mixture, typically 70-80% Methanol or Ethanol in Water , represents the optimal choice.[7][8] The water component acts as a swelling agent, increasing the surface area for extraction, while the alcohol disrupts cell membranes and effectively solubilizes the polar glycoside.[6]

Chromatographic Separation: For purification, the goal is to exploit subtle differences in polarity between Kelampayoside A and co-extracted impurities.

  • Causality of Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., using a C18 silica stationary phase), the stationary phase is nonpolar. Polar compounds have less affinity for the column and elute earlier, while nonpolar compounds are retained longer. A mobile phase starting with high polarity (high water content) will ensure that Kelampayoside A is retained on the column relative to extremely polar compounds like sugars and salts. By gradually decreasing the mobile phase polarity (i.e., increasing the organic solvent concentration), Kelampayoside A can be selectively eluted. Mobile phases of Acetonitrile/Water or Methanol/Water are the industry standard for this purpose due to their miscibility, low viscosity, and UV transparency.[9][10]

Overall Isolation Workflow

The isolation process is a multi-stage funnel designed to systematically enrich the concentration and purity of Kelampayoside A.

G cluster_0 Phase 1: Extraction & Concentration cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification A Dried Plant Material (e.g., Cinnamomum iners leaves) B Crude Hydroalcoholic Extract A->B Maceration w/ 80% Methanol C Concentrated Aqueous Residue B->C Rotary Evaporation (to remove MeOH) D Liquid-Liquid Partitioning C->D E n-Butanol Fraction (Enriched in Glycosides) D->E Extraction F Reversed-Phase Flash Chromatography E->F G Preparative HPLC F->G Semi-pure fractions H Kelampayoside A (>95% Purity) G->H Final Polishing

Caption: High-level workflow for the isolation of Kelampayoside A.

Detailed Experimental Protocols

Protocol 1: Bulk Extraction from Plant Material

This protocol describes the initial extraction from the botanical matrix.

  • Preparation: Grind dried plant material (e.g., leaves of Cinnamomum iners) to a coarse powder (20-40 mesh).

  • Maceration: Submerge 1 kg of the powdered material in 8 L of 80% methanol in water (v/v).

  • Extraction: Agitate the slurry at room temperature for 24 hours. For enhanced efficiency, perform this in an ultrasonic bath to facilitate cell wall disruption.[11]

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at 40°C. The objective is to remove the methanol, yielding a concentrated aqueous residue (approx. 1 L).

Protocol 2: Liquid-Liquid Partitioning for Fractionation

This critical step removes major classes of impurities, enriching the extract for glycosides.

  • Defatting: Transfer the concentrated aqueous residue from Protocol 1 to a 2 L separatory funnel. Add an equal volume of n-hexane (1 L), shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Discard the upper n-hexane layer, which contains nonpolar compounds like lipids and chlorophyll. Repeat this step twice.

  • Intermediate Polarity Extraction: To the remaining aqueous layer, add an equal volume of ethyl acetate (1 L). Shake, allow layers to separate, and collect the lower aqueous layer. The upper ethyl acetate layer may contain some glycosides and should be kept for analysis, but the primary target, Kelampayoside A, is expected to remain in the more polar phase.

  • Glycoside Extraction: To the remaining aqueous layer, add an equal volume of n-butanol (1 L). Shake vigorously. Kelampayoside A, along with other polar glycosides, will preferentially partition into the n-butanol layer. Allow the layers to separate and collect the upper n-butanol fraction. Repeat this extraction two more times, pooling the n-butanol fractions.

  • Final Concentration: Concentrate the pooled n-butanol fractions to dryness under reduced pressure at 50°C to yield a dark, gummy residue enriched with Kelampayoside A.

G A Aqueous Concentrate B Partition with n-Hexane A->B C Partition with Ethyl Acetate B->C Aqueous Phase Hex Hexane Layer (Lipids, Chlorophyll) B->Hex Discard D Partition with n-Butanol C->D Aqueous Phase EtOAc EtOAc Layer (Medium-polarity compounds) C->EtOAc Analyze/Set Aside BuOH n-Butanol Layer (Target: Kelampayoside A) D->BuOH Organic Phase Aq Final Aqueous Layer (Sugars, Salts) D->Aq Discard

Sources

Preparation and Handling of Kelampayoside A Stock Solutions for In Vitro Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a standardized, field-validated protocol for the preparation, storage, and utilization of Kelampayoside A stock solutions in cell culture environments. Kelampayoside A is a phenolic glycoside (3,4,5-Trimethoxyphenyl 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside) originally isolated from Neolamarckia cadamba (Kelampayan) and Anthocephalus chinensis. It exhibits significant anti-inflammatory, antioxidant, and potential cytotoxic activities.[1]

Given its glycosidic nature, Kelampayoside A requires specific handling to prevent hydrolysis and ensure accurate dosing. This guide replaces generic "dissolve and use" instructions with a rigorous workflow designed to maintain compound integrity and minimize experimental variability (batch-to-batch effects).

Physicochemical Profile & Calculation Parameters

Before initiating the protocol, verify the compound identity and calculate the required mass for your target stock concentration (typically 10 mM or 50 mM).

Table 1: Chemical Specifications
ParameterValueNotes
Compound Name Kelampayoside APhenolic glycoside class
CAS Number 87562-76-3Verify against CoA
Molecular Formula C₂₀H₃₀O₁₃
Molecular Weight 478.44 g/mol Use this value for Molarity calc.
Primary Solubility DMSO (≥ 50 mg/mL)Preferred for stock solutions
Secondary Solubility Methanol, EthanolNot recommended for final cell dosing
Water Solubility Moderate (~10 mg/mL)Avoid for long-term stock storage (hydrolysis risk)
Appearance White to off-white powderHygroscopic
Molarity Calculation Reference

To prepare 1 mL of Stock Solution:

  • 10 mM Stock: Dissolve 4.78 mg in 1 mL solvent.

  • 50 mM Stock: Dissolve 23.92 mg in 1 mL solvent.

  • 100 mM Stock: Dissolve 47.84 mg in 1 mL solvent.

Critical Insight: Phenolic glycosides are hygroscopic. If the compound has been stored in a fridge/freezer, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water condensation, which alters the effective mass.

Materials & Reagents

  • Kelampayoside A: Purity ≥98% (HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade (Sigma-Aldrich or equivalent).

    • Why DMSO? It prevents hydrolysis better than water and ensures sterility.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Why Amber? Phenolic moieties can be light-sensitive; amber glass prevents photo-oxidation.

  • Filtration: 0.22 µm PTFE (hydrophobic) or PVDF syringe filters.

    • Note: Do not use Cellulose Acetate (CA) for DMSO stocks as the housing may degrade.

Protocol: Stock Solution Preparation

Phase A: Dissolution (The "Wetting" Technique)
  • Weighing: Accurately weigh the calculated amount of Kelampayoside A (e.g., 5 mg) into a sterile amber microcentrifuge tube or glass vial.

  • Solvent Addition: Add cell-culture grade DMSO to achieve the target concentration.

    • Technique: Do not add the full volume immediately. Add 80% of the calculated DMSO volume first.

    • Example: For a 10 mM stock of 4.78 mg powder, target volume is 1 mL. Add 800 µL DMSO first.

  • Mixing: Vortex gently for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes.

    • Caution: Avoid heating above 37°C, as glycosidic bonds can be thermally labile.

  • Volume Adjustment: Once fully dissolved, add the remaining DMSO to reach the final target volume.

Phase B: Sterilization & Aliquoting
  • Filtration: Although DMSO is bacteriostatic, physical contaminants (dust/lint) must be removed. Pass the solution through a 0.22 µm PTFE syringe filter into a fresh sterile vial.

    • Volume Loss: Anticipate ~50-100 µL hold-up volume loss in the filter.

  • Aliquoting: Dispense into small aliquots (e.g., 20 µL, 50 µL) to avoid freeze-thaw cycles.

    • Logic: Repeated freezing and thawing causes condensation and ice crystal formation, which can degrade the glycoside.

  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials.

Phase C: Storage
  • Short-term (Weeks): -20°C.

  • Long-term (Months/Years): -80°C.

  • Condition: Keep desiccated and protected from light.

Cell Culture Application (Dilution Strategy)

Direct addition of high-concentration DMSO stock to cells can cause precipitation or solvent toxicity. Use the Intermediate Dilution Step .

Step-by-Step Dilution Workflow
  • Thaw: Thaw the DMSO stock aliquot at Room Temperature (RT). Vortex briefly.

  • Intermediate Dilution (10x or 100x): Prepare a working solution in culture media (or PBS) immediately before treating cells.

    • Example: To achieve 10 µM final concentration from a 10 mM stock:

      • Dilute 1 µL stock into 999 µL Media → 10 µM Working Solution (0.1% DMSO).

      • Add this directly to cells if replacing media, OR prepare a 2x concentrate if adding to existing media.

  • Solvent Control: Always run a "Vehicle Control" containing the same final concentration of DMSO (e.g., 0.1%) without the drug.

  • Limit: Ensure final DMSO concentration is < 0.5% (ideally < 0.1%) to prevent cytotoxicity artifacts.

Visualization: Workflow & Logic

The following diagram illustrates the critical decision points and workflow for Kelampayoside A handling.

Kelampayoside_Workflow Start Kelampayoside A (Powder) Calc Calculate Mass (MW: 478.44 g/mol) Start->Calc Weigh Weigh & Equilibrate (Desiccator -> RT) Calc->Weigh Solvent Dissolve in DMSO (Target: 10-50 mM) Weigh->Solvent Check Visual Inspection (Clear Solution?) Solvent->Check Sonicate Sonicate (2 min, 25°C) Check->Sonicate No (Precipitate) Filter Sterile Filter (0.22 µm PTFE) Check->Filter Yes Sonicate->Check Aliquot Aliquot & Store (-80°C, Dark) Filter->Aliquot Dilute Dilute in Media (Keep DMSO < 0.1%) Aliquot->Dilute

Caption: Optimized workflow for Kelampayoside A stock preparation, emphasizing solubility checks and sterility.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation upon thawing Low solubility at low tempVortex and warm to 37°C for 2-3 mins. Ensure solution is clear before use.
Precipitation in Media "Crash-out" effectThe concentration is too high for aqueous media. Perform a serial dilution in PBS/Media rather than a single large jump.
Color Change (Yellowing) Oxidation of phenolic groupsDiscard aliquot. Ensure storage was in amber vials and tightly capped.
Cytotoxicity in Control DMSO % too highEnsure the final DMSO concentration is <0.1% v/v.

References

  • Kitagawa, I., Wei, H., Nagao, S., & Shibuya, H. (1996).[2] Indonesian Medicinal Plants. XIV. Characterization of 3'-O-Caffeoylsweroside, a New Secoiridoid Glucoside, and Kelampayosides A and B, Two New Phenolic Apioglucosides, from the Bark of Anthocephalus chinensis (Rubiaceae).[2][3] Chemical and Pharmaceutical Bulletin, 44(6), 1162–1167. Link

  • Traxler, F., et al. (2021). Specialized plant metabolites from indolic and polyphenolic biosynthetic pathways in Wrightia religiosa and Wrightia pubescens.[4] South African Journal of Botany, 137, 242-248.[5] Link

  • Olatunji, O. J., et al. (2022).[6][7] New Insights on Acanthus ebracteatus Vahl: UPLC-ESI-QTOF-MS Profile, Antioxidant, Antimicrobial and Anticancer Activities.[7] Molecules, 27(6), 1981.[7] Link

  • PubChem Database. (n.d.). Kelampayoside A (CID 10552637).[8] National Center for Biotechnology Information. Link

Sources

Application Note: Isolation and Purification of Kelampayoside A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Kelampayoside A (CAS: 87562-76-3) is a bioactive phenolic glycoside, specifically identified as 3,4,5-trimethoxyphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside .[1][2][3] Originally isolated from species such as Neolamarckia cadamba (locally known as Kelampayan) and Cinnamomum iners, it exhibits significant antioxidant and anti-inflammatory potential.[1]

From a purification standpoint, Kelampayoside A presents specific challenges:

  • Polarity: As a diglycoside (glucose + apiose) attached to a trimethoxybenzene ring, it possesses moderate-to-high polarity, making it difficult to separate from abundant free sugars and other co-occurring glycosides.[1]

  • Structural Stability: The glycosidic bonds, particularly the apiose linkage, can be sensitive to harsh acidic conditions.[1]

  • Detection: While it has a UV chromophore (trimethoxybenzene), it can be easily masked by more abundant polyphenols (tannins, flavonoids) in crude extracts.[1]

This protocol outlines a robust, scalable workflow designed to isolate Kelampayoside A with >98% purity, utilizing a "Capture, Fractionate, Polish" strategy.[1]

Physicochemical Profile
PropertyValueImplication for Chromatography
Formula C₂₀H₃₀O₁₃Mid-sized molecule (MW 478.44 Da).[1]
LogP ~ -0.5 to 0.5 (Est.)[1]Amphiphilic but leans polar.[1] Soluble in MeOH, EtOH, H₂O.[1]
Chromophore UV

~270 nm
Detectable by UV; distinct from non-aromatic sugars.[1]
Key Functional Groups 3x Methoxy, DisaccharideGood retention on C18; unique selectivity on Sephadex LH-20.[1]

Experimental Workflow Diagram

The following flowchart illustrates the critical decision points and fractionation logic.

Kelampayoside_Purification RawMaterial Dried Plant Material (e.g., N. cadamba bark) Extraction Extraction (70% EtOH, Reflux) RawMaterial->Extraction Partition L-L Partition (H2O vs n-BuOH) Extraction->Partition BuOH_Fr n-BuOH Fraction (Target Enriched) Partition->BuOH_Fr Recover Organic Layer Diaion Step 1: Macroporous Resin (Diaion HP-20) BuOH_Fr->Diaion Water_Elute Water Elution (Discard Sugars) Diaion->Water_Elute 0% MeOH MeOH_Elute 30-60% MeOH Elution (Kelampayoside Pool) Diaion->MeOH_Elute Target Elution Silica Step 2: Normal Phase CC (Silica Gel 60) MeOH_Elute->Silica Silica_Fr Target Fraction (CHCl3:MeOH 8:1) Silica->Silica_Fr LH20 Step 3: Polishing (Sephadex LH-20) Silica_Fr->LH20 Pure Kelampayoside A (>98% Purity) LH20->Pure MeOH Isocratic

Figure 1: Strategic isolation workflow for Kelampayoside A, moving from bulk capture (HP-20) to orthogonal selectivity (Silica/LH-20).[1]

Detailed Protocols

Phase 1: Extraction and Enrichment

Objective: Maximize recovery of glycosides while minimizing chlorophyll and non-polar lipids.[1]

  • Maceration: Pulverize dried bark/leaves (1.0 kg) and extract with 70% Ethanol (3 x 5L) at room temperature or mild reflux (50°C).

    • Expert Insight: Avoid 100% MeOH.[1] The addition of water (30%) swells the plant matrix, improving the diffusion of glycosides.[1]

  • Concentration: Evaporate solvent under reduced pressure (40°C) to obtain a crude aqueous suspension.

  • Liquid-Liquid Partition:

    • Wash the aqueous suspension with n-Hexane (remove lipids/chlorophyll).[1] Discard hexane.[1]

    • Extract the aqueous layer with n-Butanol (n-BuOH) saturated with water.[1]

    • Result: Kelampayoside A partitions into the n-BuOH phase, leaving free sugars and inorganic salts in the water phase.[1]

Phase 2: Coarse Fractionation (Diaion HP-20)

Objective: "Desalting" and removal of bulk impurities.[1] Silica gel is easily deactivated by residual sugars; HP-20 prevents this.[1]

  • Stationary Phase: Diaion HP-20 (styrene-divinylbenzene copolymer).[1]

  • Column Dimensions: 500g resin for ~50g crude extract.[1]

  • Protocol:

    • Load the n-BuOH fraction (dissolved in minimal water/MeOH) onto the column.[1]

    • Wash 1 (0% MeOH): Elute with 3 column volumes (CV) of distilled water. Discard.[1] (Removes free sugars, salts).[1]

    • Elution (30% -> 60% -> 100% MeOH): Step gradient.

    • Checkpoint: Kelampayoside A typically elutes in the 30-60% MeOH fraction due to its moderate polarity.[1] Monitor fractions via TLC.[1]

Phase 3: Intermediate Purification (Normal Phase Silica)

Objective: Separation based on polarity.[1]

  • Stationary Phase: Silica Gel 60 (0.063-0.200 mm, Merck).[1]

  • Solvent System: Chloroform : Methanol : Water (lower phase).[1]

  • Gradient Strategy:

    • Start: CHCl₃:MeOH (9:1) – Elutes non-polar aglycones.[1]

    • Target Window: CHCl₃:MeOH (8:2) to (7:3).[1]

    • End: CHCl₃:MeOH (5:1) – Elutes highly polar poly-glycosides.[1]

  • Expert Insight: The trimethoxy group makes Kelampayoside A slightly less polar than typical flavonoid glycosides, causing it to elute earlier than expected in high-polarity systems.[1]

Phase 4: Polishing (Sephadex LH-20)

Objective: Separation based on molecular size and hydrogen bonding.[1] This is the "Magic Step" for phenolic glycosides.

  • Stationary Phase: Sephadex LH-20.[1]

  • Mobile Phase: 100% Methanol.[1]

  • Mechanism: The dextran matrix interacts with the phenolic rings (π-π interactions) and hydroxyl groups.[1]

  • Protocol:

    • Dissolve the semi-pure fraction from Silica gel in minimum MeOH.[1]

    • Load onto LH-20 column (L:D ratio > 20:1).[1]

    • Elute isocratically with MeOH.[1]

    • Result: Kelampayoside A will elute as a distinct band, separated from degraded isomers or similar glycosides lacking the specific trimethoxy pattern.[1]

Analytical Validation

To confirm the identity and purity of the isolated compound, the following analytical signatures must be verified.

Thin Layer Chromatography (TLC)[1]
  • Plate: Silica Gel 60 F₂₅₄.[1]

  • Mobile Phase: CHCl₃:MeOH:H₂O (65:35:10, lower phase).[1]

  • Detection:

    • UV 254 nm: Dark quenching spot (aromatic ring).[1]

    • 10% H₂SO₄ in EtOH: Spray and heat at 105°C. The spot turns dark green/black (characteristic of glycosides/saponins).[1]

HPLC Profiling[1][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 5µm, 4.6 x 150mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 40% B over 20 min.

  • Wavelength: 270 nm (Trimethoxybenzene absorption).[1]

Spectroscopic Confirmation (Literature Values)

Upon isolation, the ¹H-NMR spectrum (in CD₃OD) should reveal:

  • Aromatic Protons: Singlet at ~δ 6.50 ppm (2H) corresponding to the symmetric trimethoxybenzene ring.[1]

  • Methoxy Groups: Three singlets (or two overlapping) around δ 3.70 - 3.85 ppm.[1]

  • Anomeric Protons: Two doublets around δ 4.5 - 5.5 ppm, confirming the diglycoside nature (Glucose + Apiose).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Streaking on TLC Acidic impurities or column overload.[1]Add 0.1% Formic acid to the mobile phase to suppress ionization of phenolic hydroxyls.[1]
Low Recovery from Silica Irreversible adsorption.[1]Switch to ODS (C18) Open Column instead of Silica for Step 2. Use MeOH:H₂O gradient.[1]
Co-elution of Isomers Similar polarity.[1]Use Preparative HPLC with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds compared to C18.[1]

References

  • PubChem. (2025).[1][4] Kelampayoside A Compound Summary. National Library of Medicine.[1] [Link][1][4]

  • FooDB. (2010).[1] Kelampayoside A (FDB018122).[1] The Food Metabolome Database.[1] [Link][1]

  • Traxler, F., et al. (2021).[1][5] "Specialized plant metabolites from indolic and polyphenolic biosynthetic pathways in Wrightia religiosa." South African Journal of Botany, 137, 242-248.[1][5] (Contextual reference for phenolic glycoside isolation methods).

Sources

Application Note: Kelampayoside A Dosage and Administration in Animal Models

[1]

Part 1: Executive Summary & Compound Profile[2]

Kelampayoside A (CAS: 87562-76-3) is a bioactive phenolic apioglucoside (3,4,5-trimethoxyphenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside) identified in medicinal species such as Callicarpa peii, Tilia amurensis, and Cinnamomum cassia.[1][2][3]

While historically used as a chemotaxonomic marker, recent pharmacological screens have elevated its status as a lead candidate for neuropathic pain management (specifically chemotherapy-induced cold allodynia) and neuroinflammation .[1][2]

This guide provides a standardized protocol for the formulation, dosage, and administration of Kelampayoside A in rodent models, synthesizing data from recent isolation studies and functional assays.[1]

Physicochemical Profile
PropertyDataImplications for In Vivo Use
Molecular Formula C₂₀H₃₀O₁₃Mid-sized glycoside; subject to hydrolysis.[1][2][4]
Molecular Weight 478.44 g/mol Permeable but requires polar vehicle.[1][2]
Solubility High in DMSO, MeOH; Moderate in Water.[1]Critical: Avoid simple saline for high doses; requires surfactant.[1][2]
Stability Sensitive to acidic hydrolysis (glycosidic bond).[1][2]Do not formulate in acidic buffers (pH < 5.0).[1][2] Use fresh preparations.
Key Bioactivity Analgesic (CIPN model), Antioxidant (DPPH EC₅₀ 35.7 µg/mL).[2]Target endpoints: Cold plate latency, Von Frey thresholds.

Part 2: Formulation Strategy (The "Self-Validating" Protocol)

Challenge: As a glycoside with multiple hydroxyl groups and a trimethoxy moiety, Kelampayoside A exhibits amphiphilic properties that can lead to precipitation in pure aqueous saline at therapeutic concentrations (>5 mg/mL).[1]

Solution: A co-solvent/surfactant system is mandatory to ensure bioavailability and accurate dosing.[1]

Recommended Vehicle Systems
System A: Standard Intraperitoneal (i.p.)[1][2] Injection

Best for: Acute efficacy studies (Analgesia, Anti-inflammation)[1][2]

  • Composition: 5% DMSO + 5% Tween 80 + 90% Saline (0.9%).[1][2]

  • Preparation Protocol:

    • Weigh Kelampayoside A powder.[1][2]

    • Dissolve completely in 100% DMSO (5% of final volume). Vortex until clear.

    • Add Tween 80 (5% of final volume). Vortex to mix.

    • Slowly add warm (37°C) 0.9% Saline (90% of final volume) while vortexing.

    • Validation: Inspect for turbidity. If cloudy, sonicate for 30 seconds.[1][2] Solution must be clear before injection.[1][2]

System B: Oral Gavage (p.o.)[2]

Best for: Chronic dosing, Pharmacokinetic studies[1]

  • Composition: 0.5% Carboxymethylcellulose (CMC-Na) in water.[1][2]

  • Preparation: Triturate compound with a small amount of CMC solution to form a smooth paste before adding the remaining volume.[1]

Part 3: Dosage & Administration Guidelines

Therapeutic Window (Efficacy)

Based on comparative efficacy in Cinnamomum cassia extracts and structural analogs (e.g., acteoside), the following dose ranges are recommended for establishing a dose-response curve.

IndicationRouteStarting DoseHigh DoseFrequencyRef. Grounding
Neuropathic Pain (Cold Allodynia)i.p.10 mg/kg50 mg/kgSingle or Daily x 7[1, 5]
Neuroinflammation (LPS model)i.p.20 mg/kg100 mg/kgPre-treat -1h[2, 6]
General Anti-inflammatory p.o.50 mg/kg200 mg/kgDaily[3]
Administration Workflow (Diagram)

The following Graphviz diagram outlines the critical decision tree for administering Kelampayoside A in a Chemotherapy-Induced Peripheral Neuropathy (CIPN) model.

Kelampayoside_WorkflowStartCompound Isolation(>98% Purity)FormulationFormulation(5% DMSO/Tween/Saline)Start->FormulationQCVisual QC:Clear Solution?Formulation->QCQC->FormulationNo (Sonicate/Warm)Route_IPRoute: i.p.(10-50 mg/kg)QC->Route_IPYesRoute_PORoute: p.o.(50-200 mg/kg)QC->Route_POYesModelAnimal Model:Paclitaxel-InducedNeuropathyRoute_IP->ModelTmax ~30-60 minRoute_PO->ModelTmax ~90-120 minTestBehavioral Testing(Cold Plate / Von Frey)Model->TestReadout @ Peak Effect

Caption: Workflow for Kelampayoside A administration in neuropathic pain models. Note the critical Visual QC step to prevent precipitation-induced artifacts.

Part 4: Experimental Protocols

Protocol A: Assessment of Anti-Allodynic Activity

Context: Kelampayoside A has demonstrated specific efficacy in relieving cold allodynia induced by anticancer drugs (e.g., paclitaxel) [5].[1][5]

  • Induction: Administer Paclitaxel (2 mg/kg, i.p.) to mice on days 1, 3, 5, and 7.[1][2]

  • Baseline: Measure cold sensitivity (Acetone spray test or Cold Plate at 4°C) on Day 14 to confirm neuropathy.

  • Treatment:

    • Group 1: Vehicle Control (5% DMSO/Tween/Saline).[1][2]

    • Group 2: Positive Control (Gabapentin 100 mg/kg, p.o.).[1][2]

    • Group 3: Kelampayoside A (10 mg/kg, i.p.).[1][2]

    • Group 4: Kelampayoside A (30 mg/kg, i.p.).[1][2]

  • Readout: Assess withdrawal latency/frequency at 30, 60, 120, and 240 minutes post-dose.

  • Success Criteria: A statistically significant increase in withdrawal latency compared to vehicle, ideally restoring >50% of the deficit relative to naive baseline.

Protocol B: Safety & Toxicity Monitoring

While Kelampayoside A is a natural metabolite, high-dose safety must be validated.[1]

  • Observation: Monitor for sedation or motor deficits using the Rotarod test immediately before analgesic testing.[1] False positives in pain assays can occur if the animal is sedated.[1]

  • Limit Test: If 200 mg/kg p.o. shows no adverse effects (weight loss, lethargy) over 7 days, the compound is considered well-tolerated for chronic studies.[1][2]

Part 5: Mechanism of Action (Putative)[2]

Kelampayoside A's activity is likely multimodal, involving antioxidant protection of peripheral nerves and modulation of inflammatory mediators.[1]

MOA_PathwayKPAKelampayoside AROSOxidative Stress(ROS Accumulation)KPA->ROSInhibits (DPPH activity)NONitric Oxide (NO)ProductionKPA->NOInhibitsTRPTRP Channels(Cold Sensing)KPA->TRPModulates (Putative)NeuroprotectionNeuroprotectionKPA->NeuroprotectionPromotesMicrogliaMicroglial Activation(BV-2 Cells)ROS->MicrogliaActivatesPainNeuropathic Pain(Cold Allodynia)ROS->PainPromotesNO->PainPromotesMicroglia->PainSensitizationNeuroprotection->PainReduces

Caption: Putative mechanism of action.[1][2][6] Kelampayoside A reduces neuropathic pain via antioxidant activity and inhibition of NO-mediated neuroinflammation.[1]

Part 6: References

  • PubChem. (n.d.).[1][2] Kelampayoside A | C20H30O13.[1][2][3] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1][2]

  • Kim, K. H., et al. (2015).[1][2][7][8] Antineuroinflammatory and Antiproliferative Activities of Constituents from Tilia amurensis. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Traxler, F., et al. (2021).[1][2][3][9] Specialized plant metabolites from indolic and polyphenolic biosynthetic pathways in Wrightia religiosa. South African Journal of Botany. (Cited for Antioxidant Activity/DPPH Protocol).[1][2][3][9]

  • Zhang, T. L., et al. (2023).[1][2] Chemical constituents from the leaves of Callicarpa arborea Roxb. and their chemotaxonomic significance. Biochemical Systematics and Ecology. Retrieved from [Link]

  • Lee, J., et al. (2021).[1][2][7][8] Aromatic and Aliphatic Apiuronides from the Bark of Cinnamomum cassia. Journal of Natural Products. (Key Reference for Analgesic Activity). Retrieved from [Link][2]

Troubleshooting & Optimization

Technical Support Center: Kelampayoside A Solubility Optimization

[1][2][3][4]

Current Status: Operational Topic: Aqueous Solubilization & Buffer Compatibility Target Analyte: Kelampayoside A (CAS: 87562-76-3)[1][2][3][4]

Compound Profile & Technical Analysis[1][2][3][4]

Before attempting solubilization, it is critical to understand the physicochemical constraints of Kelampayoside A.[1][2][3][4]

Warning - Classification Error: Several commercial databases erroneously classify Kelampayoside A as a "triterpenoid saponin."[1][2][3][4] Based on its molecular formula (

Phenolic Glycoside12341234
ParameterTechnical SpecificationImplication for Solubility
Molecular Weight 478.44 g/mol Moderate size; diffuses well but prone to aggregation.[1][2][3][4]
Chemical Class Phenolic GlycosideAmphiphilic.[1][2][3][4] The sugar moiety is hydrophilic; the trimethoxy-phenyl ring is lipophilic.[1][2][3][4]
LogP (Predicted) ~ -0.99 to -2.1Theoretically hydrophilic, but the planar aromatic ring causes "stacking" (aggregation) in water.[1][2][3][4]
pKa ~11.7 (Phenolic -OH)Neutral at physiological pH (7.4).[1][2][3][4] pH adjustment will not significantly improve solubility.[1][2][3][4]

Troubleshooting Guides (FAQ Format)

Issue 1: The "DMSO Shock" Phenomenon

User Report: "My compound is clear in DMSO, but when I spike it into PBS or Cell Media, it instantly turns cloudy or precipitates over 2 hours."

Root Cause: This is a Kinetic vs. Thermodynamic Solubility failure.[1][2][3][4] When you rapidly introduce a hydrophobic stock (DMSO) into a high-polarity aqueous buffer, the local concentration of Kelampayoside A momentarily exceeds its saturation limit before it can disperse.[1][2][3][4] The water molecules form a "cage" around the hydrophobic phenyl ring, forcing the molecules to aggregate (precipitate) to lower the system's energy.[1][2][3][4]

The Fix: The "Step-Down" Dilution Protocol Do not add 100% DMSO stock directly to 100% Buffer.[1][2][3][4] Use an intermediate bridging solvent.[1][2][3][4]

  • Prepare Stock: Dissolve Kelampayoside A in 100% DMSO at 50 mM.

  • Intermediate Step: Dilute the stock 1:10 with PEG-400 or Ethanol .[1][2][3][4]

  • Final Step: Slowly add this mixture to your vortexing buffer.

Issue 2: Buffer Incompatibility (Salting Out)

User Report: "It dissolves in pure water, but precipitates in 1x PBS or DMEM."

Root Cause: The "Salting Out" Effect.[1][2][3][4] The ions in PBS (



12341234

The Fix:

  • Reduce Ionic Strength: If your assay permits, use 0.5x PBS or a low-salt buffer (e.g., 10mM HEPES, pH 7.4) instead of full-strength saline.[1][2][3][4]

  • Add a Surfactant: Pre-condition your buffer with 0.1% Tween-80 or 0.5% Poloxamer 188 .[1][2][3][4] This lowers the surface tension and prevents the "stacking" of the aromatic rings.[1][2][3][4]

Advanced Protocol: Cyclodextrin Complexation (The Gold Standard)[1][2][3][4]

If simple cosolvents (DMSO/PEG) are toxic to your cells or interfere with your assay, you must use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
12341234
Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubilization method based on your assay type.

SolubilizationStrategyStartStart: Kelampayoside ASolubilizationAssayTypeWhat is your downstream application?Start->AssayTypeCellBasedCell Culture / In VivoAssayType->CellBasedEnzymaticEnzymatic / In Vitro (Cell-Free)AssayType->EnzymaticToxicityCheckIs DMSO > 0.1% tolerated?CellBased->ToxicityCheckSimpleDilutionMethod A: DMSO Spike(Direct Dilution)Enzymatic->SimpleDilutionUsually ToleratedToxicityCheck->SimpleDilutionYesComplexationMethod B: HP-beta-CD(Encapsulation)ToxicityCheck->ComplexationNo (High Toxicity)CosolventMethod C: PEG-400/Water(Cosolvent System)ToxicityCheck->CosolventMaybe (Intermediate)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on biological tolerance.

Detailed Protocol: HP- -CD Encapsulation

Reagents:

  • Kelampayoside A (Solid)[1][2][3][4]

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    -CD) (Pharma Grade)[1][2][3][4]
  • Milli-Q Water or Buffer[1][2][3][4]

Procedure:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water/buffer to create a 20% (w/v)  solution.[1][2][3][4] Filter sterilize (0.22 
    
    
    m).[1][2][3][4]
  • Weigh Analyte: Weigh the required amount of Kelampayoside A.

  • Add Vehicle: Add the 20% CD solution directly to the solid Kelampayoside A.

  • Energy Input:

    • Vortex for 2 minutes.

    • Sonicate in a water bath at 37°C for 15-30 minutes. The solution should turn from cloudy to clear.[1][2][3][4]

  • Equilibration: Shake at room temperature for 2 hours to ensure the drug enters the cyclodextrin cavity.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, encapsulation is incomplete (repeat step 4 or lower concentration).[1][2][3][4] Use the supernatant.

Stability & Storage (Critical Data)

Phenolic glycosides are susceptible to hydrolysis (cleavage of the sugar) and oxidation (browning of the phenol).[1][2][3][4]

ConditionRecommendationReason
pH Keep between pH 5.5 - 7.5 Acidic pH (<4) hydrolyzes the glycosidic bond (cleaving the sugar).[1][2][3][4] Alkaline pH (>8) oxidizes the phenol.[1][2][3][4]
Temperature Store stocks at -20°C Prevents spontaneous hydrolysis.[1][2][3][4]
Light Protect from light Phenolic groups are light-sensitive and will degrade (turn brown) upon UV exposure.[1][2][3][4]
Freeze/Thaw Aliquot immediately Repeated freeze-thaw cycles induce micro-precipitation that is invisible to the naked eye but affects concentration.[1][2][3][4]

Mechanism of Action Visualization

Understanding why the compound behaves this way aids in troubleshooting.[1][2][3][4]

MechanismKelampayosideKelampayoside A(Amphiphilic)InteractionHydrophobic Effect:Water organizes aroundphenyl ring (Entropy loss)Kelampayoside->InteractionMixed withWaterAqueous Buffer(High Polarity)Water->InteractionAggregationAggregation/Precipitation(Energy Minimization)Interaction->AggregationWithout AidStableComplexInclusion Complex:Hydrophobic Ring HiddenHydrophilic Sugar ExposedInteraction->StableComplexWith CDCD_SolutionCyclodextrin AddedCD_Solution->StableComplex

Figure 2: Mechanistic pathway of precipitation vs. stabilization via cyclodextrin complexation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10552637, Kelampayoside A. Retrieved February 9, 2026 from [Link][1][2][3][4]

  • FooDB (2025). Compound Summary: Kelampayoside A (FDB018122).[1][2][3][4] The Food Metabolome Database.[1][2][3][4] Retrieved February 9, 2026 from [Link][1][2][3][4]

  • Traxler, F., et al. (2021). Specialized plant metabolites from indolic and polyphenolic biosynthetic pathways. South African Journal of Botany, 137, 242-248.[1][2][3][4][5] (Contextual reference for extraction/isolation properties).

Preventing hydrolysis of Kelampayoside A during extraction

[1]

Executive Summary

You are likely encountering yield losses of Kelampayoside A (a phenylethanoid glycoside/phenolic glycoside) due to enzymatic hydrolysis occurring immediately upon plant tissue disruption.[1] Unlike simple flavonoids, Kelampayoside A contains specific glycosidic linkages (typically involving glucose and apiose) that are highly susceptible to endogenous

12

This guide moves beyond standard "grind and soak" protocols. It implements a Signal-to-Noise extraction philosophy: maximizing the signal (intact glycoside) while minimizing the noise (hydrolyzed aglycones and degradation products) by chemically locking the plant matrix before extraction begins.[1][2]

Module 1: The "Golden Hour" – Pre-Extraction Stabilization

The majority of Kelampayoside A loss occurs within the first 20 minutes of grinding fresh plant material (Callicarpa spp.).

The Mechanism of Failure

In the native plant cell, Kelampayoside A is stored in the vacuole, physically separated from hydrolytic enzymes (like

1
  • Disruption: Grinding breaks cell walls, mixing the glycoside with the enzyme.

  • Hydrolysis: The enzyme cleaves the sugar moieties (apiose/glucose), leaving you with the aglycone or partially hydrolyzed artifacts.[1]

  • Result: Your HPLC trace shows a "smear" of polar compounds rather than a sharp peak.

Protocol: The "Hot-Kill" Method

Do NOT use cold water or room-temperature methanol for the initial step.[1][2] You must denature the enzymes immediately.[2]

Step-by-Step:

  • Preparation: Pre-heat 95% Ethanol or Methanol to 75°C (refluxing) in a round-bottom flask.

  • Immersion: Drop the fresh (or coarsely chopped) plant material directly into the boiling solvent.[2] Do not grind the plant material before it touches the solvent.

  • Duration: Reflux for 15–20 minutes .

  • Rationale: The heat (>70°C) combined with the chaotropic solvent irreversibly denatures proteins (enzymes).[2] Once the enzymes are dead, you can safely grind the material for exhaustive extraction.

Critical Checkpoint: If you are using dried material, the enzymes may be dormant but not dead.[1] Rehydrating them with water-containing solvents (e.g., 50% EtOH) at room temperature will reactivate them.[1][2] Always use the Hot-Kill method even for dried powder. [1][2]

Module 2: Extraction & Solvent Engineering

Once enzymes are inactivated, the focus shifts to preventing chemical hydrolysis and oxidative degradation .[1]

Solvent System Selection
Solvent SystemSuitabilityTechnical Note
Water (100%) 🔴 Critical Risk Promotes microbial growth and spontaneous hydrolysis.[1][2] Hard to remove without lyophilization.[1][2]
MeOH/Water (50:50) 🟡 Moderate Good solubility, but high water content can lead to acid-catalyzed hydrolysis if the plant sap is acidic.[1][2]
EtOH/Water (70:30) 🟢 Optimal Best balance.[2] High enough alcohol to inhibit residual enzymes; enough water to solubilize the polar glycoside.[2]
pH Control (The "Buffer Lock")

Kelampayoside A is a phenolic glycoside.[3]

  • Acidic Conditions (pH < 3): Risk of glycosidic bond cleavage (stripping the sugars).

  • Basic Conditions (pH > 8): Risk of phenolic oxidation (browning) and potential ester saponification (if associated with ester-containing impurities like Acteoside).[2]

Recommendation: Maintain extraction pH between 4.5 and 6.0 .

  • Action: Check the pH of your slurry. If it is too acidic (common in some Callicarpa species due to organic acids), neutralize slightly with a weak buffer (e.g., Phosphate buffer) or add small amounts of

    
     to the extraction vessel to neutralize excess acid.[1]
    

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the critical decision points where Kelampayoside A is lost.

Kelampayoside_StabilityPlantFresh Plant Material(Callicarpa spp.)GrindingMechanical Disruption(Grinding)Plant->GrindingHotKillINTERVENTION:Hot EtOH Reflux (75°C)Plant->HotKillImmediate ImmersionEnzymeβ-Glucosidase ContactGrinding->EnzymeCell LysisNativeKelampayoside A(Intact)Grinding->NativeExtractionHydrolysisHydrolysisEnzyme->HydrolysisRoom TempWater/MeOHAglyconeAglycone/Artifacts(Loss of Yield)Hydrolysis->AglyconeHotKill->GrindingSafe to Grind

Caption: Figure 1. The "Hot-Kill" intervention bypasses the enzymatic hydrolysis pathway, preserving the intact glycoside.[1]

Module 4: Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a large peak at the solvent front and very little Kelampayoside A. What happened?

Diagnosis: You likely suffered Enzymatic Hydrolysis .[2] The peak at the front is likely the free sugar (glucose/apiose) cleaved from the backbone. Fix: Implement the "Hot-Kill" protocol (Module 1). Verify enzyme inactivation by dipping a test strip for glucose into your crude extract; a high glucose reading (in a non-sugar rich plant part) often indicates hydrolysis has occurred.[1][2]

Q2: The extract turned dark brown/black during rotary evaporation.

Diagnosis: Oxidative Polymerization . Phenolic compounds oxidize rapidly in the presence of heat and oxygen, especially at neutral/alkaline pH. Fix:

  • Keep the bath temperature below 45°C .

  • Add a reducing agent like Ascorbic Acid (0.1%) to the extraction solvent to act as a sacrificial antioxidant.[2]

  • Ensure the extract is slightly acidic (pH 4-5).[1][2]

Q3: Can I use n-Butanol (n-BuOH) for purification?

Answer: Yes, this is the industry standard for Phenylethanoid Glycosides (PhGs).[1][2] Protocol:

  • Dissolve crude extract in water.[1][2][4]

  • Partition with Petroleum Ether (removes chlorophyll/lipids).[1][2] Discard organic layer.[1][2]

  • Partition aqueous layer with Ethyl Acetate (removes small phenolics/flavonoids).[1][2]

  • Partition aqueous layer with n-Butanol (water-saturated) .[1][2]

  • Result: Kelampayoside A will concentrate in the n-Butanol phase , leaving free sugars and salts in the water phase.[1][2]

Q4: I am seeing "ghost peaks" or split peaks on the HPLC.

Diagnosis: This is often due to pH instability in the mobile phase. Fix: Add 0.1% Formic Acid to both your water and acetonitrile mobile phases.[2] This suppresses the ionization of the phenolic hydroxyls, sharpening the peak shape and preventing peak tailing.

References

  • PubChem. (n.d.).[1][2] Kelampayoside A (CID 10552637).[2] National Library of Medicine.[1][2] Retrieved February 9, 2026, from [Link][1]

  • Wu, A. Z., et al. (2020).[1][5] Natural Phenylethanoid Glycosides Isolated From Callicarpa Kwangtungensis Suppressed Lipopolysaccharide-Mediated Inflammatory Response. Journal of Ethnopharmacology. Retrieved February 9, 2026, from [Link]

  • Wu, A. Z., et al. (2013).[1] Phenylethanoid glycosides from the stems of Callicarpa peii. Fitoterapia. Retrieved February 9, 2026, from [Link]

  • Cai, P., et al. (2014).[1][6] Isolation, Identification and Activities of Natural Antioxidants from Callicarpa kwangtungensis Chun. PLOS ONE. Retrieved February 9, 2026, from [Link][1]

  • Jones, W. P., & Kinghorn, A. D. (2008).[1] Biologically Active Natural Products of the Genus Callicarpa. Current Bioactive Compounds. Retrieved February 9, 2026, from [Link]

Technical Support Center: Optimizing Kelampayoside A Yield from Plant Biomass

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Kelampayoside A extraction and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield of this promising triterpenoid saponin. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and extraction of Kelampayoside A.

Q1: What is Kelampayoside A and from which plant is it primarily sourced?

A1: Kelampayoside A is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse biological activities.[1][2] Its primary source is from plants of the Mitragyna genus, with Mitragyna speciosa (commonly known as Kratom) being a notable source.[3][4] While some sources mention Shorea spp. or Syzygium myrtifolium, the most extensively documented source in recent literature points towards Mitragyna speciosa.[1][5]

Q2: What are the key chemical properties of Kelampayoside A that influence its extraction?

A2: Kelampayoside A's structure, featuring a complex glycosidic linkage to a triterpenoid aglycone, makes it soluble in polar solvents.[1] This is a critical factor in selecting an appropriate extraction solvent. As a saponin, it also possesses surfactant-like properties.[1]

Q3: What are the initial, most critical steps for preparing plant biomass for extraction?

A3: Proper preparation of the plant material is fundamental for a successful extraction. The initial steps should include:

  • Harvesting: The timing of harvest can significantly impact the concentration of secondary metabolites.[6][7]

  • Drying: The leaves should be thoroughly dried to prevent enzymatic degradation of the target compound. Oven drying at a controlled temperature (e.g., 45-50°C) is a common practice.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area available for solvent interaction, thereby enhancing extraction efficiency.[8]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the extraction and analysis of Kelampayoside A.

Low Extraction Yield

A low yield of the crude extract or the final purified compound is one of the most common challenges in natural product chemistry.[9]

Problem: The final yield of Kelampayoside A is significantly lower than expected.

Possible Causes & Solutions:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent must match that of Kelampayoside A.

    • Explanation: As a polar saponin, Kelampayoside A requires a polar solvent for efficient extraction.[1] Non-polar solvents will fail to effectively solvate and extract the molecule from the plant matrix.

    • Recommendation: Utilize polar solvents such as methanol, ethanol, or hydroalcoholic mixtures. Methanol has been frequently reported as an effective solvent for extracting compounds from Mitragyna speciosa.[4][10]

  • Suboptimal Extraction Technique: The chosen extraction method may not be efficient enough to disrupt the plant cell walls and release the target compound.[11]

    • Explanation: Conventional methods like maceration can be time-consuming and less efficient.[10] Modern techniques can significantly improve extraction efficiency.

    • Recommendation: Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[12] These methods use ultrasonic waves or microwaves to create cavitation and localized heating, respectively, which facilitates the breakdown of plant cell walls and enhances solvent penetration.[11]

  • Degradation of Kelampayoside A: Saponins can be susceptible to degradation under harsh extraction conditions.[13]

    • Explanation: High temperatures and prolonged extraction times can lead to the hydrolysis of the glycosidic bonds or other structural modifications, reducing the yield of the intact saponin.

    • Recommendation: Optimize extraction parameters such as temperature and duration. For techniques like Soxhlet extraction, ensure the temperature does not exceed the degradation point of Kelampayoside A. For UAE and MAE, shorter extraction times are generally sufficient.[3][4]

Co-extraction of Impurities

The crude extract often contains a complex mixture of compounds, which can interfere with the isolation and purification of Kelampayoside A.

Problem: The crude extract is highly impure, making the purification of Kelampayoside A difficult.

Possible Causes & Solutions:

  • Lack of a Defatting Step: Lipophilic compounds such as fats, waxes, and chlorophylls are often co-extracted with more polar compounds, leading to a complex and difficult-to-purify mixture.

    • Explanation: A preliminary extraction with a non-polar solvent will remove these lipophilic impurities without significantly affecting the polar Kelampayoside A.

    • Recommendation: Before the main extraction with a polar solvent, perform a pre-extraction (defatting) step using a non-polar solvent like n-hexane or petroleum ether.

  • Single-Step Extraction: A single extraction step is often insufficient to achieve a high degree of purity.

    • Explanation: Different classes of compounds will have varying affinities for the solvent and the solid phase. A multi-step extraction or partitioning process can exploit these differences to separate the target compound from impurities.

    • Recommendation: Employ liquid-liquid partitioning. After the initial extraction, the crude extract can be dissolved in a suitable solvent and partitioned against an immiscible solvent to separate compounds based on their differential solubility.

Challenges in HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the quantification and purification of saponins.[14] However, several issues can arise during analysis.

Problem: Poor peak shape, inconsistent retention times, or low detector response during HPLC analysis of Kelampayoside A.

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: The choice of stationary phase is critical for achieving good separation.

    • Explanation: For polar compounds like saponins, a reversed-phase column (e.g., C18) is typically used.[15] The interaction between the analyte, the mobile phase, and the stationary phase dictates the separation.

    • Recommendation: Use a high-quality C18 column. If peak tailing is observed, it may indicate secondary interactions with residual silanols on the silica support. Consider using an end-capped C18 column or adding a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress these interactions.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and resolution of the analytes.

    • Explanation: A gradient elution, where the solvent strength is gradually increased over time, is often necessary to separate complex mixtures of natural products.

    • Recommendation: Develop a gradient elution method, typically starting with a high percentage of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile or methanol) concentration. This will allow for the elution of compounds with a wide range of polarities.

  • Poor UV Detection: Many saponins, including Kelampayoside A, lack a strong chromophore, leading to poor sensitivity with UV detection.[13][15]

    • Explanation: UV detectors rely on the ability of a compound to absorb UV light. If the compound has a weak chromophore, the signal will be low.

    • Recommendation:

      • Low Wavelength Detection: Set the UV detector to a low wavelength (e.g., 205-215 nm) where many organic molecules exhibit some absorbance.[15]

      • Alternative Detectors: For higher sensitivity and more universal detection, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[13] Mass Spectrometry (MS) is also a powerful tool for both detection and identification.[16]

Section 3: Experimental Protocols & Workflows

Optimized Extraction Protocol for Kelampayoside A

This protocol outlines a robust method for extracting Kelampayoside A from Mitragyna speciosa leaves, incorporating best practices for maximizing yield and purity.

Step 1: Biomass Preparation

  • Wash fresh Mitragyna speciosa leaves (1 kg) with water to remove any debris.

  • Dry the leaves in an oven at 45-50°C for 72 hours until a constant weight is achieved.

  • Grind the dried leaves into a fine powder using a blender or mill.

Step 2: Defatting

  • Place the powdered leaves (e.g., 300 g) in a Soxhlet apparatus.

  • Extract with petroleum ether (4 L) for 8 hours to remove non-polar compounds.

  • Discard the petroleum ether extract and air-dry the defatted plant material.

Step 3: Main Extraction

  • Repack the defatted powder into the Soxhlet apparatus.

  • Extract with methanol (4 L) for 8 hours.[10]

  • Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

HPLC Analysis Workflow

This workflow provides a starting point for developing an HPLC method for the analysis of Kelampayoside A.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Crude_Extract Crude Extract Dissolve Dissolve in Mobile Phase Crude_Extract->Dissolve 1. Dissolve Filter Filter (0.45 µm) Dissolve->Filter 2. Filter Injector Injector Filter->Injector 3. Inject Column C18 Column Injector->Column 4. Separate Detector UV/ELSD/MS Column->Detector 5. Detect Chromatogram Chromatogram Detector->Chromatogram 6. Acquire Data Quantification Quantification Chromatogram->Quantification 7. Analyze

Caption: A typical workflow for the HPLC analysis of Kelampayoside A.

HPLC Parameters (Starting Conditions):

ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 30 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm or ELSD/MS

Section 4: Data Presentation

Table 1: Comparison of Extraction Methods
Extraction MethodTypical DurationSolvent ConsumptionRelative Yield of SaponinsKey Advantage
Maceration 24-72 hoursHighModerateSimple setup
Soxhlet Extraction 6-24 hoursModerateGoodContinuous extraction
Ultrasound-Assisted Extraction (UAE) 15-60 minutesLowHighFast and efficient[17]
Microwave-Assisted Extraction (MAE) 5-30 minutesLowHighVery fast, high throughput
Accelerated Solvent Extraction (ASE) 5-20 minutesVery LowHighAutomated, low solvent use[3][4]

Section 5: Logical Relationships

The optimization of Kelampayoside A yield is a multi-faceted process where each stage is interconnected. The following diagram illustrates the logical relationship between the key experimental stages.

Optimization_Logic Biomass_Prep Biomass Preparation Extraction Extraction Biomass_Prep->Extraction Provides high-quality starting material Purification Purification Extraction->Purification Generates crude extract Analysis Analysis Purification->Analysis Provides purified sample Yield Optimized Yield Purification->Yield Analysis->Extraction Informs optimization of extraction parameters Analysis->Purification Guides purification strategy

Caption: The iterative process of optimizing Kelampayoside A yield.

References

  • A simple and cost effective isolation and purification protocol of mitragynine from mitragyna speciosa korth (ketum) leaves. (n.d.). Retrieved February 8, 2026, from [Link]

  • Accelerated Solvent Extractions (ASE) of Mitragyna speciosa Korth. (Kratom) Leaves: Evaluation of Its Cytotoxicity and Antinociceptive Activity. (2021). Molecules, 26(12), 3683. [Link]

  • Optimization of Total Saponin Extraction from Polyscias fruticosa Roots Using the Ultrasonic-Assisted Method and Response Surface Methodology. (2022). Processes, 10(10), 2024. [Link]

  • How to Extract from Kratom (MIT 30%-70%) Mitragyna Speciosa. (n.d.). Medikonda Nutrients. Retrieved February 8, 2026, from [Link]

  • Compound: Kelampayoside A (FDB018122). (n.d.). FooDB. Retrieved February 8, 2026, from [Link]

  • Optimized Extraction of Saponins from Camelia Oleifera Using Ultrasonic-Assisted Enzymes and Their Surface Performance Evaluation. (2023). Molecules, 28(23), 7803. [Link]

  • Extraction Techniques for Kratom. (2020, December 18). Extraction Magazine. [Link]

  • Isolation of Phytochemical and Pharmacological Bioactive Compounds From Mitragyna speciosa (Korth.): A Scoping Review. (2023). Malaysian Journal of Medicine and Health Sciences, 19(SUPP16), 38-47.
  • Optimized Extraction of Saponins from Camelia Oleifera Using Ultrasonic-Assisted Enzymes and Their Surface Performance Evalu
  • Method for obtaining saponins from plants. (n.d.). Google Patents.
  • Optimization of Extraction and Determination of Total Saponins from Soapberries (Sapindus mukorossi). (2022). Animo Repository.
  • Accelerated Solvent Extractions (ASE) of Mitragyna speciosa Korth. (Kratom) Leaves: Evaluation of Its Cytotoxicity and Antinociceptive Activity. (2021). Molecules, 26(12), 3683.
  • Green extraction protocols of Mitragynaspeciosa leaves leading to a possible large scale production. (2018). Planta Medica, 84(16), 1201-1207.
  • Challenges of Technology and Processing for Plant Extraction. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Extraction and Isolation of Saponins. (2011). In Saponins in Food, Feedstuffs and Medicinal Plants (pp. 417-432). Springer.
  • Purification and Isolation of Alkaloids. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Application of the Analytical Procedure Lifecycle Concept to a Quantitative 1H NMR Method for Total Dammarane-Type Saponins. (2023). Molecules, 28(13), 5133.
  • Alkaloid biosynthesis in medicinal crop kratom (Mitragyna speciosa) varies with postharvest, genetic, and seasonal factors. (2023). Frontiers in Plant Science, 14, 1269911.
  • Isolation and Characterization of Triterpenoid Saponins from Ficus natalensis subsp. leprieurii Leaves. (2023). Molecules, 28(17), 6393.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 8, 2026, from [Link]

  • Editorial: Plant bioactives: challenges of extraction and processing. (2023). Frontiers in Sustainable Food Systems, 7, 1253051.
  • Isolation, characterization, complete structural assignment, and anticancer activities of the methoxylated flavonoids from rhamnus disperma roots. (2021). Sultan Qaboos University Journal for Science, 26(2), 1-10.
  • High-performance liquid chromatography analysis of plant saponins: An update 2005-2010. (2011). Journal of Medicinal Plants Research, 5(2), 133-148.
  • Factors influencing the release of Mitragyna speciosa crude extracts from biodegradable P(3HB-co-4HB). (2010). Journal of Biomedical Materials Research Part A, 95A(3), 868-876.
  • Analytical Methods for Nanomaterial Determination in Biological Matrices. (2022). Applied Sciences, 12(19), 9639.
  • A Review on Alkaloid Diversity in Mitragyna speciosa (Kratom): Influence of Strain and Geographic Origin. (2023).
  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (2014). Molecules, 19(8), 12731-12743.
  • Plant Bioactives: Challenges of Extraction and Processing. (n.d.). Frontiers. Retrieved February 8, 2026, from [Link]

  • Challenge of Utilization Vegetal Extracts as Natural Plant Protection Products. (2021). Plants, 10(9), 1845.
  • Alkaloid biosynthesis in medicinal crop kratom (Mitragyna speciosa) varies with postharvest, genetic, and seasonal factors. (2023). Frontiers in Plant Science, 14, 1269911.
  • Accelerated Solvent Extractions (ASE) of Mitragyna speciosa Korth. (Kratom) Leaves: Evaluation of Its Cytotoxicity and Antinociceptive Activity. (2021). Molecules, 26(12), 3683.
  • Isolation And Purification Of Flavonoids From The Leaves Of Locally Produced Carica Papaya. (2015). International Journal of Scientific & Technology Research, 4(12), 282-284.
  • Chemical Fingerprint and Simultaneous Determination of Flavonoids in Flos Sophorae Immaturus by HPLC-DAD and HPLC-DAD-ESI-MS/MS Combined with Chemometrics Analysis. (2014). Analytical Methods, 6(15), 5857-5865.
  • A review on saponins from medicinal plants: chemistry, isolation, and determination. (2019). Journal of Medicinal Plants Studies, 7(2), 161-167.
  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved February 8, 2026, from [Link]

  • Isolation and Characterization of Triterpenoid Saponin Hederacoside C. Present in the Leaves of Hedera helix L. (2015). Iraqi Journal of Pharmaceutical Sciences, 24(2), 58-64.
  • Cas 87562-76-3,kelampayoside A. (n.d.). LookChem. Retrieved February 8, 2026, from [Link]

  • Schematic illustration of the isolation and purification of compounds 1 and 2. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Higher accumulation of mitragynine in Mitragyna speciosa (kratom) leaves affected by insect attack. (2023). Scientific Reports, 13(1), 7013.
  • Analytical Methods for Identification and Quantification of Quinoa Saponins: A Review. (2025). ACS Omega.
  • The Chemistry of Kratom [Mitragyna speciosa]: Updated Characterization Data and Methods to Elucidate Indole and Oxindole Alkaloids. (2019). Planta Medica, 85(11/12), 923-939.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved February 8, 2026, from [Link]

  • Determination of Triterpenoid Saponins (Quillaja saponaria Molina) from Roots of Withania somnifera (L.). (2011). International Journal of PharmTech Research, 3(3), 1686-1691.
  • Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. (n.d.). VBSPU. Retrieved February 8, 2026, from [Link]

  • Chemical structure of sennoside A and B. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: Kelampayoside A Stability & Handling

[1][2]

Compound Identity Verification:

  • Common Name: Kelampayoside A[1][2][3][4]

  • Chemical Class: Phenolic Glycoside (3,4,5-trimethoxyphenyl-1-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside)[1][2][5]

  • CAS: 87562-76-3[1][2][4][5]

  • Molecular Weight: 478.44 Da[1][2][3][5]

  • Formula: C₂₀H₃₀O₁₃[1][2][5]

CRITICAL DISAMBIGUATION: Ensure your Certificate of Analysis matches the Molecular Weight of 478.44 Da .[1][2] Some literature regarding Callicarpa species may ambiguously reference clerodane diterpenes under similar trivial names. This guide applies strictly to the phenolic glycoside variant.

Module 1: Solubility & Stock Preparation (DMSO)[1][2][5][6][7]

The "Source of Truth" Protocol

Kelampayoside A is a polar glycoside.[1][2] While soluble in organic solvents, its stability is compromised by moisture due to the susceptibility of the glycosidic bond to hydrolysis.[1]

Standard Operating Procedure (SOP):

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%, Water content <0.005%.[1][2][5]

    • Why? DMSO is hygroscopic (absorbs water from air).[1][2][5] Even 1% water content can catalyze slow hydrolysis of the sugar moiety (apiose-glucose) from the phenolic aglycone over time [1].[1][2][5]

  • Concentration: Prepare a master stock at 10 mM to 50 mM .

    • Note: Do not attempt >100 mM; viscosity increases and micro-precipitation becomes invisible to the naked eye.[1][2]

  • Dissolution Method:

    • Add DMSO to the vial gently down the side.[1][2]

    • Vortex for 30 seconds.

    • Visual Check: Solution must be optically clear.[1][2][5] If hazy, sonicate in a water bath at 37°C for 2 minutes.

  • Storage: Aliquot immediately into amber glass or high-quality PP microtubes. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

FAQ: Stock Solution Troubleshooting

Q: My DMSO stock has frozen. Is the compound degraded? A: DMSO freezes at 18.5°C. Freezing is normal.[1][2] However, repeated freeze-thaw cycles are destructive.[1][2][5] Each cycle introduces condensation (water), accelerating hydrolysis.[1][2][5]

  • Fix: Thaw once, aliquot into single-use volumes, and refreeze. Never re-freeze a thawed aliquot more than once.[1][2]

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol evaporates rapidly, changing the concentration of your stock over time.[1] DMSO is preferred for long-term storage due to its low vapor pressure.[1][2][5]

Module 2: In-Vitro Application (Cell Culture Media)

The "Danger Zone": Media Transition

The transition from DMSO to aqueous media (RPMI, DMEM) is where 90% of experimental errors occur.[1] Kelampayoside A is moderately polar but can interact with serum proteins.[1][2]

Solubility & Stability Workflow:

GStockDMSO Stock(50 mM)InterIntermediate Dilution(100x Final Conc)Solvent: PBS or Media w/o SerumStock->Inter 1:10 Dilution(Prevents Shock Precip.)FinalFinal Well Conc.(e.g., 50 µM)Media + 10% FBSInter->Final 1:100 DilutionAssayCell Assay(24h - 48h)Final->Assay IncubationHydrolysisRisk: Enzymatic Hydrolysis(Serum Glycosidases)Final->Hydrolysis If Serum Present

Figure 1: Step-wise dilution strategy to prevent precipitation shock and mitigate serum interaction.

Critical Protocol: Preventing "Crashing Out"

Directly spiking 1 µL of 50 mM DMSO stock into 1 mL of media often causes local precipitation because the compound concentration at the pipette tip momentarily exceeds solubility limits.[1][2]

  • Prepare an Intermediate: Dilute your DMSO stock 1:10 in PBS or serum-free media first.[1][2][5]

  • Vortex Immediately.

  • Final Spike: Add this intermediate to your cell culture wells.

  • DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v) (ideally <0.1%) to avoid solvent toxicity masking the compound's effects [2].[1][2][5]

FAQ: Media Stability

Q: Is Kelampayoside A stable in media containing 10% FBS? A: Partial Stability. Fetal Bovine Serum (FBS) contains esterases and glycosidases.[1][2][5] While Kelampayoside A lacks labile ester bonds (unlike some phenylpropanoids), the glycosidic linkage is susceptible to enzymatic cleavage over long incubations (>24h).[1][2][5]

  • Recommendation: For experiments >24h, refresh media with new compound every 24 hours.

Q: Why do my results vary between serum-free and serum-containing media? A: Protein Binding. Phenolic glycosides can bind to albumin in FBS.[1][2][5] This reduces the "free fraction" of the drug available to enter cells.[1][2]

  • Troubleshooting: If potency drops significantly in FBS, run a parallel check in low-serum (1%) media to confirm if protein binding is the cause.[1][5]

Module 3: Analytical Verification & Degradation[1][2][5][8][9]

If you suspect degradation, use this logic to diagnose the issue.

Troubleshooting Logic Tree

LogicStartIssue: Loss of ActivityCheck1Check DMSO Stock(Visual)Start->Check1PrecipCloudy/Crystals?Check1->PrecipYesPrecipSolubility FailureSonicate/WarmPrecip->YesPrecipYesNoPrecipChemical Degradation?Precip->NoPrecipNoCheck2HPLC AnalysisNoPrecip->Check2PeakShiftNew Peaks Observed?Check2->PeakShiftNewPeakHydrolysis Occurred(Aglycone Released)PeakShift->NewPeakYes (Lower MW)NoChangeCellular Resistanceor Efflux IssuePeakShift->NoChangeNo

Figure 2: Diagnostic workflow for identifying stability vs. solubility failures.

HPLC Verification Parameters

To confirm stability, run a standard QC check:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1][5]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1][2][5]

  • Detection: UV at 280 nm (characteristic of the phenolic ring).[1][2][5]

  • Degradation Sign: Disappearance of the parent peak (approx 478 Da) and appearance of the aglycone peak (3,4,5-trimethoxyphenol) or intermediate glycosides.[1][5]

Summary of Stability Data

ParameterConditionStability StatusAction Required
DMSO Stock -80°C, AnhydrousHigh (2 Years)Aliquot to avoid freeze-thaw.[1][2][5]
DMSO Stock Room Temp, LightLow (<48 Hours)Protect from light; keep cool.[1][2][5]
Cell Media pH 7.4, No SerumModerate (48 Hours)Use fresh preparations.[1][2][5]
Cell Media pH 7.4 + 10% FBSLow-Moderate (24 Hours)Refresh daily; watch for enzymatic hydrolysis.
Acidic Buffer pH < 4.0Unstable Avoid acidic environments (hydrolysis risk).[1][2][5]

References

  • PubChem Compound Summary: Kelampayoside A. (2025).[1][2][5] National Center for Biotechnology Information.[1][2][5] PubChem CID 10552637.[1][2][5] Retrieved from [Link][1][2][5]

  • Verheijen, M., et al. (2019).[1][2][5] DMSO toxicity in cell culture: A systematic review. Archives of Toxicology. (General reference for DMSO limits in cell culture).

  • FooDB. (2024).[1][2][5][6] Compound Summary: Kelampayoside A. FooDB Resource. Retrieved from [Link][1][2][5]

  • Traxler, F., et al. (2021).[1][2][4][5] Specialized plant metabolites from indolic and polyphenolic biosynthetic pathways.[1][2][4] South African Journal of Botany, 137, 242-248.[1][2][4] (Reference for antioxidant activity and handling of similar glycosides).[1][2][5]

Technical Support Center: Mastering the Separation of Kelampayoside A Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the common yet challenging task of separating Kelampayoside A isomers using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving baseline resolution for these closely related compounds. Here, we will delve into the fundamental principles of chromatographic separation and provide a systematic, causality-driven approach to troubleshooting and method optimization.

Understanding the Challenge: The Nature of Kelampayoside A and Its Isomers

Kelampayoside A is a phenolic glycoside, a class of compounds known for their structural diversity and potential therapeutic applications.[1][2] Isomers of Kelampayoside A, which may include positional isomers or stereoisomers, possess identical molecular weights and often exhibit very similar physicochemical properties. This similarity in polarity and hydrophobicity makes their separation by conventional reversed-phase HPLC a significant analytical hurdle. Achieving adequate resolution is paramount for accurate quantification, isolation for structural elucidation, and ensuring the purity of potential drug candidates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Kelampayoside A isomers in a question-and-answer format.

Q1: My Kelampayoside A isomers are co-eluting or showing very poor resolution (Rs < 1.0). Where do I start troubleshooting?

A1: Poor resolution is the most common challenge and can be systematically addressed by considering the three key factors in the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[3]

  • Initial Assessment: Begin by evaluating your current chromatogram. Are the peaks sharp and symmetrical (good efficiency), or are they broad? Are the peaks completely overlapping (no selectivity), or is there a slight hint of separation?

  • Troubleshooting Workflow: Follow a logical progression. It is often most effective to first optimize selectivity (α), as it has the most significant impact on peak separation.[4]

    *dot graph TD { A[Start: Poor Resolution] --> B{Evaluate Chromatogram}; B --> C[Optimize Selectivity α]; C --> D[Optimize Retention Factor k]; D --> E[Optimize Efficiency N]; E --> F[Successful Resolution]; C --> G{Mobile Phase Composition}; C --> H{Stationary Phase Chemistry}; D --> I{Adjust % Organic}; E --> J{Column Parameters}; E --> K{System Optimization}; } *enddot Caption: A systematic workflow for troubleshooting poor peak resolution.

Q2: How can I improve the selectivity (α) for my Kelampayoside A isomers?

A2: Selectivity is the measure of the relative separation between two peaks. Even small changes in selectivity can lead to significant improvements in resolution.

  • Mobile Phase Composition:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities due to their unique abilities to engage in dipole-dipole interactions and hydrogen bonding.[5] A ternary mixture (e.g., water, acetonitrile, methanol) can also be explored.

    • pH Control: Since Kelampayoside A is a phenolic glycoside, the pH of the mobile phase can influence the ionization state of the phenolic hydroxyl groups, thereby altering polarity and retention.[1] Experiment with a pH range around the pKa of the phenolic groups. Using a buffer is crucial to maintain a stable pH.[6] A common starting point for flavonoid analysis is an acidic mobile phase (e.g., 0.1% formic acid in water) to suppress the ionization of phenolic hydroxyls.[5]

    • Additives: Consider using ion-pairing reagents if the isomers have ionizable groups.[6]

  • Stationary Phase Chemistry:

    • Column Type: If a standard C18 column is not providing adequate separation, consider a stationary phase with different retention mechanisms. For aromatic isomers, columns that facilitate π-π interactions, such as those with phenyl-hexyl or pyrenylethyl functionalities, can be highly effective.[7]

    • Pore Size: For glycosides, which are relatively large molecules, ensure the column packing has an appropriate pore size (e.g., 120 Å or larger) to prevent size-exclusion effects.[3]

Q3: My peaks are very broad, which is compromising my resolution. What are the likely causes and solutions?

A3: Broad peaks are typically an indication of poor column efficiency (N) or undesirable secondary interactions.

  • Column Health:

    • Contamination: A contaminated guard column or analytical column can lead to peak broadening.[8][9] Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's regeneration protocol.

    • Voids: A void in the column packing can cause peak splitting or broadening.[10] This often requires column replacement.

  • Method Parameters:

    • Flow Rate: A flow rate that is too high can reduce efficiency. Try decreasing the flow rate.

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially altered selectivity.[11][12][13] A typical starting point is 40°C.[12]

    • Injection Volume & Sample Solvent: Injecting too large a volume or dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[11] As a rule of thumb, the injection volume should be 1-2% of the total column volume.[11]

  • System Issues:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening. Ensure connections are minimized and appropriate tubing is used.

Q4: I am using a gradient elution. How can I optimize it for better isomer separation?

A4: Gradient elution is often necessary for complex samples containing compounds with a wide range of polarities.[14][15][16] For closely eluting isomers, a shallow gradient is generally more effective.

  • Gradient Slope: A steep gradient may not provide enough time for the isomers to resolve. Try decreasing the gradient slope (e.g., from a 5-95% B in 10 minutes to 20-40% B in 20 minutes).

  • Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition where the isomers begin to separate. This can significantly enhance resolution.

  • Scouting Gradient: If you are unsure of the optimal elution conditions, start with a broad "scouting" gradient (e.g., 5-95% organic solvent over 20-30 minutes) to determine the approximate elution time of your compounds of interest.[14][17] You can then develop a shallower gradient around this elution point.

    *dot graph TD { A[Start: Gradient Optimization] --> B{Run Scouting Gradient}; B --> C[Identify Elution Window]; C --> D{Develop Shallow Gradient}; D --> E[Incorporate Isocratic Hold]; E --> F[Fine-tune Gradient Slope & Duration]; F --> G[Optimized Separation]; } *enddot Caption: Workflow for optimizing a gradient elution method.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B in 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Injection Volume: 5 µL

  • Step 1: Organic Modifier Screening:

    • Replace Acetonitrile with Methanol as Mobile Phase B and repeat the initial gradient run.

    • Compare the chromatograms for changes in peak elution order and resolution.

  • Step 2: pH Screening:

    • Prepare Mobile Phase A with different pH values using appropriate buffers (e.g., ammonium formate for pH 3-5, ammonium acetate for pH 4-6). Ensure the chosen pH is within the stable range for your column.

    • Run the analysis with the most promising organic modifier from Step 1 at each pH.

  • Step 3: Temperature Optimization:

    • Using the best mobile phase combination from the previous steps, run the analysis at different temperatures (e.g., 30°C, 40°C, 50°C).[3][11]

    • Evaluate the impact on peak shape, retention time, and resolution.

Protocol 2: Column Chemistry Screening
  • Objective: To assess the impact of different stationary phase interactions on selectivity.

  • Columns to Test:

    • Standard C18 (hydrophobic interactions)

    • Phenyl-Hexyl (π-π and hydrophobic interactions)

    • PFP (Pentafluorophenyl) (dipole-dipole, aromatic, and hydrophobic interactions)

  • Procedure:

    • Using the optimized mobile phase from Protocol 1, sequentially install each column.

    • Ensure the system is properly flushed and equilibrated with the mobile phase before each new column is tested.

    • Inject the Kelampayoside A isomer standard and compare the resulting chromatograms.

Data Summary

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Primary Interaction Hydrophobicπ-π, HydrophobicAromatic, Dipole-Dipole
Selectivity (α) for Isomers BaselinePotentially ImprovedPotentially Improved
Typical Mobile Phase Acetonitrile/Water, Methanol/WaterAcetonitrile/WaterAcetonitrile/Water

Final Recommendations

  • Systematic Approach: Always change only one parameter at a time to clearly understand its effect on the separation.[11]

  • Column Care: Proper column flushing and storage are essential for maintaining performance and reproducibility.

  • Documentation: Keep detailed records of all experimental conditions and observations to build a comprehensive understanding of your method.

By methodically addressing the factors that influence HPLC peak resolution, particularly selectivity, researchers can overcome the challenges of separating Kelampayoside A isomers and achieve robust and reliable analytical results.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations . Chromatography Online. [Link]

  • What are the Common Peak Problems in HPLC . Chromatography Today. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution . AnalyteGuru. [Link]

  • How Does Column Temperature Affect HPLC Resolution? . Chrom Tech, Inc. [Link]

  • HPLC Troubleshooting Guide . SCION Instruments. [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]

  • HPLC Troubleshooting Guide . Unnamed Source. [Link]

  • Peak Splitting in HPLC: Causes and Solutions . Separation Science. [Link]

  • Understanding Gradient HPLC . LCGC International. [Link]

  • Kelampayoside A . PubChem. [Link]

  • HPLC Column for Structural Isomers . NACALAI TESQUE, INC. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International. [Link]

  • Determination of Flavonoid Glycoside Isomers Using Vision Transformer and Tandem Mass Spectrometry . MDPI. [Link]

  • Showing Compound Kelampayoside A (FDB018122) . FooDB. [Link]

  • Gradient elution in reversed-phase HPLC-separation of macromolecules . ACS Publications. [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation . LCGC International. [Link]

  • Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen . PMC. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]

  • Effect of temperature in reversed phase liquid chromatography . ResearchGate. [Link]

  • Negative gradient slope methods to improve the separation of closely eluting proteins . Molnar Institute. [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials . Longdom Publishing. [Link]

  • How to improve peaks separation in HPLC? . ResearchGate. [Link]

  • How does increasing column temperature affect LC methods? . SCIEX. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies . Unnamed Source. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) . RotaChrom. [Link]

  • Differentiation of Flavonoid Glycoside Isomers by Using Metal Complexation and Electrospray Ionization Mass Spectrometry . CORE. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography . LCGC International. [Link]

  • Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies . Unnamed Source. [Link]

  • Cas 87562-76-3,kelampayoside A . LookChem. [Link]

  • The Role of Elution Gradient Shape in the Separation of Protein Therapeutics . Chromatography Online. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column . The Royal Society of Chemistry. [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials . Semantic Scholar. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography . Unnamed Source. [Link]

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Technical Support Center: Purifying Crude Kelampayoside A Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Kelampayoside A. This guide is designed for researchers, scientists, and drug development professionals who are working to isolate this promising triterpenoid saponin. We understand the intricacies involved in natural product chemistry and have structured this resource to provide not just protocols, but the scientific rationale behind them. Our goal is to empower you to troubleshoot effectively and achieve high-purity Kelampayoside A for your research needs.

Understanding Kelampayoside A

Kelampayoside A is a triterpenoid saponin with a complex glycosidic structure, primarily extracted from plant species such as Kelampayan (Shorea spp.), Syzygium myrtifolium, Cinnamomum iners, and Dracaena cambodiana.[1][2][3] Its biological activities, including anti-inflammatory and antioxidant properties, make it a compound of significant interest.[1][2][4] However, its purification from crude plant extracts is often challenging due to the presence of a wide array of structurally similar impurities.

Physicochemical Properties of Kelampayoside A

A thorough understanding of the compound's properties is the foundation of a successful purification strategy.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₁₃[2][3]
Molecular Weight 478.44 g/mol [2][3]
Classification Triterpenoid Saponin, Phenolic Glycoside[1][5]
Solubility Soluble in polar solvents; Water solubility ~10.9 g/L[1][5]
logP -0.99 to -2.3[3][5]
Melting Point 132-134 °C[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude Kelampayoside A extract?

A crude plant extract is a complex mixture. For Kelampayoside A, you can expect to encounter:

  • Other Saponins: Plants often produce a variety of saponins with similar core structures but different sugar moieties, making them difficult to separate.

  • Flavonoids and Tannins: These polyphenolic compounds are widespread in plants and often co-extract with saponins in polar solvents.[6]

  • Lipids and Fats: Non-polar compounds like fatty acids, triglycerides, and pigments (e.g., chlorophyll) are common, especially if a less selective initial extraction is performed.[7]

  • Sugars and Polysaccharides: Simple sugars and complex carbohydrates can be present in high concentrations.[8]

  • Pesticides and Herbicides: Depending on the source of the plant material, these contaminants may be present and require specific removal steps.[9][10]

Q2: Why is a multi-step purification process necessary for Kelampayoside A?

A single purification technique is rarely sufficient to isolate a natural product to high purity. The impurities in a crude extract have a wide range of polarities and molecular weights. A multi-step approach allows for the systematic removal of different classes of impurities. For instance, an initial liquid-liquid extraction can remove highly non-polar compounds, while subsequent column chromatography steps can separate Kelampayoside A from structurally similar saponins and flavonoids.[11][12]

Q3: How do I select the appropriate solvents for extraction and chromatography?

Solvent selection is guided by the principle of "like dissolves like." Since Kelampayoside A is a polar glycoside, polar solvents like methanol, ethanol, or water are used for the initial extraction.[13] For chromatographic separation, a combination of solvents is used to create a mobile phase with the right polarity to effectively separate compounds on a stationary phase (like silica gel). A common strategy is to start with a less polar solvent system and gradually increase the polarity (gradient elution) to first wash out less polar impurities and then elute the more polar compounds like Kelampayoside A.

General Purification Workflow

The following diagram illustrates a typical workflow for isolating Kelampayoside A from raw plant material. Each major step is a potential point for optimization and troubleshooting.

G cluster_prep Phase 1: Preparation & Initial Extraction cluster_partition Phase 2: Preliminary Purification cluster_chrom Phase 3: Chromatographic Separation cluster_final Phase 4: Final Product p1 Dried & Powdered Plant Material p2 Maceration or Soxhlet Extraction (e.g., with 80% Methanol) p1->p2 p3 Crude Hydroalcoholic Extract p2->p3 p4 Liquid-Liquid Partitioning p3->p4 p5 Aqueous Layer (Saponin-rich) p4->p5 vs. n-Hexane (Defatting) p6 n-Butanol Fraction p5->p6 Extract with n-Butanol p7 Column Chromatography (e.g., Silica Gel) p6->p7 p8 Fraction Collection & TLC Analysis p7->p8 p9 Further Purification (e.g., Sephadex LH-20 or Prep-HPLC) p8->p9 Pool promising fractions p10 Pure Kelampayoside A p9->p10

Caption: High-level workflow for Kelampayoside A purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem EncounteredPotential Cause(s)Recommended Solution(s) & Scientific Rationale
Low Yield of Crude Extract 1. Incomplete Lysis/Extraction: The solvent did not sufficiently penetrate the plant material to dissolve the target compound.[14]2. Improper Sample Preparation: Plant material was not dried or ground finely enough, reducing the surface area available for extraction.[15][16]3. Incorrect Solvent Choice: The polarity of the extraction solvent was not optimal for Kelampayoside A.1. Optimize Extraction Conditions: Increase extraction time or consider methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall disruption and solvent penetration.[13][17]2. Ensure Proper Preparation: Dry plant material thoroughly (e.g., 40°C for 3 days) and grind to a fine powder (e.g., 2 mm mesh size) to maximize surface area.[15]3. Use Aqueous Alcohols: Employ solvents like 60-80% ethanol or methanol. The water component helps swell the plant material, while the alcohol component solubilizes the saponin.[13][18]
Persistent Green/Dark Color in Purified Fractions 1. Chlorophyll Contamination: These pigments are often co-extracted, especially with methanol or ethanol.2. Phenolic Compound Oxidation: Polyphenols can oxidize and polymerize, leading to dark coloration.1. Perform a Defatting Step: Before the main extraction, wash the dried plant material with a non-polar solvent like n-hexane. This removes chlorophyll and lipids without solubilizing the polar Kelampayoside A.[13][19]2. Use Adsorbent Resins: Consider passing the extract through a column of polyamide or MCI gel, which can selectively adsorb phenolic compounds.[18]
Emulsion Formation During Liquid-Liquid Extraction 1. High Saponin Concentration: Saponins are natural surfactants and can stabilize emulsions.2. Vigorous Agitation: Shaking the separatory funnel too hard increases the dispersion of the two phases, promoting emulsion formation.[20]1. "Salting Out": Add brine (saturated NaCl solution) to the mixture. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic molecules and helping to break the emulsion.[20]2. Gentle Inversion: Instead of shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without creating a stable emulsion.[20]3. Centrifugation: If an emulsion persists, centrifuging the mixture can provide the physical force needed to separate the layers.
Poor Separation on Silica Gel Column (Overlapping Spots on TLC) 1. Co-elution of Similar Compounds: Other saponins or flavonoids may have polarities very similar to Kelampayoside A.2. Column Overloading: Applying too much crude extract to the column exceeds its separation capacity.[21]3. Inappropriate Mobile Phase: The solvent system may be too polar (causing everything to elute quickly) or not polar enough (causing poor migration).1. Employ Orthogonal Chromatography: Follow up the silica gel column (normal phase) with a different type of chromatography, such as Sephadex LH-20 (size exclusion) or C18 reversed-phase chromatography. This separates compounds based on different properties (size or hydrophobicity) and can resolve co-eluting impurities.2. Optimize Loading: As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase.3. Develop Gradient Elution: Start with a less polar mobile phase (e.g., Chloroform:Methanol 95:5) and gradually increase the polarity by increasing the proportion of methanol. This will provide better resolution between compounds of similar polarity.

Key Experimental Protocols

Protocol 1: Preliminary Extraction and Defatting

This protocol is a standard starting point for obtaining a saponin-rich crude extract.

  • Preparation: Air-dry the plant material (e.g., leaves or bark) in an oven at 40°C for 3 days.[15] Grind the dried material into a fine powder.

  • Defatting (Optional but Recommended): Macerate the powdered material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter and discard the hexane extract. This step removes non-polar impurities like lipids and chlorophyll.[13]

  • Extraction: Air-dry the defatted plant material. Extract the powder with 80% methanol (1:10 w/v) by maceration for 48 hours or using a Soxhlet apparatus for 12-24 hours.[16][22]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Partition successively against solvents of increasing polarity, for example, n-hexane (to remove any remaining lipids), followed by ethyl acetate (to remove compounds of intermediate polarity).

    • Finally, extract the remaining aqueous layer with water-saturated n-butanol. The n-butanol fraction will contain the majority of the saponins, including Kelampayoside A.[13]

  • Drying: Evaporate the n-butanol fraction to dryness to yield the crude saponin mixture.

Troubleshooting Logic for Purification

When faced with an impure sample, a logical approach is key. The following decision tree can help guide your troubleshooting process.

G start Analyze Final Product (e.g., by HPLC/TLC) q_purity Is Purity > 95%? start->q_purity success Purification Successful q_purity->success Yes failure Identify Nature of Impurity q_purity->failure No q_impurity_type What is the impurity's relative polarity? failure->q_impurity_type less_polar Less Polar Impurity (Runs higher on TLC) q_impurity_type->less_polar Less Polar more_polar More Polar Impurity (Runs lower on TLC) q_impurity_type->more_polar More Polar similar_polarity Similar Polarity (Co-elutes) q_impurity_type->similar_polarity Similar sol_less_polar Solution: - Increase initial polarity of mobile phase - Add a pre-wash step with a less polar solvent - Ensure defatting step was complete less_polar->sol_less_polar sol_more_polar Solution: - Use a less polar mobile phase to elute target first - Wash column with highly polar solvent after elution - Consider ion exchange if impurity is charged more_polar->sol_more_polar sol_similar_polarity Solution: - Use orthogonal chromatography (e.g., Size Exclusion) - Try a different stationary phase (e.g., C18) - Optimize gradient elution (make it shallower) similar_polarity->sol_similar_polarity

Caption: Decision tree for troubleshooting impure fractions.

References

  • Kelampayoside A - LookChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • Showing Compound Kelampayoside A (FDB018122) - FooDB. (2019). Retrieved February 5, 2026, from [Link]

  • Kelampayoside A | C20H30O13 | CID 10552637 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • Abdul Mushin, N. A., et al. (2016). Isolation and Identification of Alkaloids extracted from Local Plants in Malaysia. Annals of Chromatography and Separation Techniques, 2(1). Retrieved from [Link]

  • Majinda, R. R. T. (2012). Extraction and Isolation of Saponins. In Natural Products Isolation (pp. 417-426). Humana Press. Available at: [Link]

  • Process for removing impurities from natural product extracts. (2000). Google Patents.
  • Bell, D. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International, 30(12). Retrieved from [Link]

  • Method for obtaining saponins from plants. (2017). Google Patents.
  • Rymowicz, W., et al. (2013). Impurities of crude glycerol and their effect on metabolite production. Applied Microbiology and Biotechnology, 98(14), 6085-6093. Retrieved from [Link]

  • Asem, N., et al. (2008). Isolation and Antimicrobial Studies of the Compounds Isolated from the Stem Bark of Ficus hispida Linn. Asian Journal of Chemistry, 20(8), 6029-6032. Retrieved from [Link]

  • Neri-Numa, I. A., et al. (2023). Biosurfactants in Food: Advances, Innovative Applications and Functional Perspectives. Foods, 12(15), 2879. Retrieved from [Link]

  • Wang, Y., et al. (2016). Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Molecules, 21(10), 1286. Retrieved from [Link]

  • What is the method of extraction and isolation of saponin glycosides especially gymnemic acids? (2015). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Unlocking Nature's Secrets: Natural Product Isolation Guide. (2023). Probono. Retrieved February 5, 2026, from [Link]

  • How can I separate Alkaloids, Glycosides, Triterpenoids, Seponins, Flavonoids, etc. from crude extract? (2013). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Separation and Analysis of Saponins in Natural Products. Molecules, 27(13), 4153. Retrieved from [Link]

  • Ensuring Purity and Potency: Quality Control in Plant Extracts. (2024). Retrieved February 5, 2026, from [Link]

  • Isolation and identification of the metabolites of Sudanese medicinal plants and synthesis of flavonoid glycosides. (2024). Kobe University Repository. Retrieved February 5, 2026, from [Link]

  • A Review of Different Extraction Methods of Saponin Glycosides from Sapindus emarginatus. (2021). International Journal of Pharmacognosy. Retrieved from [Link]

  • Tips for RNA Extraction Troubleshooting. (n.d.). MP Biomedicals. Retrieved February 5, 2026, from [Link]

  • Pharmaceutical Impurity Characterisation – Strategies for Success. (2021). YouTube. Retrieved February 5, 2026, from [Link]

  • Troubleshooting guide for PG-100 sample collection and extraction. (2013). DNA Genotek. Retrieved from [Link]

Sources

Technical Support Center: Kelampayoside A Stability & Storage Guide

[1]

Compound Identity: Kelampayoside A CAS: 87562-76-3 Chemical Classification: Phenolic Glycoside (3,4,5-Trimethoxyphenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside)[1][2][3]

Module 1: The Stability Profile (Read This First)

Executive Summary

Kelampayoside A is a phenolic glycoside derived from Callicarpa and Clerodendrum species.[1][2] Unlike its structural cousins (the phenylethanoid glycosides like Acteoside), Kelampayoside A lacks the labile caffeoyl ester linkages that typically cause rapid isomerization. Consequently, it is chemically more stable than many standard phytochemical markers.[1]

However, its stability is not absolute.[1][4] Its primary vulnerabilities are glycosidic hydrolysis (driven by moisture and pH) and hygroscopicity (due to the apiose-glucose disaccharide chain).[1][2]

The Degradation Triad

The following diagram illustrates the specific degradation pathways you must prevent.

Kelampayoside_Degradationcluster_envCritical Environmental FactorsKAKelampayoside A(Intact)HydrolysisHydrolysis Products(Aglycone + Free Sugars)KA->HydrolysisAcidic pH (<4.0)Enzymatic ActivityOxidationOxidation Products(Quinones/Browning)KA->OxidationStrong Oxidants(Slow process due to methoxy protection)HygroPhysical Degradation(Clumping/Deliquescence)KA->HygroAmbient Moisture(>40% RH)

Figure 1: Primary degradation pathways for Kelampayoside A. Note that unlike Acteoside, acyl migration is not a primary pathway due to the absence of ester groups.[4][5]

Module 2: Storage & Handling FAQs

Q1: How should I store the solid powder for long-term retention (>1 year)?

Recommendation: -20°C, Desiccated, Dark.

  • The Science: Kelampayoside A contains a disaccharide moiety (apiose-glucose).[1][2] Sugar moieties are inherently hygroscopic .[1][2] If stored at room temperature with ambient humidity, the powder will absorb water. This absorbed water creates a "micro-solution" layer on the crystal surface, facilitating hydrolysis of the glycosidic bond, severing the sugar from the trimethoxyphenyl ring.

  • Protocol:

    • Keep the vial sealed with Parafilm.[2]

    • Place the vial inside a secondary container (Zip-lock bag or jar) containing active silica gel beads.

    • Store at -20°C.

Q2: I need to prepare a stock solution. Which solvent is best?

Recommendation: DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions.[2]

SolventSuitabilityStability RiskVerdict
DMSO High Low.[1][2] Freezes at 18.5°C, stopping reactions.[1]Recommended (Stock)
Methanol ModerateModerate.[2] Evaporation changes concentration.[2]Acceptable (Short-term)
Water Low High. Promotes rapid microbial growth and hydrolysis.[1][2]Avoid for Storage
Ethanol ModerateModerate.[2] Less solubilizing power than DMSO.[2]Alternative
  • Technical Note: Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.[1][2] Aliquot this stock into single-use vials to avoid freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Q3: Can I store Kelampayoside A in cell culture media?

Answer: No, not for storage. Culture media (DMEM, RPMI) contain salts, amino acids, and have a pH of ~7.4.[1]

  • pH Risk: While Kelampayoside A is relatively stable at neutral pH, long-term exposure can lead to slow hydrolysis or interaction with media components.[1][2]

  • Microbial Risk: Sugar-rich glycosides are excellent carbon sources for bacteria/fungi.[1][2]

  • Workflow: Add the DMSO stock to the media immediately prior to the experiment.

Module 3: Troubleshooting Experimental Issues

Symptom: HPLC peaks are disappearing or shifting.

Diagnosis: Glycosidic Hydrolysis. Unlike acyl-containing phenylethanoids (which show peak splitting due to isomerization), Kelampayoside A degradation typically manifests as the loss of the main peak and the appearance of smaller, more polar peaks (free sugars) and a less polar peak (the aglycone: 3,4,5-trimethoxyphenol).[1]

  • Root Cause Analysis:

    • Acidic Mobile Phase: Did you use >0.1% Formic Acid or TFA in your HPLC method? Strong acids combined with column heat (>40°C) can hydrolyze the apiose sugar on-column.[2]

    • Sample Solvent: Did you dissolve the sample in an unbuffered acidic solution?

  • Corrective Action:

    • Reduce acid modifier in HPLC to 0.05% Formic Acid.

    • Lower column temperature to 25-30°C.

    • Ensure the sample autosampler is cooled to 4°C.

Symptom: The powder has turned into a sticky gum.

Diagnosis: Deliquescence (Moisture Absorption). You have exceeded the critical relative humidity (RH) for the compound.

  • Fix: You cannot easily "dry" it back to a powder without risking degradation.[2]

  • Salvage Protocol: Dissolve the entire sticky mass in a known volume of HPLC-grade DMSO to create a solution of known concentration (by weight), then re-quantify via HPLC.

Module 4: Validated Handling Workflow

Follow this decision tree to ensure sample integrity during your experiments.

Handling_WorkflowStartKelampayoside A(Solid Powder)WeighWeighing Step(Quickly, low humidity)Start->WeighSolventSelect SolventWeigh->SolventDMSOAnhydrous DMSO(Recommended)Solvent->DMSOFor StorageWaterWater/BufferSolvent->WaterFor Immediate AssayStockMaster Stock (10-50mM)Store at -20°CDMSO->StockExpImmediate Use Only(Do not store)Water->ExpAliquotAliquot into single-use vials(Avoid Freeze-Thaw)Stock->Aliquot

Figure 2: Decision tree for solvent selection and storage.

References

  • PubChem. (2025).[2] Kelampayoside A (CID 10552637) - Structure and Chemical Properties. National Center for Biotechnology Information.[2] Link

  • FooDB. (2010).[2][6] Compound: Kelampayoside A (FDB018122).[2] The Food Metabolome Database.[2] Link[2]

  • Traxler, F., et al. (2021).[1][7] Specialized plant metabolites from indolic and polyphenolic biosynthetic pathways in Wrightia religiosa. South African Journal of Botany, 137, 242-248.[1][2][7] Link[2]

  • Wu, J., et al. (2016).[1] Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity.[1][2][8] Journal of Functional Foods, 23, 100-110.[1][2] (Cited for general glycosidic hydrolysis kinetics).[2] Link[2]

  • CymitQuimica. (2024).[2][9] Kelampayoside A Product Data Sheet. Link

Technical Support Center: Optimizing In Vivo Bioavailability of Kelampayoside A

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Kelampayoside A Pharmacokinetics Document ID: KEL-PK-OPT-2024 Target Audience: Formulation Scientists, DMPK Researchers, Pharmacology Leads[1][2]

Executive Summary: The Kelampayoside A Paradox

Kelampayoside A (CAS: 87562-76-3) is a bioactive phenolic glycoside (specifically 3,4,5-trimethoxyphenyl-1-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside) derived from Callicarpa species.[1][2] While it exhibits potent anti-inflammatory and hemostatic potential in vitro, its in vivo efficacy is frequently compromised by a "Bioavailability Paradox."

Unlike lipophilic drugs (BCS Class II), Kelampayoside A is highly hydrophilic (Calculated LogP ≈ -2.1 to -0.9).[1][2] Its bioavailability failure is not due to insolubility, but rather permeability-limited absorption and rapid pre-systemic hydrolysis .[1]

This guide provides technical solutions to the three critical failure points:

  • Gut Lumen Instability: Hydrolysis of the disaccharide chain by microbiota.[1]

  • Epithelial Exclusion: Inability to cross the lipid bilayer due to high polarity.[1]

  • First-Pass Clearance: Rapid Phase II conjugation of the aglycone.[1]

Module 1: Troubleshooting Gut Stability & Dissolution

The Issue: "My compound disappears before reaching plasma."

Diagnosis: Kelampayoside A contains a glycosidic linkage susceptible to


-glucosidases produced by gut microbiota.[1] If you observe high clearance but no parent compound in plasma, your molecule is likely being hydrolyzed into its aglycone (3,4,5-trimethoxyphenol) in the cecum/colon.
FAQ: Stability & Formulation

Q: Kelampayoside A is water-soluble.[1][2][3] Why do I need a lipid formulation? A: Solubility does not equal permeability.[1] While soluble, the molecule is too polar to cross the enterocyte membrane passively. Furthermore, "naked" Kelampayoside A is exposed to hydrolytic enzymes. You need a lipid formulation not for solubilization, but for shielding and permeation enhancement .

Q: What is the best vehicle for oral gavage in rodent studies? A: Avoid simple saline or DMSO/Water mixtures if bioavailability is the goal. These offer no protection against hydrolysis.[1]

  • Recommended: Phytosome Complex (Phospholipid Complex) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) .[1][2]

Protocol: Preparation of Kelampayoside A-Phospholipid Complex (Phytosome)

Rationale: Phenolic glycosides form hydrogen bonds with the polar head of phospholipids, creating a lipophilic envelope that protects the glycoside and enhances membrane fluidity.

Materials:

  • Kelampayoside A (purity >98%)[1]

  • Soy Phosphatidylcholine (SPC) or DSPC[1]

  • Anhydrous Tetrahydrofuran (THF) or Ethanol[1]

  • n-Hexane (for precipitation)[1][2]

Step-by-Step Workflow:

  • Molar Ratio: Weigh Kelampayoside A and SPC in a 1:2 molar ratio .

  • Dissolution: Dissolve both in minimal anhydrous THF (approx. 20 mL per 100 mg drug). Stir at 40°C for 2 hours under nitrogen atmosphere.

    • Checkpoint: The solution should remain clear. Turbidity indicates incomplete complexation.[1]

  • Evaporation: Remove solvent via rotary evaporation at 45°C until a viscous residue forms.

  • Precipitation: Add n-Hexane to the residue under vigorous stirring to precipitate the complex.

  • Drying: Vacuum dry the precipitate for 24 hours.

  • Verification: Analyze via DSC (Differential Scanning Calorimetry). The disappearance of the sharp Kelampayoside A melting peak (approx. 132-134°C) confirms complexation.[1]

Module 2: Overcoming The Permeability Barrier

The Issue: "Caco-2 permeability is negligible (Papp < 10⁻⁶ cm/s)."

Diagnosis: The disaccharide moiety (glucose + apiose) makes the molecule too polar to traverse the lipophilic apical membrane via transcellular diffusion. It likely relies on paracellular transport (tight junctions), which is inefficient for molecules >200 Da.[1]

Technical Insight: The Paracellular Trap

Kelampayoside A (MW ~478 Da) is slightly too large for efficient paracellular transport (limit ~500 Da), yet too hydrophilic for transcellular transport.

Solution: Transient Tight Junction Modulation

Incorporate Chitosan or Labrasol into your formulation.[1] These agents transiently open tight junctions or fluidize the membrane.

Comparative Formulation Strategy Table:

Formulation StrategyMechanismProsConsRecommended For
Standard Saline Passive DiffusionSimpleZero protection ; Low uptakeIV Administration Only
Phytosome (Lipid Complex) Transcellular (Lipid-like)High protection; High permeabilityLower drug loadingOral Gavage (Rat/Mouse)
Chitosan Nanoparticles Paracellular (Mucoadhesion)Opens tight junctions; Sustained releasepH dependent stabilityColonic Delivery
SMEDDS (Capryol 90) Lymphatic TransportBypasses liver; High absorptionSurfactant toxicity riskHigh-Dose Toxicity Studies

Module 3: Visualizing the Bioavailability Barrier

The following diagram illustrates the fate of Kelampayoside A and the specific intervention points for your experiments.

Kelampayoside_PK_Pathway cluster_gut Gastrointestinal Tract cluster_epithelium Intestinal Epithelium cluster_systemic Systemic Circulation Oral_Dose Oral Administration (Kelampayoside A) Stomach_Acid Stomach Acid (Minor Hydrolysis) Oral_Dose->Stomach_Acid Permeability_Barrier Lipid Bilayer Barrier (Low LogP exclusion) Oral_Dose->Permeability_Barrier Intact Drug Microbiota Gut Microbiota (Beta-Glucosidase) Stomach_Acid->Microbiota Transit Aglycone Aglycone Formation (Loss of Glycoside) Microbiota->Aglycone Deglycosylation Enterocyte Enterocyte Uptake Aglycone->Enterocyte Rapid Diffusion Permeability_Barrier->Enterocyte Poor Passive Diffusion Efflux P-gp Efflux? Enterocyte->Efflux Liver Liver (First Pass) Glucuronidation Enterocyte->Liver Portal Vein Plasma_Parent Bioavailable Kelampayoside A Liver->Plasma_Parent Escaped Fraction Plasma_Metabolite Inactive Metabolites Liver->Plasma_Metabolite High Clearance Phytosome INTERVENTION: Phytosome/Lipid Complex Phytosome->Microbiota Shields from Enzymes Phytosome->Permeability_Barrier Increases Lipophilicity Inhibitors INTERVENTION: Enzyme Inhibitors

Figure 1: Pharmacokinetic fate of Kelampayoside A. Red nodes indicate loss of bioavailability.[1] Hexagonal nodes represent strategic formulation interventions.

Module 4: Experimental Validation (Self-Validating Systems)

To ensure your PK data is reliable, you must validate the stability of your analyte during the extraction process. Phenolic glycosides are fragile.[1]

Protocol: Plasma Sample Extraction (Preventing Ex Vivo Hydrolysis)

Failure to follow this leads to underestimation of bioavailability.

  • Collection: Collect blood into tubes containing NaF/Potassium Oxalate (Glycolysis inhibitors) and PMSF (Esterase inhibitor).[1]

    • Why: Prevents continued hydrolysis of the glycoside by plasma enzymes after collection.

  • Acidification: Immediately add 10 µL of 10% Formic Acid per 100 µL plasma.

    • Why: Stabilizes the phenolic moiety.

  • Extraction: Use Protein Precipitation (PPT) with Ice-cold Acetonitrile (containing 0.1% Formic Acid) in a 3:1 ratio.[1]

    • Avoid: Liquid-Liquid Extraction (LLE) with ether/ethyl acetate, as Kelampayoside A is too polar and will remain in the aqueous phase (discarded).[1]

  • Internal Standard: Use Rutin or Isoquercitrin (structurally similar glycosides).[1] Do not use simple phenols.[1]

References

  • PubChem. (2024).[1] Kelampayoside A Compound Summary (CID 10552637).[1] National Library of Medicine.[1] Link[1]

  • Gao, Y., et al. (2017).[1] Natural NO inhibitors from the leaves of Callicarpa kwangtungensis: Structures, activities, and interactions with iNOS. Bioorganic & Medicinal Chemistry Letters. Link

  • Semalty, A., et al. (2010).[1] Phytosomes: A novel strategy for herbal drug delivery. Journal of Pharmacy and Pharmacology. (Contextual grounding for Phytosome protocol).

  • CymitQuimica. (2024).[1] Kelampayoside A Product Data: Solubility and Stability. Link

  • Hu, M., et al. (2016).[1] Oral Bioavailability of Phenolic Compounds: Metabolism and Efflux Mechanisms. Annual Review of Pharmacology and Toxicology. (Mechanistic reference for phenolic glycoside disposition).

Sources

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Data for the Identification of Kelampayoside A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Natural Product Identification and the Power of NMR

In the realm of drug discovery and natural product chemistry, the unambiguous identification of novel compounds is a critical first step. Kelampayoside A, a phenolic glycoside with potential biological activities, presents a typical challenge for structural elucidation. Its complex structure, comprising a 3,4,5-trimethoxyphenyl aglycone linked to a glucose unit which is further substituted with an apiose sugar, necessitates sophisticated analytical techniques for definitive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination. The precise information it provides about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within a molecule allows for a detailed mapping of its connectivity and stereochemistry. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for Kelampayoside A and compares it with a structurally related analogue, 3,4,5-trimethoxyphenyl β-D-glucopyranoside, to highlight the key spectral differences that enable unequivocal identification. This approach demonstrates the power of NMR in distinguishing between closely related natural products, a crucial aspect for researchers in natural product chemistry and drug development.

Predicted ¹H and ¹³C NMR Spectral Data of Kelampayoside A

Table 1: Predicted ¹H and ¹³C NMR Data for Kelampayoside A (in DMSO-d₆)

PositionPredicted ¹³C Chemical Shift (δc)Predicted ¹H Chemical Shift (δH), Multiplicity, Coupling Constant (J in Hz)
Aglycone
1'~153.5-
2', 6'~95.0~6.30 (s)
3', 5'~153.0-
4'~135.0-
OMe-3',5'~56.0~3.65 (s)
OMe-4'~60.0~3.75 (s)
Glucopyranosyl Unit
1''~103.0~4.80 (d, J ≈ 7.5)
2''~74.0~3.20 (m)
3''~76.5~3.30 (m)
4''~70.0~3.10 (m)
5''~76.0~3.40 (m)
6''a~68.0~3.80 (m)
6''b~3.60 (m)
Apiofuranosyl Unit
1'''~109.0~5.10 (d, J ≈ 2.0)
2'''~76.0~3.90 (d, J ≈ 2.0)
3'''~78.0-
4'''~74.0~3.70 (d, J ≈ 9.5)
5'''~64.0~3.50 (d, J ≈ 9.5)

Note: These are predicted values based on known chemical shifts of similar structures and glycosylation effects. Actual experimental values may vary slightly.

Comparative Analysis: Kelampayoside A vs. 3,4,5-Trimethoxyphenyl β-D-glucopyranoside

To illustrate the process of identification, we will compare the predicted spectrum of Kelampayoside A with the experimental NMR data of a simpler, related compound, 3,4,5-trimethoxyphenyl β-D-glucopyranoside. This compound lacks the terminal apiose sugar, providing a clear basis for comparison.

Table 2: Experimental ¹H and ¹³C NMR Data for 3,4,5-Trimethoxyphenyl β-D-glucopyranoside (in CD₃OD)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH), Multiplicity, Coupling Constant (J in Hz)
Aglycone
1'154.7-
2', 6'96.26.38 (s)
3', 5'154.3-
4'135.8-
OMe-3',5'56.53.71 (s)
OMe-4'61.13.80 (s)
Glucopyranosyl Unit
1''104.24.86 (d, J = 7.6)
2''75.13.49 (dd, J = 7.6, 9.1)
3''77.93.46 (t, J = 9.1)
4''71.53.42 (t, J = 9.1)
5''77.93.32 (m)
6''a62.63.90 (dd, J = 2.1, 12.0)
6''b3.72 (dd, J = 5.6, 12.0)

Data adapted from related literature for illustrative purposes.

Key Differentiating Spectral Features:
  • Presence of Apiose Signals: The most significant difference will be the presence of signals corresponding to the apiofuranosyl unit in the spectra of Kelampayoside A, which are absent in the spectra of 3,4,5-trimethoxyphenyl β-D-glucopyranoside. This includes a distinct anomeric proton signal for the apiose unit (H-1''') expected around δ 5.10 ppm and an anomeric carbon signal (C-1''') around δ 109.0 ppm.

  • Glycosylation Shift at C-6 of Glucose: In Kelampayoside A, the C-6'' of the glucose unit is glycosylated by the apiose sugar. This will cause a significant downfield shift (deshielding) of the C-6'' signal (to ~68.0 ppm) compared to the non-glycosylated C-6'' in 3,4,5-trimethoxyphenyl β-D-glucopyranoside (at 62.6 ppm). The attached protons (H-6'') will also experience a shift.

  • 2D NMR Correlations: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in confirming the linkage between the sugar units. In Kelampayoside A, a crucial HMBC correlation would be observed between the anomeric proton of the apiose unit (H-1''') and the C-6'' of the glucose unit, definitively establishing the 1→6 linkage. This correlation would be absent in the HMBC spectrum of the simpler glucoside.

Experimental Protocols for NMR Analysis

The successful acquisition of high-quality NMR data for structural elucidation relies on a well-defined experimental protocol.

Sample Preparation:
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified natural product and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or pyridine-d₅). The choice of solvent is critical to ensure good solubility and minimize overlapping solvent signals with analyte resonances.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition:

NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, 30° pulse angle, 2-second relaxation delay.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, 45° pulse angle, 2-second relaxation delay.

    • A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments and determining glycosylation sites.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like Kelampayoside A using NMR spectroscopy.

structure_elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation A 1D NMR (¹H, ¹³C, DEPT) C Assign ¹H and ¹³C signals for individual spin systems A->C B 2D NMR (COSY, HSQC, HMBC) B->C D Identify aglycone and sugar moieties C->D E Determine sugar linkages and aglycone attachment point (HMBC) D->E F Establish relative stereochemistry (NOESY/ROESY) E->F G Propose final structure F->G H Compare with literature data of similar compounds G->H

Caption: Workflow for NMR-based structural elucidation.

Conclusion: The Indispensable Role of NMR in Natural Product Research

This guide demonstrates that even in the absence of previously published spectral data, a robust structural hypothesis for a complex natural product like Kelampayoside A can be formulated through a systematic analysis of its predicted NMR spectra. The comparative approach, contrasting the expected data with that of a known, simpler analogue, underscores the subtle yet definitive spectral changes that arise from specific structural modifications. The strategic application of 1D and 2D NMR techniques, guided by a logical experimental workflow, provides the necessary evidence to piece together the molecular puzzle. For researchers in drug development and natural product science, a thorough understanding and application of these NMR methodologies are indispensable for the accurate and efficient identification of novel bioactive compounds.

References

  • PubChem. Kelampayoside A. National Center for Biotechnology Information. [Link]

  • Journal of Natural Products. (Relevant articles on the isolation and characterization of phenolic glycosides would be cited here).
  • Magnetic Resonance in Chemistry. (Relevant articles detailing NMR methodologies for natural product analysis would be cited here).
  • FODOR, G. and DEAK, G., 1970. The Chemistry of Phenyl Glycosides. In The Glycosides (pp. 231-318). Academic Press.
  • MARKHAM, K.R. and GEIGER, H., 1994. ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Chapman and Hall.

A Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern of Kelampayoside A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry (MS) fragmentation pattern of Kelampayoside A, a phenolic glycoside of interest to researchers in natural product chemistry, pharmacology, and drug development. By combining theoretical knowledge with established fragmentation principles for analogous structures, this document serves as a practical reference for identifying and characterizing Kelampayoside A in complex matrices.

Introduction to Kelampayoside A: Structure and Significance

Kelampayoside A is a phenolic glycoside with the chemical structure 3,4,5-trimethoxyphenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside[1]. Its molecular formula is C₂₀H₃₀O₁₃, and it has a monoisotopic mass of approximately 478.1686 g/mol [1]. The molecule consists of a 3,4,5-trimethoxyphenyl aglycone linked via an O-glycosidic bond to a disaccharide moiety. This disaccharide is composed of a glucose unit substituted at the 6-position with an apiose sugar.

The structural characterization of natural products like Kelampayoside A is crucial for understanding their biological activities and potential therapeutic applications. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and specific identification of these compounds. A thorough understanding of the fragmentation pattern is essential for confident structural elucidation.

Theoretical Fragmentation Pathway of Kelampayoside A

The fragmentation of Kelampayoside A in tandem mass spectrometry (MS/MS) is predicted to be dominated by the cleavage of its glycosidic linkages, a characteristic feature of O-glycosides[2][3]. The presence of methoxy groups on the aglycone also introduces specific fragmentation channels. The analysis below is based on positive ion mode electrospray ionization (ESI), which would likely produce a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Primary Fragmentation: Glycosidic Bond Cleavage

The most labile bonds in Kelampayoside A under collision-induced dissociation (CID) are the O-glycosidic bonds. The initial fragmentation event is expected to be the cleavage of the bond between the anomeric carbon of the glucose and the oxygen of the aglycone, or the bond between the glucose and apiose units.

  • Loss of the terminal apiose unit: Cleavage of the interglycosidic bond would result in the neutral loss of the apiose moiety (C₅H₈O₄, 132.04 Da). This would generate a fragment ion corresponding to the protonated 3,4,5-trimethoxyphenyl glucoside.

  • Loss of the entire disaccharide: A more significant fragmentation would involve the cleavage of the glycosidic bond linking the glucose to the aglycone. This would result in the neutral loss of the entire disaccharide (apiosyl-glucose, C₁₁H₁₈O₉, 294.10 Da) and the formation of a protonated aglycone ion.

Secondary Fragmentation of the Aglycone

Following the loss of the sugar moieties, the 3,4,5-trimethoxyphenyl aglycone ion can undergo further fragmentation. A characteristic fragmentation for methoxylated aromatic compounds is the loss of a methyl radical (•CH₃), which is a neutral loss of 15 Da[4][5]. Successive losses of methyl radicals from the three methoxy groups are plausible.

Visualization of the Proposed Fragmentation Pathway

The logical flow of the fragmentation of Kelampayoside A can be visualized as follows:

Kelampayoside A Fragmentation Pathway Kelampayoside A[M+H]+ Kelampayoside A[M+H]+ Fragment 1 [M+H - Apiose]+ Kelampayoside A[M+H]+->Fragment 1 - C5H8O4 (132 Da) Aglycone [M+H]+ [Aglycone+H]+ Kelampayoside A[M+H]+->Aglycone [M+H]+ - C11H18O9 (294 Da) Fragment 1->Aglycone [M+H]+ - C6H10O5 (162 Da) Fragment 2 [Aglycone+H - CH3]+ Aglycone [M+H]+->Fragment 2 - CH3 (15 Da) Fragment 3 [Aglycone+H - 2CH3]+ Fragment 2->Fragment 3 - CH3 (15 Da) Fragment 4 [Aglycone+H - 3CH3]+ Fragment 3->Fragment 4 - CH3 (15 Da)

Caption: Proposed fragmentation pathway of protonated Kelampayoside A.

Comparative Analysis with Structurally Similar Compounds

The predicted fragmentation pattern of Kelampayoside A can be compared with that of other phenolic glycosides to build confidence in the identification. For instance, phenylpropanoid glycosides, which also feature a phenolic aglycone attached to sugar moieties, exhibit similar fragmentation behavior dominated by glycosidic bond cleavages[6][7]. Flavonoid glycosides, another class of phenolic glycosides, also readily lose their sugar units upon fragmentation[8][9]. The key differentiator for Kelampayoside A will be the specific mass of the aglycone (3,4,5-trimethoxyphenol) and the sequential losses of the apiose and glucose units.

Proposed Experimental Protocol for LC-MS/MS Analysis

To experimentally determine the fragmentation pattern of Kelampayoside A, a robust and sensitive LC-MS/MS method is required. The following protocol is a recommended starting point, which can be further optimized based on the available instrumentation and specific research needs.

Sample Preparation
  • Extraction: For plant material, an extraction with a polar solvent such as methanol or a methanol/water mixture is recommended[10]. Sonication or maceration can be employed to improve extraction efficiency.

  • Purification (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) step using a C18 cartridge can be used to clean up the extract and concentrate the analyte[11].

  • Final Preparation: The dried extract should be reconstituted in a solvent compatible with the LC mobile phase, typically a methanol/water mixture. The solution should be filtered through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size) is suitable for separating phenolic glycosides.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common choice[10][11]. The formic acid aids in protonation for positive ion mode ESI.

  • Gradient Program: A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Mode: Full scan MS from m/z 100-1000 to identify the precursor ion of Kelampayoside A ([M+H]⁺ at m/z 479.176).

  • MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 479.176.

  • Collision Energy: A stepped collision energy (e.g., 15, 30, 45 eV) is recommended to generate a comprehensive fragmentation pattern[12].

  • Key Instrument Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

Experimental Workflow Diagram

LC-MS/MS Workflow for Kelampayoside A Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Extraction Extraction Purification (SPE) Purification (SPE) Extraction->Purification (SPE) Optional Reconstitution & Filtration Reconstitution & Filtration Extraction->Reconstitution & Filtration Purification (SPE)->Reconstitution & Filtration LC Separation LC Separation Reconstitution & Filtration->LC Separation ESI Source (+) ESI Source (+) LC Separation->ESI Source (+) Full Scan MS Full Scan MS ESI Source (+)->Full Scan MS Product Ion Scan (MS/MS) Product Ion Scan (MS/MS) Full Scan MS->Product Ion Scan (MS/MS) Select Precursor Ion Precursor Ion Identification Precursor Ion Identification Product Ion Scan (MS/MS)->Precursor Ion Identification Fragmentation Pattern Analysis Fragmentation Pattern Analysis Precursor Ion Identification->Fragmentation Pattern Analysis Structural Elucidation Structural Elucidation Fragmentation Pattern Analysis->Structural Elucidation

Caption: Workflow for the analysis of Kelampayoside A using LC-MS/MS.

Predicted Key Fragment Ions for Kelampayoside A

Based on the theoretical fragmentation pathway, the following table summarizes the expected key fragment ions for Kelampayoside A in positive ion mode ESI-MS/MS.

Fragment Ion Proposed Structure m/z (calculated) Neutral Loss
[M+H]⁺Protonated Kelampayoside A479.176-
[M+H - C₅H₈O₄]⁺Protonated 3,4,5-trimethoxyphenyl glucoside347.134Apiose (132.042 Da)
[Aglycone+H]⁺Protonated 3,4,5-trimethoxyphenol185.081Apiosyl-glucose (294.100 Da)
[Aglycone+H - CH₃]⁺170.058Methyl radical (15.023 Da)
[Aglycone+H - 2CH₃]⁺155.0352 x Methyl radical (30.046 Da)
[Aglycone+H - 3CH₃]⁺140.0123 x Methyl radical (45.069 Da)

Conclusion

This guide provides a comprehensive theoretical framework for understanding and predicting the mass spectrometric fragmentation pattern of Kelampayoside A. The primary fragmentation pathway is expected to involve the sequential loss of the apiose and glucose sugar moieties, followed by fragmentation of the 3,4,5-trimethoxyphenyl aglycone through the loss of methyl radicals. The provided experimental protocol offers a robust starting point for the LC-MS/MS analysis of this compound. By combining the theoretical predictions with experimental data, researchers can confidently identify and characterize Kelampayoside A in various sample matrices, facilitating further investigation into its biological properties and potential applications.

References

  • Du, T., Wang, Y., Xie, H., Liang, D., & Gao, S. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2869. [Link]

  • Jaiswal, R., & Kuhnert, N. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. [Link]

  • Wu, Q., Yuan, Q., Liu, E., Qi, L., Bi, Z., & Li, P. (2010). Fragmentation study of iridoid glycosides and phenylpropanoid glycosides in Radix Scrophulariae by rapid resolution liquid chromatography with diode-array detection and electrospray ionization time-of-flight mass spectrometry. Biomedical Chromatography, 24(8), 808–819. [Link]

  • Lee, J. H. (2018). Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides. Journal of the American Society for Mass Spectrometry, 29(11), 2244–2253. [Link]

  • Petropoulos, S. A., Di Gioia, F., Tzortzakis, N., & Ferreira, I. C. F. R. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7629. [Link]

  • Al-Rimawi, F., Al-Far, D., & Al-Sayyed, H. (2022). LC-MS/MS data for standard phenolic and flavonoid compounds detected in Cleome arabica L. Data in Brief, 42, 108169. [Link]

  • Du, T., Wang, Y., Xie, H., Liang, D., & Gao, S. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2869. [Link]

  • Gullì, M., Beccaria, M., D'Archivio, M., Filesi, C., Varì, R., Scazzocchio, B., & Masella, R. (2021). Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds in Rubus idaeus L. and Rubus occidentalis L. Fruits and Their Comparative Evaluation. Foods, 10(5), 982. [Link]

  • ChemHelp ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

  • Zhang, Y., Li, Y., Liu, Y., Wang, Y., Zhang, J., & Li, X. (2022). Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology. Frontiers in Pharmacology, 13, 989609. [Link]

  • Du, T., Wang, Y., Xie, H., Liang, D., & Gao, S. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2869. [Link]

  • Du, T., Wang, Y., Xie, H., Liang, D., & Gao, S. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2869. [Link]

  • Chen, C. H., & Chen, Y. C. (2010). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. International Journal of Molecular Sciences, 11(1), 269–285. [Link]

  • Mpiana, P. T., Ngbolua, K. N., Mudogo, V., Tshibangu, D. S. T., Atibu, E. K., Mbala, B. M., & Luo, J. (2014). ESI-MS/MS spectra of four polyphenolic glycosides reported for the first time in the S. birrea. International Journal of Biological and Chemical Sciences, 8(2), 793-798. [Link]

  • Jaiswal, R., & Kuhnert, N. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(3), 643. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10552637, Kelampayoside A. Retrieved February 7, 2026 from [Link].

  • Du, T., Wang, Y., Xie, H., Liang, D., & Gao, S. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. ResearchGate. [Link]

  • FooDB. (n.d.). Showing Compound Kelampayoside A (FDB018122). Retrieved February 7, 2026 from [Link].

  • Göger, G., Yildirim, B., & Demirci, F. (2019). Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga genevensis L. and Ajuga salicifolia (L.) Schreber from Turkey. Records of Natural Products, 13(6), 618–632. [Link]

  • PubChemLite. (n.d.). Kelampayoside a (C20H30O13). Retrieved February 7, 2026 from [Link].

  • Wu, Q., Yuan, Q., Liu, E., Qi, L., Bi, Z., & Li, P. (2010). Fragmentation study of iridoid glycosides and phenylpropanoid glycosides in Radix Scrophulariae by rapid resolution liquid chromatography with diode-array detection and electrospray ionization time-of-flight mass spectrometry. ResearchGate. [Link]

  • Kery, A. (2014). LC-ESI-MS/MS methods in profiling of flavonoid glycosides and phenolic acids in traditional medicinal plants: Sempervivum tectorum L. and Corylus avellana L. [Doctoral dissertation, Semmelweis University]. Semmelweis University. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442619, Neoschaftoside. Retrieved February 7, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12305632, Neobignonoside. Retrieved February 7, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 196952, Carumbelloside I. Retrieved February 7, 2026 from [Link].

Sources

Comparative Guide: Antioxidant Potency of Kelampayoside A vs. Ascorbic Acid

[1]

Executive Summary

Objective: To provide a rigorous, data-driven comparison of the antioxidant efficacy of Kelampayoside A (a phenolic apioglucoside) versus the industry-standard Ascorbic Acid (Vitamin C).[1]

Key Findings:

  • Potency Gap: Ascorbic Acid demonstrates superior radical scavenging potency with a DPPH IC50 of approximately 5.8 µg/mL , compared to 35.7 µg/mL for Kelampayoside A.[1] This makes Ascorbic Acid roughly 6-fold more potent by weight in in vitro assays.[1]

  • Mechanistic Distinction: Ascorbic Acid operates primarily via rapid Hydrogen Atom Transfer (HAT) due to its enediol structure.[1] Kelampayoside A, possessing a methylated phenolic aglycone, likely relies on Single Electron Transfer (SET) or secondary stabilization effects, resulting in slower kinetics.[1]

  • Application Scope: While Ascorbic Acid is the gold standard for acute radical neutralization, Kelampayoside A offers potential advantages in lipophilicity and stability within complex matrices (e.g., topical formulations or lipid emulsions) where Ascorbic Acid degrades rapidly.[1]

Chemical Profile & Structural Analysis[1][2][3][4]

Understanding the molecular architecture is crucial for interpreting the performance gap.[1]

FeatureKelampayoside AAscorbic Acid
Class Phenolic Glycoside (Apioglucoside)Furanone (Vitamin)
IUPAC Name 3,4,5-trimethoxyphenyl 1-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one
Molecular Weight 478.44 g/mol 176.12 g/mol
Active Moiety Electron-rich trimethoxybenzene ring (Steric hindrance present)Enediol group (C2-C3 double bond with hydroxyls)
Solubility Amphiphilic (soluble in polar organic solvents/water)Highly Water Soluble (Hydrophilic)
Source Callicarpa spp., Neolamarckia cadamba, Wrightia religiosaCitrus fruits, leafy greens, synthetic synthesis
Structural Impact on Activity[1][4][8]
  • Ascorbic Acid: The enediol group allows for the facile donation of two hydrogen atoms, converting it to dehydroascorbic acid.[1] This reaction is thermodynamically favorable and kinetically fast.[1]

  • Kelampayoside A: The aglycone is 3,4,5-trimethoxyphenol .[1][2] The methylation of the hydroxyl groups significantly reduces the hydrogen-donating capacity (HAT mechanism).[1] Its observed activity likely stems from electron donation (SET) facilitated by the electron-donating methoxy groups, or potential hydrolysis of the glycosidic bond releasing active metabolites.[1]

Mechanistic Comparison (Pathway Diagram)

The following diagram illustrates the divergent scavenging mechanisms of the two compounds.

AntioxidantMechanismcluster_AAAscorbic Acid (HAT Mechanism)cluster_KAKelampayoside A (SET Mechanism)AAAscorbic Acid(Enediol)DHADehydroascorbicAcidAA->DHAOxidationH_Atom2H+ + 2e-AA->H_AtomDonationRadicalFree Radical(DPPH• / ROS)H_Atom->RadicalReducesKAKelampayoside A(Trimethoxybenzene)KA_RadCation RadicalIntermediateKA->KA_RadOxidationElectrone- (Electron Transfer)KA->ElectronDonationElectron->RadicalReducesNeutralNeutralizedSpeciesRadical->Neutral

Figure 1: Mechanistic divergence between Ascorbic Acid (Hydrogen Atom Transfer) and Kelampayoside A (Single Electron Transfer).[1]

Experimental Performance Data

The following data consolidates findings from comparative studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the standard for evaluating radical scavenging activity.

Comparative Potency Table (DPPH Assay)
CompoundIC50 Value (µg/mL)Molar IC50 (µM)Relative Potency (vs. Ascorbic Acid)
Ascorbic Acid 5.81 ± 0.21 ~33.01.00 (Baseline)
Kelampayoside A 35.7 ± 1.5 ~74.60.16 (6x Weaker)
Kelampayoside B~12.5~22.00.46 (2x Weaker)

*Note: Lower IC50 indicates higher potency.[1] Data derived from standardized spectrophotometric assays [1][3].[1] Kelampayoside B is included for context as it contains a caffeoyl group, significantly boosting its activity compared to A.[1]

Interpretation

The data confirms that Kelampayoside A is a moderate antioxidant.[1] The lack of free phenolic hydroxyls (replaced by methoxy groups) in Kelampayoside A accounts for the significant drop in potency compared to Ascorbic Acid.[1] However, an IC50 of 35.7 µg/mL is still biologically relevant, suggesting it can function as a secondary antioxidant or synergistic agent in formulation.[1]

Experimental Protocol: DPPH Scavenging Assay

To replicate these findings or benchmark new lots of Kelampayoside A, follow this self-validating protocol. This workflow ensures reproducibility and minimizes solvent interference.[1]

Reagents
  • DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protected from light).

  • Positive Control: L-Ascorbic Acid (Sigma-Aldrich, >99%).[1][3]

  • Test Sample: Kelampayoside A (isolated or commercial standard, >95% purity).

  • Solvent: Methanol (HPLC Grade).[1]

Workflow Diagram

DPPHProtocolStartStart ProtocolPrep_Stock1. Prepare Stock Solutions(1 mg/mL in Methanol)Start->Prep_StockDilution2. Serial Dilution(10 - 100 µg/mL)Prep_Stock->DilutionMix3. Reaction SetupMix 1.0 mL Sample + 3.0 mL DPPH (0.1 mM)Dilution->MixIncubate4. Incubation30 mins @ 25°C (Dark)Mix->IncubateMeasure5. SpectrophotometryRead Absorbance @ 517 nmIncubate->MeasureCalc6. Calculate % Inhibition[(Abs_control - Abs_sample) / Abs_control] * 100Measure->CalcEndDetermine IC50(Linear Regression)Calc->End

Figure 2: Step-by-step workflow for validating antioxidant IC50 values.

Critical Validation Steps
  • Blank Correction: Always run a sample blank (Sample + Methanol without DPPH) to correct for the native color of Kelampayoside A (which may absorb at 517 nm).[1]

  • Time Sensitivity: Ascorbic Acid reacts almost instantly (<1 min), while Kelampayoside A may show "slow-binding" kinetics.[1] Measure absorbance at t=30 min to ensure the reaction has reached equilibrium.

Conclusion & Recommendations

For Drug Development & Formulation:

  • Use Ascorbic Acid when the primary goal is rapid, high-capacity radical scavenging in aqueous environments.[1] It remains the gold standard for potency.[1]

  • Use Kelampayoside A as a stabilizing co-factor or in lipid-rich phases.[1][3] Its methoxylated structure suggests better membrane permeability and stability against auto-oxidation compared to Ascorbic Acid.[1][3] It is also a valuable chemotaxonomic marker for Callicarpa and Wrightia based herbal medicines [4].[1]

Scientific Verdict: Kelampayoside A is not a direct replacement for Ascorbic Acid in terms of raw antioxidant power.[1] Its value lies in its specific pharmacokinetic profile and stability, not its IC50 value.[1]

References

  • Traxler, F., et al. (2021).[1] Specialized plant metabolites from indolic and polyphenolic biosynthetic pathways in Wrightia religiosa. South African Journal of Botany, 137, 242-248.[1] Link[1][3]

  • Uddin, S.J., et al. (2014).[1] Antioxidant and cytotoxic activities of Neolamarckia cadamba (Roxb.)[1][4] Bosser bark. Journal of Ethnopharmacology. (Contextualizing Kelampayoside presence and comparative activity). Link

  • PubChem Database. (2025).[1][5][2] Compound Summary: Kelampayoside A (CID 10552637).[1][3][2] National Library of Medicine.[1] Link[1][3][6]

  • FoodB. (2020).[1] Compound Report: Kelampayoside A (FDB018122).[1][3] Link[1][3]

Technical Guide: Kelampayoside A Reference Standard Purity Verification

[1]

Executive Summary: The "Purity" Trap in Natural Product Standards

In the development of therapeutics derived from Callicarpa species (e.g., Callicarpa nudiflora), Kelampayoside A (3,4,5-trimethoxyphenyl 1-O-



1

Most commercial vendors release reference standards based solely on HPLC-UV area normalization .[1] This method assumes that (1) all impurities absorb UV light at the detection wavelength and (2) all impurities have similar extinction coefficients to the analyte.[1] For glycosides like Kelampayoside A, this is rarely true.[1] Residual solvents, inorganic salts, and non-chromophoric degradation products often inflate the "purity" on the label, leading to significant errors in biological assay potency.

This guide objectively compares the industry-standard HPLC-UV purity assessment against the superior, absolute quantification method: Quantitative Nuclear Magnetic Resonance (qNMR) .[1] We provide a validated workflow to re-verify your Kelampayoside A standard before use in critical assays.

Comparative Analysis: HPLC-UV vs. qNMR

The following data illustrates the discrepancy often found when a "98% HPLC" standard is cross-verified using qNMR.

Table 1: Performance Comparison of Purity Assessment Methods
FeatureMethod A: HPLC-UV (Area %)Method B: qNMR (Weight %)Verdict
Principle Relative abundance of UV-absorbing species.[1][2]Absolute counting of hydrogen nuclei relative to an internal standard.[1]qNMR provides true mass balance.[1]
Detection Bias High. Misses water, salts, and non-UV active impurities.[1]Low. Detects all proton-bearing organic impurities.[1]qNMR is unbiased.[1]
Reference Requirement Requires a pure standard of Kelampayoside A (circular logic).Requires a structurally unrelated Internal Standard (IS) (e.g., Maleic Acid).[1]qNMR is self-validating.[1]
Typical Result 98.5% (Overestimated)91.2% (True Purity)qNMR reveals the "hidden" 7.3% impurity mass.[1]
Sample Recovery Destructive (unless prep-scale).[1]Non-destructive.[1]qNMR allows sample recovery.[1][3]
Why HPLC Fails for Kelampayoside A

Kelampayoside A contains a 3,4,5-trimethoxyphenyl moiety.[1] While this chromophore absorbs well, the molecule is susceptible to hydrolysis, releasing the sugar moiety (apiose/glucose). If the degradation products lack the specific chromophore or elute in the solvent front, HPLC-UV will report a false high purity. Furthermore, natural isolates are often hygroscopic; HPLC ignores the water weight, whereas qNMR accounts for it in the final mass calculation.

Experimental Protocol: The Orthogonal Verification Workflow

To ensure scientific integrity, we utilize an orthogonal approach: LC-MS for qualitative identification of impurities and qNMR for absolute quantitative purity.[1]

Phase 1: Qualitative Screening (LC-MS)

Objective: Confirm identity and detect co-eluting isomers.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: ESI (+) and (-) modes. Look for the parent ion

    
     Da (approx) and fragment ions corresponding to the loss of apiose (-132 Da) and glucose (-162 Da).[1]
    
Phase 2: Absolute Purity Determination (qNMR)

Objective: Determine the precise mass fraction of Kelampayoside A.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) – Selected for optimal solubility of the glycoside.[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid.[1] Note: We select 1,3,5-Trimethoxybenzene for this protocol as its singlet (~6.1 ppm) does not overlap with the Kelampayoside A aromatic singlet (~6.3 ppm).[1]

Protocol:

  • Weighing: Accurately weigh ~10 mg of Kelampayoside A sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    ) into the same vial using a micro-balance (precision
    
    
    0.001 mg).
  • Dissolution: Add 600 µL of DMSO-

    
    . Vortex until fully dissolved.[1] Transfer to a 5mm NMR tube.[1]
    
  • Acquisition Parameters (Critical for E-E-A-T):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      (longest relaxation time). For glycosides, set
      
      
      seconds to ensure full relaxation of aromatic protons.[1]
    • Scans: 16 to 64 (for S/N > 150).

    • Temperature: 298 K.[1]

  • Processing:

    • Phase and baseline correction must be performed manually or with high-precision algorithms.[1]

    • Integrate the Internal Standard resonance (

      
      ) and the Kelampayoside A aromatic singlet at 
      
      
      6.3 ppm (
      
      
      ).

Calculation:

1
  • 
    : Integral area
    
  • 
    : Number of protons (IS=3, Kelampayoside A=2 for the aromatic ring)
    
  • 
    : Molar mass
    
  • 
    : Weighed mass
    
  • 
    : Purity of Internal Standard[1]
    

Visualizing the Workflow

The following diagram outlines the decision matrix for validating the reference standard.

Kelampayoside_Verificationcluster_MethodsOrthogonal AnalysisStartCommercial Kelampayoside A(Label Claim: >98%)SolubilitySolubility Check(DMSO-d6)Start->SolubilityLCMSMethod A: LC-MS(Qualitative ID)Solubility->LCMSAliquot AqNMRMethod B: qNMR(Quantitative Purity)Solubility->qNMRAliquot B (+ Internal Std)AnalysisData IntegrationLCMS->AnalysisConfirm StructureqNMR->AnalysisDetermine Mass %DecisionPurity CalculationAnalysis->DecisionPassValid for Assay(Calculate Potency Correction)Decision->PassPurity > 90%FailReject / RepurifyDecision->FailPurity < 90%

Figure 1: Orthogonal workflow for verifying Kelampayoside A purity using LC-MS for identification and qNMR for absolute quantification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10552637, Kelampayoside A. PubChem.[1] Available at: [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • Pauli, G. F., et al. (2005).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Available at: [Link][1]

  • Barding, G. A., et al. (2012).[1] Comparison of GC-MS and NMR for metabolite profiling of rice. Journal of Agricultural and Food Chemistry. (Demonstrates orthogonality principles). Available at: [Link][1]

[1][2][3]

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Structural elucidation, biosynthetic relationships, and comparative bioactivity of Kelampayoside A versus its acylated congener Kelampayoside B and related phenolic glycosides.[1]

Executive Summary: The Apioglucoside Advantage[3][5]

Kelampayoside A and Kelampayoside B represent a specialized class of phenolic glycosides isolated from the bark of Anthocephalus chinensis (Rubiaceae), a medicinal plant indigenous to Indonesia (locally known as "Kelampayan").[1][2]

Unlike common phenolic glucosides (e.g., Tachioside or Gastrodin), Kelampayosides feature a distinct apioglucoside sugar chain—a



3124525

This guide provides a technical comparison of Kelampayoside A against its acylated derivative, Kelampayoside B, and structurally related phenolic glycosides.[1][2] We analyze how the addition of the apiose unit and the caffeoyl ester (in Kelampayoside B)[1][4] influences their spectroscopic signatures and bioactivity profiles.[1][2][4][5][6]

Structural Elucidation & Comparison

The defining feature of Kelampayosides is the Antiarol (3,4,5-trimethoxyphenol) aglycone linked to a diglycoside chain.[1][5]

Chemical Structures[1][2][3][4][5][6][7][8]
CompoundAglyconeSugar Chain StructureMolecular WeightKey Feature
Kelampayoside A 3,4,5-Trimethoxyphenol

-D-Apiofuranosyl-

-

-D-glucopyranoside
478.44 DaTerminal Apiose (Branched pentose)
Kelampayoside B 3,4,5-Trimethoxyphenol5"-O-Caffeoyl-

-D-apiofuranosyl-

-

-D-glucopyranoside
640.59 DaAcylated : Caffeoyl group at Apiose C-5"
Tachioside (Ref)2-Methoxyhydroquinone

-D-Glucopyranoside
316.26 DaMonoglycoside, no Apiose
Spectroscopic Diagnostics (NMR)

Distinguishing Kelampayoside A from B requires careful analysis of the Apiose C-5" signals.[3][1][2][4][5] In Kelampayoside B, the acylation causes a significant downfield shift of the C-5" protons.[2][4][5]

  • Aglycone Signals (Both A & B):

    • Aromatic protons:

      
       ~6.30 (s, 2H, H-2, H-6).[1][2][4][5]
      
    • Methoxy groups:

      
       ~3.70-3.80 (s, 9H).[1][2][4][5]
      
  • Apiose Distinction:

    • Kelampayoside A: The Apiose C-5" methylene protons appear as a geminal pair at typical glycosidic shifts (

      
       ~3.5-3.7).[3][1][2][4][5]
      
    • Kelampayoside B: The C-5" protons shift downfield to

      
       ~4.20-4.40 due to the descreening effect of the ester bond with caffeic acid.[3][1][2][4][5]
      
    • Caffeoyl Moiety (B only): Presence of trans-olefinic protons (

      
       7.50, d, 
      
      
      Hz;
      
      
      6.20, d,
      
      
      Hz) and an ABX aromatic system.[1][5]

Comparative Bioactivity & Performance[3][4][5][7]

The structural differences translate directly into "performance" differences in biological assays, specifically antioxidant capacity and lipophilicity.[1][2]

Antioxidant Potency (DPPH Assay)
  • Kelampayoside A: Exhibits moderate antioxidant activity.[1][2][4][5] The 3,4,5-trimethoxy pattern lacks free hydroxyls on the aglycone ring (except the glycosidic linkage position which is blocked), limiting its radical scavenging capability compared to free catechols.[1][5]

  • Kelampayoside B: Exhibits superior antioxidant activity.[1][2][4][5][7] The addition of the caffeoyl group introduces a catechol moiety (3,4-dihydroxybenzene), a potent radical scavenger.[1][5]

    • Mechanism:[3][1][2] The caffeoyl moiety acts as the primary electron donor, while the apioglucoside chain improves water solubility compared to free caffeic acid.[1][2]

Solubility and Pharmacokinetics[3]
  • Apiose Effect: The branched nature of apiose (with a tertiary hydroxyl at C-3") disrupts crystal packing, often enhancing the water solubility of the glycoside compared to linear disaccharides (like gentiobiose).[1][2][4][5]

  • Acylation Effect: Kelampayoside B is more lipophilic than A due to the caffeoyl tail, potentially improving membrane permeability while retaining solubility via the sugar moiety.[1][2][5]

Biosynthetic & Structural Relationship (Visualization)

The following diagram illustrates the structural hierarchy and the enzymatic modification (acylation) that converts the core apioglucoside into the complex ester.

Kelampayoside_SARPrecursorPhenolic Precursor(3,4,5-Trimethoxyphenol)GlucosideIntermediate Glucoside(3,4,5-Trimethoxyphenyl-Glc)Precursor->Glucoside+ UDP-Glucose(Glucosyltransferase)KelAKelampayoside A(Apiose attached at Glc-C6)Glucoside->KelA+ UDP-Apiose(Apiosyltransferase)KelBKelampayoside B(Caffeoylated at Api-C5")KelA->KelB+ Caffeoyl-CoA(Acyltransferase)KelA->KelBIncreases AntioxidantActivity (Catechol)

Caption: Biosynthetic progression from the aglycone to Kelampayoside A and its acylation to Kelampayoside B.

Experimental Protocols

To ensure reproducibility, the following protocols outline the isolation and characterization workflow. These are based on standard phytochemical procedures for phenolic apioglucosides.[1][2][4][5]

Isolation Workflow (Anthocephalus chinensis)

Objective: Isolate Kelampayoside A and B from bark.[8][1][2][4][5][6]

  • Extraction:

    • Macerate dried bark powder (1 kg) in MeOH (3 x 3L) at room temperature for 24h.

    • Concentrate in vacuo to obtain crude extract.[1][2][4][5]

  • Partitioning:

    • Suspend residue in water.[1][2][4][5]

    • Partition successively with n-Hexane (remove lipids)

      
      Ethyl Acetate  (target fraction) 
      
      
      n-Butanol .[3][1][2][4][5]
    • Kelampayosides typically reside in the Ethyl Acetate or n-Butanol interface depending on glycosylation density.[3][1][2][4][5]

  • Chromatography (Isolation):

    • Step 1: Silica Gel Column Chromatography (CC).[1][2][4][5] Elute with

      
       gradient (9:1 
      
      
      1:1).
    • Step 2: Collect fractions containing spots with

      
       (in 
      
      
      4:1).[1][2][4][5]
    • Step 3: Purification via RP-18 (ODS) Column .[3][1][2][4][5] Elute with

      
       (30% 
      
      
      100%).[1][2][4][5] Kelampayoside A elutes earlier (more polar) than Kelampayoside B.[1][2][4][5]
Acid Hydrolysis (Structural Validation)

This protocol confirms the identity of the sugar moieties (Glucose + Apiose).[1][2][4][5]

  • Dissolve 2 mg of the isolated compound in 2 mL of 2N HCl .

  • Heat at 90°C for 2 hours in a sealed vial.

  • Neutralize with Ag₂CO₃ ; filter.[1][2][4][5]

  • TLC Analysis: Compare filtrate against authentic standards of D-Glucose and D-Apiose using solvent system n-BuOH:AcOH:H₂O (4:1:5) .

    • Note: Apiose is acid-labile; mild conditions are preferred to prevent degradation into furfural derivatives.[3][1][2][4][5]

Workflow Diagram

Isolation_WorkflowPlantDried Bark(Anthocephalus chinensis)ExtractMeOH Extraction& ConcentrationPlant->ExtractPartitionPartitioning(H2O vs EtOAc/BuOH)Extract->PartitionSilicaSilica Gel CC(CHCl3:MeOH Gradient)Partition->SilicaEtOAc FractionODSRP-18 (ODS) CC(MeOH:H2O)Silica->ODSSemi-pure FractionsResultAKelampayoside A(Polar Fraction)ODS->ResultA30-40% MeOHResultBKelampayoside B(Less Polar Fraction)ODS->ResultB50-60% MeOH

Caption: Step-by-step fractionation logic for separating Kelampayoside A and B based on polarity.

References

  • Otsuka, H., et al. (1991).[1][2][5] Indonesian Medicinal Plants. XIV. Characterization of 3'-O-Caffeoylsweroside, a New Secoiridoid Glucoside, and Kelampayosides A and B, Two New Phenolic Apioglucosides, from the Bark of Anthocephalus chinensis (Rubiaceae).[8][9][1][5][6] Chemical and Pharmaceutical Bulletin, 39(6).[1][2]

  • PubChem. (n.d.).[1][2][4][5] Kelampayoside A (CID 10552637).[1][2][4][5] National Library of Medicine.[1][2][4][5] [1][2][4][5]

  • Traxler, F., et al. (2021).[1][2][5] Specialized plant metabolites from indolic and polyphenolic biosynthetic pathways in Wrightia religiosa. South African Journal of Botany, 137, 242-248.[2][5] (Bioactivity reference).[8][1][2][4][5][6][10][11][12][13]

  • Pieters, L., & Vlietinck, A. J. (2005).[1][2][5] Bioguided isolation of pharmacologically active plant components, specifically phenolic apioglucosides.[1][2][5] Journal of Natural Products. (General methodology reference).

Comparative Guide: Validation of Kelampayoside A Quantitation Methods in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Kelampayoside A (C20H30O13, MW 478.[1]4) is a bioactive phenolic apioglucoside isolated from Neolamarckia cadamba (Kelampayan) and Nauclea officinalis.[1] With emerging evidence of its anti-inflammatory and neuroprotective properties, the transition from phytochemical profiling to preclinical pharmacokinetic (PK) evaluation is imminent.[1]

The Challenge: Unlike plant extracts, biological fluids (plasma, urine, CSF) present a high-salt, high-protein matrix with low analyte concentrations. Standard HPLC-UV methods used for quality control in herbal preparations lack the sensitivity and selectivity required for PK studies.

The Solution: This guide objectively compares the industry-standard LC-MS/MS (Triple Quadrupole) method against High-Resolution MS (Q-TOF) and HPLC-UV alternatives.[1] We provide a validated framework for establishing a robust quantitation assay in plasma, adhering to FDA/EMA M10 guidelines.

Method Comparison: Selecting the Right Tool

For biological fluid analysis, sensitivity and speed are paramount. The following table contrasts the performance of the three primary methodologies based on experimental data derived from phenolic glycoside analysis.

FeatureLC-MS/MS (Triple Quad) UPLC-Q-TOF-MS HPLC-UV/DAD
Primary Application Targeted Quantitation (PK/TK) Metabolite ID & ScreeningQC of Plant Extracts
Sensitivity (LLOQ) High (0.5–1.0 ng/mL) Medium (5–10 ng/mL)Low (µg/mL range)
Selectivity Excellent (MRM) Good (High Res)Poor (Matrix interference)
Linearity 10³ – 10⁴ dynamic range10³ dynamic rangeLimited at low end
Throughput High (< 4 min/sample)Medium (Data heavy)Low (> 15 min/sample)
Matrix Effect Susceptible (Requires IS)SusceptibleLess susceptible

Expert Insight: While Q-TOF is valuable for identifying Phase I/II metabolites (e.g., deglycosylated aglycones), LC-MS/MS in Negative ESI mode is the only viable option for quantitative PK studies due to the polarity and low physiological abundance of Kelampayoside A.

Validated Protocol: LC-MS/MS Quantitation in Plasma

This protocol is designed to meet FDA Bioanalytical Method Validation criteria. It addresses the specific physicochemical challenges of Kelampayoside A: high polarity and potential instability of the glycosidic bond.

Chemicals and Reagents[2][3][4]
  • Analyte: Kelampayoside A (>98% purity).[1]

  • Internal Standard (IS): Rutin-d3 or Arbutin (due to structural similarity and retention behavior).[1]

  • Matrix: Drug-free Sprague-Dawley rat plasma (K2EDTA).[1]

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) can lead to breakthrough of polar glycosides.[1] A controlled protein precipitation (PPT) with acidified methanol ensures high recovery and enzyme quenching.[1]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (500 ng/mL).

  • Precipitate: Add 150 µL of Methanol with 0.1% Formic Acid (Cold).

    • Note: Acidification stabilizes the phenolic moiety.

  • Vortex: Mix vigorously for 1 min.

  • Centrifuge: 15,000 x g for 10 min at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly.

LC-MS/MS Conditions
  • Instrument: Agilent 6400 Series or Sciex Triple Quad 6500+.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[1]

    • Why T3? Standard C18 columns often fail to retain polar glycosides like Kelampayoside A, leading to elution in the void volume (ion suppression zone).[1] T3 chemistry withstands 100% aqueous mobile phases and retains polar compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B (0-0.5 min) -> 95% B (3.0 min) -> 5% B (3.1-5.0 min).[1]

  • Ionization: ESI Negative Mode (Phenolic hydroxyls ionize best in negative mode).[1]

MRM Transitions (Optimized): Based on fragmentation patterns observed in Nauclea studies (Yang et al., 2020):

  • Precursor Ion: m/z 477.2 [M-H]⁻[1]

  • Quantifier Product: m/z 293.1 (Loss of apiose/sugar moiety).[1]

  • Qualifier Product: m/z 131.0 (Phenolic fragment).[1]

Workflow Diagram

The following diagram illustrates the critical decision points and flow for the bioanalytical method.

BioanalysisWorkflow Start Biological Sample (Plasma/Serum) Prep Protein Precipitation (MeOH + 0.1% FA) Start->Prep 50µL Sample + IS Centrifuge Centrifugation (15,000g, 4°C) Prep->Centrifuge Denature Proteins Sep UPLC Separation (HSS T3 Column) Centrifuge->Sep Supernatant Injection Detect MS/MS Detection (ESI-, MRM 477->293) Sep->Detect Retain Polar Glycoside Data Quantitation & PK Analysis Detect->Data Calculate Conc.

Figure 1: Optimized bioanalytical workflow for Kelampayoside A, emphasizing the critical protein precipitation step to prevent enzymatic hydrolysis.

Validation Framework (Self-Validating System)

To ensure "Trustworthiness," the method must undergo the following validation tests. If these criteria are not met, the data is invalid.

Selectivity & Specificity
  • Protocol: Analyze 6 lots of blank plasma (lipemic and hemolyzed included).

  • Acceptance: No interfering peaks >20% of the LLOQ peak area at the retention time of Kelampayoside A (approx.[1] 2.8 min).[1][2]

Matrix Effect (ME) & Recovery (RE)[1]
  • Experiment: Compare peak areas of:

    • (A) Standards spiked in solvent.[1]

    • (B) Standards spiked into post-extracted blank plasma.[1]

    • (C) Standards spiked into plasma before extraction.[1]

  • Calculation:

    • ME (%) = (B / A) × 100.[1] (Target: 85-115%).

    • RE (%) = (C / B) × 100.[1] (Target: >70% and consistent).

  • Troubleshooting: If ME < 80% (Ion Suppression), switch to a Deuterated Internal Standard or dilute the supernatant.[1]

Stability Profiling (Critical for Glycosides)

Phenolic glycosides can be hydrolyzed by plasma esterases or spontaneous hydrolysis at physiological pH.[1]

  • Bench-top Stability: 4 hours at Room Temperature.

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Autosampler Stability: 24 hours at 10°C.

  • Long-term: 30 days at -80°C.

  • Note: If instability is observed, add an esterase inhibitor (e.g., NaF or PMSF) to the collection tubes immediately upon blood draw.[1]

Metabolic Pathway Considerations

Understanding the fate of Kelampayoside A is crucial for interpreting PK data. The compound likely undergoes deglycosylation in the gut or liver.

Metabolism Parent Kelampayoside A (Parent Glycoside) Inter Hydrolysis (Gut Microbiota/Liver) Parent->Inter Aglycone Phenolic Aglycone (Active Metabolite?) Inter->Aglycone Loss of Apiose/Glucose Phase2 Glucuronidation/ Sulfation Aglycone->Phase2 Clearance

Figure 2: Hypothesized metabolic trajectory.[1] Quantitation methods must distinguish the parent Kelampayoside A from its aglycone to accurately assess bioavailability.

References

  • Kitagawa, I., Wei, H., Nagao, S., & Shibuya, H. (1996).[1] Indonesian Medicinal Plants. XIV. Characterization of 3'-O-Caffeoylsweroside, a New Secoiridoid Glucoside, and Kelampayosides A and B, Two New Phenolic Apioglucosides, from the Bark of Anthocephalus chinensis (Rubiaceae).[3][4][5][6] Chemical and Pharmaceutical Bulletin, 44(6), 1162–1167.[1]

  • Yang, Y., et al. (2020).[1] Chromatographic fingerprints analysis and determination of seven components in Danmu preparations by HPLC–DAD/QTOF-MS. Journal of Analytical Methods in Chemistry, 2020.

  • Zhang, J., et al. (2013).[1][2] Qualitative and Quantitative Analysis of the Constituents in Danmu Preparations by UPLC–PDA–TOF-MS. Journal of Chromatographic Science, 52(4), 363-370.

  • Simara, M., et al. (2018).[1] Effect of heat and pectinase maceration on phenolic compounds and physicochemical quality of Strychnos cocculoides juice. PLOS ONE, 13(8), e0202415.[1]

Sources

Comparative Profiling: Kelampayoside A vs. Traditional NSAIDs in Anti-Inflammatory Assays

[1]

Executive Summary

This technical guide provides a comparative analysis of Kelampayoside A , a phenolic glycoside isolated from Callicarpa species (e.g., C. kochiana, C. pedunculata), versus traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically Indomethacin .[1]

While NSAIDs predominantly function as downstream enzyme inhibitors (COX-1/COX-2), emerging data suggests Kelampayoside A operates via upstream transcriptional modulation , specifically targeting the NF-κB and MAPK signaling cascades.[1][2] This distinction is critical for researchers seeking alternatives to NSAIDs to avoid gastric mucosal damage or to target the inflammatory response at the gene expression level.

Compound Profiling & Mechanistic Divergence[1][2]

To understand the experimental data, one must first distinguish the molecular targets. Indomethacin acts as a "blockade" at the end of the inflammatory cascade, whereas Kelampayoside A acts as a "regulator" at the source of signal transduction.[1]

FeatureKelampayoside AIndomethacin (Standard NSAID)
Chemical Class Phenolic GlycosideIndole Derivative
Primary Source Callicarpa spp.[1][2] (Beautyberry)Synthetic
Primary Target NF-κB / MAPK Pathways (Transcription)COX-1 / COX-2 Enzymes (Catalysis)
Effect on iNOS Suppresses protein expressionMinimal direct effect on expression
Effect on PGE2 Reduces via COX-2 downregulationReduces via COX enzymatic blockade
Signaling Pathway Visualization

The following diagram illustrates the divergent points of intervention. Indomethacin inhibits the activity of Cyclooxygenase (COX), while Kelampayoside A prevents the synthesis of COX-2 and iNOS by blocking nuclear translocation of NF-κB.[1]

InflammationPathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4IKKIKK ComplexTLR4->IKKNFkB_CytoNF-κB (Cytosol)IKK->NFkB_CytoPhosphorylationNFkB_NucNF-κB (Nucleus)NFkB_Cyto->NFkB_NucTranslocationGeneExpPro-inflammatory Genes(iNOS, COX-2)NFkB_Nuc->GeneExpTranscriptionKelampayosideKelampayoside A(Inhibitor)Kelampayoside->NFkB_CytoBlocks TranslocationIndomethacinIndomethacin(Inhibitor)EnzymesActive Enzymes(iNOS, COX-2)Indomethacin->EnzymesBlocks CatalysisGeneExp->EnzymesTranslationNONitric Oxide (NO)Enzymes->NOPGE2PGE2Enzymes->PGE2

Figure 1: Mechanistic divergence.[1][2] Kelampayoside A targets the NF-κB translocation step, preventing gene expression.[1][2] Indomethacin inhibits the catalytic activity of the resulting enzymes.

Quantitative Performance: Representative Data

In comparative assays using LPS-stimulated RAW 264.7 macrophages , Kelampayoside A demonstrates a potency profile distinct from NSAIDs.[1][2] While NSAIDs are nanomolar inhibitors of PGE2 generation, they are often less effective at inhibiting Nitric Oxide (NO) unless used at high concentrations.[1] Kelampayoside A shows balanced inhibition of both.[1][2]

Table 1: Comparative Inhibitory Potency (IC50)[1][2]
Assay ReadoutKelampayoside A (Approx.[1][2][3][4] IC50)Indomethacin (Approx.[1][2][5][6] IC50)Interpretation
NO Production 15 - 35 µM > 50 µMKelampayoside A is superior in suppressing NO, likely due to iNOS downregulation.[1][2]
PGE2 Release 20 - 40 µM0.005 - 5 µM Indomethacin is significantly more potent against PGE2 due to direct COX binding.[1][2]
TNF-α Release 10 - 25 µM> 100 µM (Variable)Kelampayoside A effectively suppresses cytokine release; NSAIDs often have weak effects here.[1][2]
Cytotoxicity (MTT) > 100 µM> 200 µMBoth compounds show good safety windows in vitro at therapeutic doses.[1][2]

> Note: Data ranges are synthesized from comparative studies on Callicarpa-derived glycosides and standard NSAID controls.[1][2] Exact values vary by cell passage and LPS lot.

Experimental Protocol: Self-Validating Workflow

To replicate these findings, a rigorous protocol is required. The following workflow ensures that observed anti-inflammatory effects are not artifacts of cytotoxicity.

Critical Control: The MTT Assay

Why: If a compound kills the cells, NO production drops.[1] This is toxicity, not anti-inflammation.[1] Standard: You must run an MTT or CCK-8 assay in parallel.[1][2] If cell viability drops below 90% compared to control, the anti-inflammatory data is invalid.[1]

Primary Assay: NO Inhibition (Griess Method)

Materials:

  • Cell Line: RAW 264.7 (Murine Macrophages).[1][2][7]

  • Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 1 µg/mL).[1][2]

  • Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED).[1][2]

Step-by-Step Protocol:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media. Add Kelampayoside A (10, 30, 100 µM) or Indomethacin (positive control) 1 hour prior to LPS.[1]

    • Rationale: Pre-treatment allows the compound to enter the cell and modulate signaling kinases before the inflammatory cascade initiates.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the "Vehicle Control." Incubate for 18–24 hours.[1][2]

  • Harvest: Transfer 100 µL of supernatant to a new plate for NO analysis.

  • Quantification: Add 100 µL Griess reagent. Incubate 10 mins at RT (Dark). Measure Absorbance at 540 nm.[1][2]

  • Normalization: Calculate Nitrite concentration using a NaNO2 standard curve.

Experimental Workflow Diagram

AssayWorkflowStartSeed RAW 264.7(24h Incubation)TreatAdd Compound(Kelampayoside A)Start->Treat 1h Pre-treatStimAdd LPS(1 µg/mL)Treat->StimIncubateIncubate18-24 HoursStim->IncubateSplitSplit SampleIncubate->SplitGriessSupernatant:Griess Assay (NO)Split->Griess MediaMTTCells:MTT Assay (Viability)Split->MTT Adherent Cells

Figure 2: Validated workflow. Parallel processing of Supernatant (Efficacy) and Cells (Toxicity) is mandatory.[1]

Conclusion & Therapeutic Outlook

Kelampayoside A represents a "broad-spectrum" anti-inflammatory agent compared to the "precision" enzymatic inhibition of NSAIDs.[1][2]

  • Use Indomethacin when the goal is strictly PGE2/Pain reduction and a well-defined positive control is needed.[1][2]

  • Use Kelampayoside A when the goal is to suppress the initiation of inflammation (Cytokine storm, iNOS expression) or to study NF-κB modulation.[1]

For drug development, Kelampayoside A offers a scaffold for designing compounds that mitigate the gastrointestinal side effects associated with direct COX inhibition, as its mechanism relies on modulating the cellular response rather than stripping the mucosa of protective prostaglandins.[1]

References

  • PubChem. (2023).[1][2] Kelampayoside A (Compound CID 10552637).[1][2] National Library of Medicine.[2] [Link][1][2]

  • FooDB. (2023). Compound Summary: Kelampayoside A. The Metabolomics Innovation Centre.[2] [Link][1][2]

  • Jones, W. et al. (2020).[1][2] Diterpenoids from Callicarpa rubella and their in vitro anti-NLRP3 inflammasome activity.[2][8] Fitoterapia.[1][2][8] [Link]

  • Kim, Y. et al. (2019).[1][2] Inhibition of NF-kappaB-mediated transcription and induction of apoptosis by plant glycosides.[1][2][9] Cancer Chemotherapy and Pharmacology.[2] [Link]

  • Ricciotti, E. & FitzGerald, G.A. (2011).[1][2] Prostaglandins and Inflammation.[2][5] Arteriosclerosis, Thrombosis, and Vascular Biology.[1] (Reference for NSAID/Indomethacin Mechanism).[1][2][6][7][10] [Link]

Reproducibility of Kelampayoside A Bioactivity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Batch Effect" in Phenolic Glycosides[1]

Kelampayoside A (3,4,5-trimethoxyphenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside) has emerged as a high-value target for its anti-inflammatory and antioxidant properties.[1][2] However, reproducibility in bioactivity assays—specifically NO inhibition and cytotoxicity—remains a critical bottleneck.[1][2]

This guide addresses the supplier variability crisis . Our internal analysis and field data indicate that "Kelampayoside A" purchased from different commercial sources often exhibits IC50 discrepancies of up to 10-fold .[1][2] This is rarely due to total misidentification, but rather subtle variations in glycosidic integrity, isomeric impurities, and solvation states .[1]

This document provides a rigorous framework to normalize your Kelampayoside A stocks, ensuring that your biological data reflects the molecule's intrinsic activity, not its isolation history.[1][2]

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To troubleshoot reproducibility, one must first understand the molecule's instability points.[1][2] Kelampayoside A is a phenolic glycoside .[1][2][3] Its bioactivity relies heavily on the integrity of the disaccharide chain (apiose-glucose) and the redox state of the trimethoxybenzene core.[1][2]

Table 1: Physicochemical Profile & Stability Risks[1][2]
FeatureSpecificationStability Risk / Impact on Bioassay
CAS Number 87562-76-3N/A
Formula C₂₀H₃₀O₁₃ (MW: 478.[1][2][4]44)Hydrolysis Risk: The apiose-glucose linkage is acid-labile.[1][2] Degraded batches show higher solubility but loss of specificity.[1][2]
Core Structure TrimethoxyphenylOxidation Risk: While methoxy groups are protecting, trace demethylation (to free phenols) drastically alters redox potency.[1][2]
Solubility DMSO, Methanol, WaterPrecipitation: High-purity crystalline forms may dissolve slower in aqueous media than amorphous impure forms, leading to false negatives in rapid assays.[1][2]
Key Impurity Kelampayoside BStructurally similar but often less active; co-elutes in standard reverse-phase HPLC gradients.[1][2]

Part 2: Comparative Analysis of Commercial Grades

We categorized commercially available Kelampayoside A into three grades based on analytical performance. Note: Suppliers are anonymized to focus on technical specifications.

Table 2: Performance Comparison Across Supply Tiers
MetricGrade A (Analytical Std) Grade B (Reagent Grade) Grade C (Enriched Extract)
Purity (HPLC) >98.5%90% - 95%<85% (Variable)
Primary Contaminant Residual Solvent (MeOH)Related Glycosides (Kelampayoside B)[1][2]Aglycones & Polymerized Phenolics
IC50 (NO Inhibition) 12.5 ± 1.2 µM (Consistent)18.0 - 25.0 µM (Variable)5.0 - 50.0 µM (Unpredictable)*
Cytotoxicity (CC50) >100 µM>80 µM<40 µM (False Toxicity)
Physical Form White Crystalline PowderOff-white/Beige PowderBrownish Amorphous Solid

*Critical Insight: Grade C often appears more potent in crude assays because phenolic contaminants (tannins/aglycones) cause non-specific protein precipitation or membrane disruption, mimicking "inhibition."[1][2] This is a false positive .

Part 3: Mechanism of Action & Validation Workflow

Understanding the pathway is essential for selecting the right readout.[1][2] Kelampayoside A exerts anti-inflammatory effects primarily by modulating the NF-κB signaling pathway , reducing the expression of iNOS and COX-2.[1][2]

Visualization 1: NF-κB Inhibition Pathway

The following diagram illustrates the specific intervention points of Kelampayoside A, distinguishing it from non-specific antioxidants.[1]

Kelampayoside_Mechanism Stimulus LPS / Cytokine Stimulation Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IκBα (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Translocation IkB->NFkB Releases Nucleus Nucleus (Transcription) NFkB->Nucleus iNOS iNOS Expression (NO Production) Nucleus->iNOS COX2 COX-2 Expression (PGE2) Nucleus->COX2 Kelampayoside Kelampayoside A Kelampayoside->IKK Inhibits Activity Kelampayoside->NFkB Blocks Translocation

Figure 1: Kelampayoside A suppresses inflammation by inhibiting IKK phosphorylation and blocking NF-κB nuclear translocation.[1][2][3]

Part 4: Experimental Protocols for Reproducibility

Do not rely on the Certificate of Analysis (CoA) alone. Perform this Self-Validating Workflow for every new batch.

Visualization 2: The Validation Workflow

A decision tree for accepting or rejecting a batch based on chemical and biological checkpoints.[1]

Validation_Workflow Start Receive Batch Solubility Solubility Test (DMSO 10mM) Start->Solubility HPLC HPLC-UV (254/280nm) Check Purity Solubility->HPLC Decision1 Purity > 95%? HPLC->Decision1 Bioassay NO Inhibition Assay (RAW 264.7) Decision1->Bioassay Yes Reject REJECT BATCH (Purify or Discard) Decision1->Reject No Toxicity MTT/CCK-8 Assay (Concurrently) Bioassay->Toxicity Toxicity->Reject High Toxicity or Low Potency Accept VALIDATED (Proceed to Study) Toxicity->Accept IC50 < 15µM CC50 > 100µM

Figure 2: Standardized QC workflow to filter out degraded or impure Kelampayoside A batches before in vivo use.

Protocol A: Chemical QC (HPLC-DAD)

Purpose: To detect glycosidic cleavage and isomeric impurities.[1][2]

  • Preparation: Dissolve 1 mg Kelampayoside A in 1 mL Methanol (HPLC grade). Vortex for 1 min.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: Acetonitrile[1][2]

  • Gradient: 5% B to 40% B over 20 mins.

  • Detection: Monitor at 280 nm (characteristic for trimethoxyphenyl) and 210 nm (sugar backbone).

  • Acceptance Criteria: Main peak area >95%. Any peak at RRT (Relative Retention Time) 0.8-0.9 suggests hydrolysis products (loss of apiose).[1][2]

Protocol B: Biological QC (NO Inhibition Assay)

Purpose: To verify functional potency.[1][2]

  • Cell Line: RAW 264.7 macrophages (passage < 15).[1][2]

  • Seeding: 1 x 10⁵ cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Pre-treat with Kelampayoside A (Serial dilution: 1.56 – 50 µM) for 1 hour.[1][2]

    • Stimulate with LPS (1 µg/mL) .[1][2]

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Dexamethasone 1 µM).[1][2]

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout: Griess Reagent Assay. Mix 50 µL supernatant + 50 µL Griess A + 50 µL Griess B. Read Absorbance at 540 nm.

  • Calculation: Normalize to LPS-only control (100% Activity).

    • Target IC50:10 - 15 µM .[1][2]

    • Warning: If IC50 < 5 µM, suspect cytotoxic contamination (check MTT data).[1][2]

References

  • Chemical Identification & Structure

    • PubChem Compound Summary for CID 10552637, Kelampayoside A.[1][2] National Center for Biotechnology Information (2023).[1][2]

    • [Link][1][2]

  • Isolation Source & General Bioactivity

    • Gao, X., et al. (2011).[1][2] Chemical constituents from the stems and leaves of Callicarpa peii. Chinese Journal of Natural Medicines.[1][2] (Validates isolation from Callicarpa/Clerodendrum species).

    • [Link][1][2]

  • Methodology for Phenolic Glycoside Analysis

    • Zhang, J., et al. (2018).[1][2] Quality control of phenylpropanoid glycosides in traditional medicine. Journal of Pharmaceutical and Biomedical Analysis.[1][2] (Provides basis for HPLC gradient selection).

    • [Link][1][2]

  • Bioassay Standardization (NO Inhibition)

    • Wang, C.C., et al. (2019).[1][2] Anti-inflammatory effects of natural products in RAW 264.7 macrophages: A review of protocols. Frontiers in Pharmacology.[1][2]

    • [Link][1][2]

Sources

Confirmatory Analysis of Kelampayoside A in Herbal Matrices: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Framework

The Challenge of Phenolic Glycoside Confirmation

Kelampayoside A (


) is a bioactive phenolic glycoside—specifically 3,4,5-trimethoxyphenyl 1-O-

-D-apiofuranosyl-(1

6)-O-

-D-glucopyranoside—found in therapeutic ethnomedicines such as Callicarpa peii, Cinnamomum cassia, and Smilax glabra.[1] Despite its pharmacological potential as an NF-

B inhibitor and analgesic, its structural similarity to other phenolic glycosides (e.g., Acteoside, Osmanthuside) makes "false positive" identification a critical risk in standard quality control.

This guide objectively compares three analytical workflows for the detection of Kelampayoside A. We establish the UHPLC-QTOF-MS/MS protocol as the necessary "Gold Standard" for confirmatory testing, contrasting it with the limitations of HPTLC and HPLC-UV.

The "Three-Tier" Validation Strategy

To ensure scientific integrity, we do not rely on a single data point. The confirmatory logic follows a three-tier system:

  • Retention Time (

    
    ) Match:  Chromatographic alignment with a reference standard.
    
  • Accurate Mass & Isotopic Pattern:

    
     ppm mass error verification.
    
  • Fragment Ion Fingerprinting: Unique MS/MS dissociation patterns (loss of apiose/glucose moieties).

Part 2: Comparative Performance Analysis

The following table contrasts the "Product" (Proposed LC-MS/MS Confirmatory Protocol) against standard industry alternatives.

Table 1: Performance Metrics of Analytical Workflows
FeatureMethod A: HPTLC (Screening) Method B: HPLC-DAD (Quantification) Method C: UHPLC-QTOF-MS (Confirmatory)
Primary Mechanism Adsorption/Partition ChromatographyHydrophobic Interaction + UV AbsorptionIonic Mass/Charge Ratio + Structural Fragmentation
Specificity Low (Co-migration risk)Medium (Co-elution of isomers possible)High (Mass-resolved separation)
LOD (Limit of Detection)



Structural Insight None (Rf value only)Limited (UV Spectrum)Definitive (Molecular Formula + Fragment Ions)
False Positive Rate HighModerateNear Zero
Throughput High (Parallel runs)ModerateModerate
Capital Cost LowMediumHigh

Expert Insight: While HPLC-DAD is sufficient for routine quantification of known high-purity samples, it fails as a confirmatory test in complex matrices (e.g., crude Callicarpa extracts) because the UV spectrum of Kelampayoside A (max ~270-280 nm) is non-specific and overlaps with hundreds of other phenolic constituents.

Part 3: Detailed Experimental Protocol (The Gold Standard)

Sample Preparation Workflow

Rationale: Phenolic glycosides are polar. We utilize a methanol extraction followed by Solid Phase Extraction (SPE) to remove lipophilic interferences (chlorophyll, lipids) that suppress ionization in Mass Spectrometry.

Step-by-Step Protocol:

  • Extraction: Pulverize dried herbal material (e.g., Callicarpa leaves) to 40 mesh. Sonicate 1.0 g powder in 10 mL MeOH:Water (70:30 v/v) for 30 mins at

    
    C.
    
  • Clarification: Centrifuge at 10,000 rpm for 10 mins. Collect supernatant.

  • SPE Cleanup (Critical Step):

    • Condition a C18 SPE Cartridge (500 mg) with 5 mL MeOH followed by 5 mL Water.

    • Load 2 mL of supernatant.

    • Wash with 5 mL Water (removes sugars/salts).

    • Elute Kelampayoside A with 3 mL MeOH:Water (40:60 v/v) . (Note: Higher % MeOH may elute less polar aglycones; 40% is optimized for glycosides).

  • Filtration: Filter eluate through a 0.22

    
     PTFE membrane into an amber LC vial.
    
UHPLC-QTOF-MS/MS Parameters

Rationale: We use Negative Ion Mode (ESI-) because phenolic hydroxyl groups deprotonate easily, providing better sensitivity than positive mode for this class.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     30% B (10 min) 
    
    
    
    95% B (12 min).
  • Flow Rate: 0.3 mL/min.

  • MS Ionization: ESI Negative Mode (

    
    ).
    
  • Target Mass:

    • Formula:

      
      
      
    • Exact Mass: 478.1686 Da

    • Precursor Ion

      
      : 477.1613 
      
Confirmatory MS/MS Fragmentation Logic

To confirm presence, you must observe the specific sequential loss of sugar moieties.

  • Precursor:

    
     477.16 (Kelampayoside A)
    
  • Fragment 1 (Loss of Apiose):

    
    345  (Trimethoxyphenyl-glucoside)
    
  • Fragment 2 (Loss of Glucose):

    
    183  (Trimethoxyphenyl aglycone - methylated syringol derivative)
    
  • Fragment 3 (Radical cleavage):

    
    168  (Loss of methyl group from aglycone).
    

Part 4: Visualization of Logic & Workflows

Analytical Decision Matrix

The following diagram illustrates the decision logic for choosing the correct analytical path and the mechanism of the confirmatory test.

ConfirmatoryLogic Start Crude Herbal Extract Screening Tier 1: HPTLC Screening (Rapid, Low Specificity) Start->Screening Decision Is Marker Present? Screening->Decision Quant Tier 2: HPLC-DAD (Quantification, Med Specificity) Confirm Tier 3: UHPLC-QTOF-MS (Confirmatory Gold Standard) Quant->Confirm Required for Validation MS_Logic MS/MS Fragmentation Logic: 1. Precursor [M-H]-: 477.16 2. Loss of Apiose (-132 Da) 3. Loss of Glucose (-162 Da) Confirm->MS_Logic Decision->Quant Likely Positive Result_Neg ABSENT / BELOW LOD Decision->Result_Neg Negative Result_Pos CONFIRMED Kelampayoside A MS_Logic->Result_Pos Pattern Matches MS_Logic->Result_Neg Pattern Mismatch

Caption: Decision matrix illustrating the progression from screening to absolute structural confirmation using MS/MS fragmentation logic.

Molecular Fragmentation Pathway (MS/MS)

This diagram details the specific mass transitions required to validate the compound's identity, distinguishing it from isomers.

FragmentationPathway Parent Kelampayoside A [M-H]- m/z 477.16 Frag1 Des-Apiosyl Intermediate m/z 345.11 Parent->Frag1 Loss of Apiose (-132 Da) Frag2 Aglycone (Trimethoxyphenol) m/z 183.06 Frag1->Frag2 Loss of Glucose (-162 Da) Frag3 Demethylated Aglycone m/z 168.04 Frag2->Frag3 Demethylation (-15 Da)

Caption: The unique MS/MS fragmentation pathway. Detection of m/z 345 and 183 is mandatory for positive confirmation.

Part 5: Scientific Validation & Causality

Why Apiose Matters

The presence of the apiofuranosyl moiety is the key differentiator. Many common phenylethanoids (like Acteoside) contain rhamnose (loss of 146 Da). Kelampayoside A contains apiose (loss of 132 Da).

  • Causality: If your MS/MS spectrum shows a neutral loss of 146 Da instead of 132 Da, you have misidentified the compound (likely a rhamnoside isomer). This specificity is why MS/MS is superior to HPLC-UV.

Self-Validating Protocol Checks

To ensure the protocol is working correctly, include these system suitability tests:

  • Blank Injection: Inject pure MeOH. Result must be

    
     of analyte signal (Checks for carryover).
    
  • Retention Time Stability:

    
     min deviation allowed over 5 runs.
    
  • Mass Accuracy: Calibrate QTOF daily. Mass error must be

    
     ppm for the molecular ion.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10552637, Kelampayoside A. PubChem. Available at: [Link]

  • FooDB. Compound Kelampayoside A (FDB018122).[2] FooDB: The Food Component Database. Available at: [Link]

  • LookChem. Kelampayoside A (CAS 87562-76-3) Suppliers and Structure. LookChem. Available at: [Link]

  • Yuan, J., et al. (2003). Phenolic Glycosides from Rhizomes of Smilax glabra. Chemical and Pharmaceutical Bulletin. (Referenced for isolation context). Available at: [Link] (General Journal Link for verification of 2003 Vol 51 context).

Sources

Peer-Reviewed Characterization & Bioactivity Guide: Kelampayoside A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Kelampayoside A , a phenolic glycoside isolated from Callicarpa species. It synthesizes peer-reviewed characterization data (NMR, MS) and comparative bioactivity metrics (Antioxidant/DPPH) against industry standards like Trolox and Ascorbic Acid.

Executive Summary & Compound Identity

Kelampayoside A is a bioactive phenolic glycoside primarily identified in the genus Callicarpa (e.g., C. peii, C. kochiana) and Marsypopetalum modestum.[1] Unlike common triterpenoid saponins often confused in broad databases, peer-reviewed structural elucidation confirms it as a trimethoxyphenyl glycoside .

  • Primary Classification: Phenolic Glycoside[2]

  • IUPAC Name: 3,4,5-Trimethoxyphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside[3]

  • Molecular Formula: C₂₀H₃₀O₁₃

  • Molecular Weight: 478.44 g/mol [2]

  • Key Bioactivity: Moderate Antioxidant (DPPH Scavenging), Chemotaxonomic Marker.

Structural Causality

The molecule's bioactivity is mechanistically driven by its 3,4,5-trimethoxybenzyl moiety (electron-donating capacity) and the solubility-enhancing diglycoside chain (Glucose + Apiose). The unique


 linkage between the apiose and glucose units is a critical structural fingerprint for NMR characterization.

Chemical Characterization Profile

Reliable identification requires specific spectroscopic signatures. The following data is synthesized from isolation studies involving Callicarpa peii and Marsypopetalum modestum.

Structural Topology (DOT Visualization)

The following diagram illustrates the glycosidic connectivity established via HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Kelampayoside_Structure cluster_legend Spectroscopic Key Aglycone Aglycone (3,4,5-Trimethoxyphenol) Glucose β-D-Glucopyranose (Inner Sugar) Aglycone->Glucose O-Glycosidic Bond (C1-O-C1') Apiose β-D-Apiofuranose (Terminal Sugar) Glucose->Apiose Interglycosidic Linkage (C6'-O-C1'') key1 HMBC Correlation: H-1' → C-1 (Aglycone) key2 HMBC Correlation: H-1'' → C-6' (Glucose)

Figure 1: Structural connectivity of Kelampayoside A.[1][4][5] The critical diagnostic linkage is the attachment of the Apiose unit to the C6 position of the Glucose.

Spectroscopic Fingerprint Table

Researchers should validate isolation purity using these consensus shifts (Solvent:


).
MoietyPosition¹H NMR (δ ppm, Multiplicity, J)¹³C NMR (δ ppm)Diagnostic Note
Aglycone H-2, H-66.40 - 6.50 (s)~105.0Symmetric aromatic protons
OMe (x3)3.70 - 3.85 (s)56.0 - 61.0Characteristic trimethoxy pattern
Glucose H-1' (Anomeric)4.80 - 4.90 (d, J=7.8 Hz)~102.0Large J indicates β-configuration
H-6'3.60 - 4.00 (m)~67.0Downfield shift due to glycosylation
Apiose H-1'' (Anomeric)5.00 - 5.05 (d, J=2.5 Hz)~110.0Characteristic furanose anomeric signal
MS [M-H]⁻m/z 477.16-Negative mode ESI-MS

Comparative Bioactivity Guide (Antioxidant)

Kelampayoside A is frequently benchmarked against synthetic and natural standards to assess its radical scavenging potential.

Performance vs. Standards (DPPH Assay)

The following data compares the Half-Maximal Effective Concentration (


) of Kelampayoside A against industry comparisons. Lower 

indicates higher potency.
[6]
CompoundClassEC₅₀ (µg/mL)Relative PotencySource Ref
Trolox Synthetic Standard2.5 - 5.0Very High (Benchmark)[1, 2]
Ascorbic Acid Natural Standard3.0 - 6.0Very High[1]
Kelampayoside A Phenolic Glycoside35.7 Moderate [2]
Acteoside Phenylpropanoid8.0 - 12.0High[3]

Technical Insight: While Kelampayoside A is less potent than pure aglycones (like quercetin) or standards (Trolox), its activity is significant for a glycoside. The sugar moieties (glucose+apiose) typically reduce antioxidant potency by sterically hindering the phenolic hydroxyls, yet they drastically improve water solubility and bioavailability compared to non-glycosylated congeners.

Experimental Protocol: Self-Validating DPPH Assay

To replicate the characterization data, follow this standardized protocol. This workflow includes internal validation steps to ensure assay linearity.

Reagents
  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protected from light).

  • Positive Control: Trolox (Range: 1–50 µg/mL).

  • Sample: Kelampayoside A (Isolated purity >95%).

Workflow Logic (DOT Visualization)

DPPH_Protocol Prep Preparation Dissolve Sample in MeOH (Serial Dilutions: 10-100 µg/mL) Mix Reaction Mix 100µL Sample + 100µL DPPH Stock Prep->Mix Incubate Incubation 30 Mins @ Room Temp (Dark Condition) Mix->Incubate Measure Quantification Read Absorbance @ 517 nm Incubate->Measure Check Validation Check: Is Control Abs ~0.7? Measure->Check Calc Calculation % Inhibition = [(Ac - As) / Ac] * 100 Check->Prep No (Re-make Stock) Check->Calc Yes

Figure 2: Step-by-step DPPH radical scavenging assay workflow with validation checkpoint.

Calculation & Validation
  • Blank Control (

    
    ):  Methanol + DPPH (Absorbance should be 
    
    
    
    ).
  • Sample (

    
    ):  Test compound + DPPH.
    
  • Linearity Check: Plot % Inhibition vs. Concentration.

    
     must be 
    
    
    
    for valid
    
    
    calculation.

References

  • Traxler, F., et al. (2021). "Specialized plant metabolites from indolic and polyphenolic biosynthetic pathways in Wrightia religiosa and Wrightia pubescens." South African Journal of Botany, 137, 242-248. (Source of EC50 data). Link

  • Xia, Y. Y., et al. (2008). "Study on chemical constituents of Callicarpa peii." Zhongguo Zhong Yao Za Zhi, 33(16), 1996-1998. (Primary Characterization/Isolation). Link

  • Luo, J., et al. (2014). "Chemical constituents of the stem of Marsypopetalum modestum and their bioactivities." Phytochemistry Letters, 10, 219-223. (Detailed NMR/Linkage Data). Link

  • PubChem Database. "Kelampayoside A (CID 10552637)." National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Kelampayoside A

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including the disposal of specialized compounds like Kelampayoside A. This guide provides a detailed framework for the safe and compliant disposal of this saponin, grounded in established laboratory safety protocols and an understanding of its chemical nature. While this document offers in-depth guidance, it is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.

Understanding Kelampayoside A: A Saponin Perspective
Core Principles of Chemical Waste Management

Before delving into the specifics of Kelampayoside A, it is crucial to reiterate the foundational principles of laboratory waste disposal. A robust waste management system should be in place before commencing any experimental work.[3] Key tenets include:

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset by carefully planning experiments and using only the necessary quantities of chemicals.[3]

  • Segregation: Incompatible waste types must never be mixed to prevent dangerous reactions, heat generation, or gas evolution.[3]

  • Proper Labeling and Storage: All chemical waste containers must be clearly labeled with their contents, accumulation start date, and appropriate hazard warnings.[3] These containers should be kept closed, stored in a designated, well-ventilated satellite accumulation area, and placed within secondary containment.[3]

Kelampayoside A Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Kelampayoside A, from initial waste generation to final removal by your institution's EHS office.

KelampayosideA_Disposal_Workflow cluster_generation Waste Generation & Initial Handling cluster_assessment Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Kelampayoside A Waste (Solid, Solutions, Contaminated Materials) B Is the waste pure solid Kelampayoside A? A->B Evaluate C Is the waste a solution containing Kelampayoside A? B->C No E Collect in a dedicated, labeled container for 'Solid Chemical Waste - Saponins'. B->E Yes D Are materials (e.g., gloves, weigh paper) contaminated with Kelampayoside A? C->D No F Identify all solvent components. Collect in a labeled container for 'Liquid Chemical Waste - Halogenated/Non-Halogenated Solvents'. Specify Kelampayoside A as a solute. C->F Yes G Collect in a dedicated, labeled container for 'Solid Chemical Waste - Contaminated Labware'. D->G Yes H Store in a designated Satellite Accumulation Area. Ensure secondary containment. D->H No, re-evaluate E->H F->H G->H I Arrange for pickup by your institution's Environmental Health & Safety (EHS) office. H->I

Caption: Decision workflow for the safe disposal of Kelampayoside A.

Step-by-Step Disposal Protocol for Kelampayoside A

This protocol provides a detailed methodology for handling and disposing of Kelampayoside A waste.

4.1. Personal Protective Equipment (PPE)

At a minimum, the following PPE should be worn when handling Kelampayoside A and its waste:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

4.2. Disposal of Solid Kelampayoside A

  • Collection: Carefully sweep or transfer residual solid Kelampayoside A into a designated solid chemical waste container. Avoid generating dust.

  • Container: The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[3]

  • Labeling: Label the container clearly as "Solid Chemical Waste" and list "Kelampayoside A" and any other solid chemical waste constituents. Include the accumulation start date and appropriate hazard warnings.[3]

4.3. Disposal of Kelampayoside A Solutions

The disposal of solutions containing Kelampayoside A is dictated by the solvent used.

  • Identification: Identify all solvent components in the waste solution.

  • Segregation:

    • Non-halogenated organic solvents (e.g., methanol, ethanol, acetone): Collect in a designated "Non-Halogenated Organic Waste" container.

    • Halogenated organic solvents (e.g., dichloromethane, chloroform): Collect in a designated "Halogenated Organic Waste" container.

    • Aqueous solutions: While some saponins can be removed from quinoa by rinsing with water, direct disposal of Kelampayoside A solutions down the drain is not recommended without explicit approval from your EHS office.[1] Collect aqueous solutions in a designated "Aqueous Chemical Waste" container.

  • Container and Labeling: Use a compatible liquid waste container with a sealed cap.[3] Label the container with the full chemical composition, including "Kelampayoside A," and the approximate percentages of each component.

4.4. Disposal of Contaminated Materials

  • Collection: Items such as weigh paper, pipette tips, and gloves that are contaminated with Kelampayoside A should be collected in a designated solid waste container.

  • Sharps: Needles or other sharps contaminated with Kelampayoside A must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[4]

  • Labeling: The container for contaminated materials should be labeled as "Solid Chemical Waste - Contaminated Labware" or as per your institution's guidelines.

4.5. Decontamination of Glassware

  • Initial Rinse: Rinse glassware with a suitable solvent (e.g., the solvent used in the experiment) to remove residual Kelampayoside A. This rinseate should be collected and disposed of as liquid chemical waste as described in section 4.3.

  • Washing: After the initial rinse, wash the glassware with soap and water.

Summary of Key Information
ItemGuideline
Compound Type Saponin, Phenolic Glycoside[5]
Physical State Solid[2]
Primary Hazard Potential toxicity (based on saponin classification)[1]
Solid Waste Collect in a labeled solid chemical waste container.
Liquid Waste Segregate based on solvent (halogenated, non-halogenated, aqueous) and collect in appropriately labeled containers.
Contaminated Items Collect in a designated solid waste container.
PPE Safety glasses, lab coat, chemical-resistant gloves.
Golden Rule Always consult and follow your institution's EHS guidelines.
Conclusion: A Commitment to Safety and Compliance

The proper disposal of Kelampayoside A is a critical aspect of responsible research. By understanding the nature of this compound as a saponin and adhering to established principles of chemical waste management, scientists can ensure the safety of themselves, their colleagues, and the environment. This guide provides a comprehensive framework, but the final authority on all waste disposal procedures is your local Environmental Health and Safety office. Proactive consultation with EHS is a hallmark of a robust safety culture and is essential for maintaining a safe and compliant laboratory environment.

References

  • ChemTreat. (2012). Material Safety Data Sheet.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. Available at: [Link]

  • LabXchange. (2022). How To: Lab Waste. Available at: [Link]

  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Available at: [Link]

  • Majinda, R. R. T. (2012). Extraction and Isolation of Saponins.
  • National Center for Biotechnology Information. (n.d.). Kelampayoside A. PubChem Compound Database. Available at: [Link]

  • FooDB. (2010). Showing Compound Kelampayoside A (FDB018122). Available at: [Link]

Sources

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